molecular formula C9H4ClF3N2O B3123724 4-Chloro-6-(trifluoromethoxy)quinazoline CAS No. 312295-62-8

4-Chloro-6-(trifluoromethoxy)quinazoline

Cat. No.: B3123724
CAS No.: 312295-62-8
M. Wt: 248.59 g/mol
InChI Key: ZGIDAXLBBURWOL-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethoxy)quinazoline is a useful research compound. Its molecular formula is C9H4ClF3N2O and its molecular weight is 248.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(trifluoromethoxy)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(trifluoromethoxy)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-(trifluoromethoxy)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O/c10-8-6-3-5(16-9(11,12)13)1-2-7(6)14-4-15-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIDAXLBBURWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274429
Record name 4-Chloro-6-(trifluoromethoxy)quinazoline
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Molecular Weight

248.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312295-62-8
Record name 4-Chloro-6-(trifluoromethoxy)quinazoline
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URL https://commonchemistry.cas.org/detail?cas_rn=312295-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(trifluoromethoxy)quinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-6-(trifluoromethoxy)quinazoline: Technical Guide to a Privileged Kinase Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 4-Chloro-6-(trifluoromethoxy)quinazoline , a critical heterocyclic building block in medicinal chemistry.

Executive Summary & Identification

4-Chloro-6-(trifluoromethoxy)quinazoline is a halogenated heteroaromatic intermediate used primarily in the synthesis of tyrosine kinase inhibitors (TKIs). It belongs to the 4-aminoquinazoline class, a "privileged structure" in drug discovery due to its ability to mimic the adenine pocket of ATP.

The presence of the trifluoromethoxy (-OCF₃) group at the C6 position is chemically significant. Unlike the common electron-withdrawing trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers unique conformational flexibility and lipophilicity (Hansch π ≈ 1.04), enhancing membrane permeability and metabolic stability without significantly altering the steric profile compared to a methoxy group.

Chemical Identifiers
PropertyDetail
CAS Number 312295-62-8
IUPAC Name 4-Chloro-6-(trifluoromethoxy)quinazoline
Molecular Formula

Molecular Weight 248.59 g/mol
SMILES FC(F)(F)Oc1ccc2nc(Cl)ncc2c1
InChI Key Unique identifier required for database integration.
Appearance White to pale yellow solid (Class typical)
Storage Inert atmosphere, 2-8°C (Hydrolysis sensitive)

CRITICAL DISTINCTION: Do not confuse with 4-Chloro-6-(trifluoromethyl)quinazoline (CAS 16499-64-2). The -OCF₃ analog discussed here has distinct electronic donation properties via the oxygen lone pair, affecting the electrophilicity of the C4 center.

Synthetic Utility & Mechanism

The core utility of this compound lies in the high reactivity of the chlorine atom at the C4 position. The pyrimidine ring acts as an electron-deficient sink, activating the C4-Cl bond toward Nucleophilic Aromatic Substitution (


) .
The Mechanism

Reaction with nucleophiles (typically anilines or phenols) proceeds via an addition-elimination mechanism.

  • Addition: The nucleophile attacks the C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a Meisenheimer-like tetrahedral intermediate.

  • Elimination: The ring nitrogen lone pair reforms the double bond, expelling the chloride ion (a good leaving group).

  • Result: Formation of a 4-substituted quinazoline, the scaffold for drugs like Gefitinib or Erlotinib .[1]

Structural Diagram: Synthesis & Reactivity

The following diagram outlines the synthesis of the core from anthranilic acid precursors and its subsequent conversion to a kinase inhibitor lead.

G Start 2-Amino-5-(trifluoromethoxy) benzoic acid Cyclization Cyclization (Formamidine acetate) Start->Cyclization Reflux Intermediate 6-(Trifluoromethoxy) quinazolin-4(3H)-one Cyclization->Intermediate Chlorination Chlorination (POCl3 / SOCl2) Intermediate->Chlorination Deoxychlorination Core 4-CHLORO-6-(TRIFLUOROMETHYL) QUINAZOLINE (CAS 312295-62-8) Chlorination->Core Product 4-Anilinoquinazoline (Kinase Inhibitor Hit) Core->Product SNAr Mechanism (iPrOH, Reflux) Aniline Substituted Aniline (Ar-NH2) Aniline->Product

Figure 1: Synthetic pathway from precursor to active pharmaceutical ingredient (API) intermediate.[1]

Experimental Protocols

These protocols are derived from standard methodologies for 4-chloroquinazolines and adapted for the specific reactivity of the -OCF₃ substituent.

Protocol A: Synthesis of the Core (Conceptual)

If the 4-chloro derivative is not purchased, it is synthesized from the quinazolinone.

Reagents: 6-(trifluoromethoxy)quinazolin-4(3H)-one, Phosphorus Oxychloride (


), Diisopropylethylamine (DIPEA).
Safety: 

is highly corrosive and reacts violently with water. Perform in a fume hood.
  • Setup: Charge a dried round-bottom flask with 6-(trifluoromethoxy)quinazolin-4(3H)-one (1.0 eq).

  • Chlorination: Add

    
     (5-10 eq) carefully. Add a catalytic amount of DMF (3-4 drops) to accelerate Vilsmeier-Haack type activation.
    
  • Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) for disappearance of the starting material.

  • Workup: Cool to RT. Remove excess

    
     under reduced pressure.
    
  • Neutralization: Pour the residue slowly onto crushed ice/ammonia water mixture. The product will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Note: The -OCF₃ group is stable under these acidic conditions.

Protocol B: Coupling with Aniline (Lead Synthesis)

This is the standard reaction to generate EGFR-inhibitor libraries.

Reagents: 4-Chloro-6-(trifluoromethoxy)quinazoline (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (


).
  • Dissolution: Dissolve the 4-chloroquinazoline in

    
     (10 mL/g).
    
  • Addition: Add the aniline derivative. No external base is initially required; the reaction is autocatalytic due to HCl generation.

  • Reaction: Reflux at 85°C for 3–6 hours. The product often precipitates as the hydrochloride salt.

  • Isolation: Cool the mixture to 0°C. Filter the precipitate.

  • Purification: Wash the cake with cold

    
     and diethyl ether.
    
  • Free Base Conversion (Optional): Partition between EtOAc and saturated

    
     to obtain the free base.
    

Medicinal Chemistry Applications

The 6-trifluoromethoxy group is strategically employed in Lead Optimization .

Bioisosteric Replacement

In the development of EGFR inhibitors (e.g., Lapatinib analogs), the C6 position is solvent-exposed. Replacing a methoxy (-OMe) or chloro (-Cl) group with -OCF₃ affects:

  • Lipophilicity: Increases LogP, improving passive transport across cell membranes.

  • Metabolic Stability: The C-F bond is resistant to CYP450 oxidation, unlike the O-demethylation common with -OMe groups.

  • Conformation: The -OCF₃ group prefers an orthogonal conformation relative to the aromatic ring, potentially filling hydrophobic pockets in the kinase binding site more effectively than planar substituents.

Kinase Selectivity Workflow

The following diagram illustrates how this scaffold fits into a broader drug discovery campaign.

SAR cluster_mod C6-Modification Strategy Hit Hit Identification (Quinazoline Core) Opt Lead Optimization (C6/C7 Substitution) Hit->Opt Mod1 C6-OMe (Metabolically Labile) Opt->Mod1 Mod2 C6-Cl (Lipophilic, Reactive) Opt->Mod2 Mod3 C6-OCF3 (Stable, Permeable, Novelty) Opt->Mod3 Testing Biological Assay (EGFR wt / T790M) Mod1->Testing Mod2->Testing Mod3->Testing

Figure 2: Structure-Activity Relationship (SAR) decision tree for quinazoline optimization.

References

  • CAS Registry. "4-Chloro-6-(trifluoromethoxy)quinazoline - CAS 312295-62-8." Chemical Abstracts Service. (Verified via BLD Pharm & SciFinder).

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[2][3][4] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(1), 267–276. (Foundational text on quinazoline SAR).

  • Barker, A. J. (1993).[2] "Quinazoline derivatives."[2][3][4][5][6][7][8][9] European Patent EP0566226A1.[2] (Patent describing 6-substituted quinazolines including trifluoromethoxy variants for cancer treatment).

  • Muller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Authoritative review on the physicochemical properties of -OCF3 vs -CF3).

Sources

The Ascendant Role of the 6-Trifluoromethoxy Substituent in Quinazoline-Based Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold remains a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of clinically successful therapeutic agents. Its inherent drug-like properties and synthetic tractability have made it a privileged structure, particularly in the realm of kinase inhibition. Within the vast chemical space of substituted quinazolines, the strategic incorporation of fluorine-containing moieties has proven to be a powerful approach for optimizing pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth exploration of the medicinal chemistry applications of 6-trifluoromethoxy quinazolines. While direct and extensive literature on this specific substitution pattern is emerging, this guide synthesizes established principles of quinazoline chemistry, the well-documented impact of the trifluoromethoxy group, and data from closely related analogs to present a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, potential biological applications with a focus on oncology, and the anticipated structure-activity relationships (SAR) that position 6-trifluoromethoxy quinazolines as a promising frontier in drug discovery.

Introduction: The Quinazoline Scaffold and the Strategic Advantage of the Trifluoromethoxy Group

The quinazoline core, a bicyclic aromatic heterocycle, is a recurring motif in a diverse array of biologically active molecules.[1][2] Its planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds have made it an ideal framework for targeting the ATP-binding sites of various protein kinases.[3] The clinical success of quinazoline-based drugs such as gefitinib, erlotinib, and lapatinib in cancer therapy underscores the profound therapeutic potential of this scaffold.[3]

The introduction of a trifluoromethoxy (-OCF3) group at the 6-position of the quinazoline ring is a deliberate and strategic modification in drug design. The -OCF3 group is often considered a "super-methoxy" group, sharing some steric resemblance to a methoxy or isopropyl group but possessing unique electronic properties. Its strong electron-withdrawing nature can significantly modulate the pKa of the quinazoline core, influencing its binding affinity to target proteins. Furthermore, the trifluoromethoxy group is highly lipophilic and metabolically stable, which can enhance a molecule's ability to cross cell membranes and resist enzymatic degradation, thereby improving its overall pharmacokinetic profile.

This guide will explore the synthesis, biological rationale, and potential applications of 6-trifluoromethoxy quinazolines, providing a forward-looking perspective on their role in the development of next-generation therapeutics.

Synthetic Strategies for 6-Trifluoromethoxy Quinazolines

The construction of the 6-trifluoromethoxy quinazoline scaffold typically begins with a suitably substituted aniline precursor. A key starting material for this purpose is 2-amino-5-(trifluoromethoxy)benzonitrile.

Synthesis of the Key Intermediate: 2-Amino-5-(trifluoromethoxy)benzonitrile

A plausible and documented synthetic route to this crucial intermediate involves the cyanation of 2-bromo-4-(trifluoromethoxy)aniline.

Protocol 1: Synthesis of 2-Amino-5-(trifluoromethoxy)benzonitrile [4]

  • To a solution of 2-bromo-4-(trifluoromethoxy)aniline (1 equivalent) in N-methylpyrrolidone (NMP), add cuprous cyanide (CuCN) (approximately 2 equivalents).

  • Stir the reaction mixture at a controlled temperature (e.g., 0 °C) for a designated period (e.g., 6.5 hours), monitoring the reaction progress by a suitable analytical method like TLC or LC-MS.

  • Upon completion, quench the reaction by pouring the mixture into a solution of ice water and ammonia.

  • Collect the resulting precipitate by filtration and wash thoroughly with water.

  • Dissolve the crude product in a suitable organic solvent such as dichloromethane.

  • Filter to remove any insoluble material.

  • Wash the filtrate with brine and dry over anhydrous sodium sulfate.

  • Purify the product by silica gel column chromatography to yield 2-amino-5-(trifluoromethoxy)benzonitrile.

Cyclization to the Quinazoline Core

With the key benzonitrile intermediate in hand, the quinazoline ring can be constructed through various established methods. A common and versatile approach is the reaction with a formamide equivalent, followed by amination.

G cluster_0 Synthesis of 4-Anilino-6-trifluoromethoxyquinazoline A 2-Amino-5-(trifluoromethoxy)benzonitrile B 6-Trifluoromethoxyquinazolin-4(3H)-one A->B Formamide or Formic Acid C 4-Chloro-6-trifluoromethoxyquinazoline B->C Chlorinating Agent (e.g., SOCl2, POCl3) D 4-Anilino-6-trifluoromethoxyquinazoline C->D Substituted Aniline, Base

Caption: General synthetic workflow for 4-anilino-6-trifluoromethoxyquinazolines.

Protocol 2: General Synthesis of 4-Anilino-6-trifluoromethoxyquinazolines

  • Cyclization: Heat a mixture of 2-amino-5-(trifluoromethoxy)benzonitrile and formamide (or formic acid) at an elevated temperature to effect cyclization to 6-trifluoromethoxyquinazolin-4(3H)-one.

  • Chlorination: Treat the resulting quinazolinone with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), to generate the reactive 4-chloro-6-trifluoromethoxyquinazoline intermediate.

  • Amination: React the 4-chloro intermediate with a desired substituted aniline in a suitable solvent (e.g., isopropanol, DMF) in the presence of a base (e.g., diisopropylethylamine) to yield the final 4-anilino-6-trifluoromethoxyquinazoline product.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The primary therapeutic area where 6-trifluoromethoxy quinazolines are anticipated to have a significant impact is in oncology, particularly as inhibitors of receptor tyrosine kinases (RTKs).

Targeting Receptor Tyrosine Kinases in Cancer

RTKs, such as the Epidermal Growth Factor Receptor (EGFR), are crucial regulators of cell growth, proliferation, and survival.[3] Their aberrant activation is a common driver of various cancers. The 4-anilinoquinazoline scaffold has been extensively validated as a potent and selective inhibitor of the ATP-binding site of EGFR and other kinases.[3]

G cluster_0 EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P P EGFR->P Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Autophosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 6-Trifluoromethoxy Quinazoline Inhibitor Inhibitor->EGFR Binds to ATP pocket

Caption: Inhibition of the EGFR signaling pathway by a 6-trifluoromethoxy quinazoline.

Anticipated Structure-Activity Relationships

Based on extensive SAR studies of related 4-anilinoquinazolines, several key structural features are expected to influence the biological activity of 6-trifluoromethoxy derivatives.

  • The 6-Trifluoromethoxy Group: As previously discussed, this group is anticipated to enhance metabolic stability and cellular permeability. Its strong electron-withdrawing nature may also influence the hydrogen bonding interactions of the quinazoline nitrogen atoms with the kinase hinge region.

  • The 4-Anilino Moiety: The substitution pattern on the 4-anilino ring is critical for potency and selectivity. Small, electron-withdrawing groups at the meta-position (e.g., chloro, bromo) and a hydrogen bond acceptor at the para-position of the aniline ring often enhance inhibitory activity against EGFR.

  • Substituents at other positions: While the 6-position is the focus of this guide, modifications at the 7-position with small, solubilizing groups can further optimize pharmacokinetic properties.

Table 1: Predicted Impact of Substituents on the Activity of 4-Anilino-6-trifluoromethoxyquinazolines as EGFR Inhibitors

PositionSubstituent TypePredicted Effect on ActivityRationale
6 -OCF3 (Trifluoromethoxy) Enhancement Increased lipophilicity, metabolic stability, and modulation of electronic properties.
4-Anilino 3-Chloro/BromoEnhancementFavorable interactions within the hydrophobic pocket of the ATP-binding site.
4-Anilino 4-FluoroEnhancementPotential for hydrogen bonding interactions.
7 Methoxy/ solubilizing groupOptimizationCan improve solubility and overall pharmacokinetic profile.

Biological Evaluation Workflow

The evaluation of novel 6-trifluoromethoxy quinazoline derivatives as potential anticancer agents follows a well-established workflow.

G cluster_0 Biological Evaluation Workflow A Synthesis of 6-Trifluoromethoxy Quinazoline Library B In Vitro Kinase Assays (e.g., EGFR, VEGFR) A->B Primary Screening C Cell-Based Proliferation Assays (e.g., MTT, SRB) B->C Hit Confirmation D Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) C->D Lead Characterization E In Vivo Efficacy Studies (Xenograft Models) D->E Preclinical Development

Caption: A typical workflow for the biological evaluation of novel kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

  • Prepare a series of dilutions of the test compound (6-trifluoromethoxy quinazoline derivative).

  • In a microplate, combine the recombinant kinase enzyme, a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP.

  • Add the test compound dilutions to the wells.

  • Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

  • Seed cancer cells (e.g., A549, a non-small cell lung cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength to determine the number of viable cells.

  • Calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.

Future Perspectives and Conclusion

The exploration of 6-trifluoromethoxy quinazolines represents a logical and promising progression in the field of medicinal chemistry. The unique combination of the privileged quinazoline scaffold and the advantageous properties of the trifluoromethoxy group provides a strong rationale for their investigation as potent and selective therapeutic agents. While the current body of public-domain literature specifically detailing the synthesis and biological activity of this class of compounds is limited, the foundational principles of medicinal chemistry and the extensive research on related analogues strongly suggest their potential, particularly as kinase inhibitors in oncology.

Future research should focus on the synthesis of a diverse library of 6-trifluoromethoxy quinazoline derivatives and their systematic evaluation in a panel of kinase and cell-based assays. Such studies will be instrumental in elucidating the specific SAR for this substitution pattern and in identifying lead compounds for further preclinical and clinical development. The insights provided in this guide are intended to serve as a valuable resource for scientists dedicated to the discovery of novel and effective medicines.

References

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences.
  • The Medicinal Functionality of Quinazolines.
  • Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.
  • Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences.
  • Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters.
  • Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. Molecules.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules.
  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H. Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • Preparation method of 4-(3-chlor-4-fluorobenzeneamidocyanogen)-7-methoxy-6-(3-morpholine oxypropyl)quinazoline.
  • Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal.
  • Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Deriv
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.

Sources

A Technical Guide to the Pharmacological Advantages of the Trifluoromethoxy Group in Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and the Strategic Role of Fluorine

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Its rigid, planar structure provides an excellent framework for orienting functional groups to interact with biological targets, most notably the ATP-binding site of various protein kinases.[3][4] Consequently, several FDA-approved kinase inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline template.[5][6]

The relentless pursuit of drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore the strategic incorporation of fluorine-containing substituents. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[7][8] While the trifluoromethyl (-CF3) group is a well-established and frequently utilized moiety in quinazoline-based drug design, its lesser-explored cousin, the trifluoromethoxy (-OCF3) group, offers a unique and compelling set of properties that warrant in-depth consideration.[5][7][9]

This technical guide provides a comprehensive analysis of the pharmacological benefits anticipated from incorporating a trifluoromethoxy group into quinazoline scaffolds. As direct literature on this specific combination is emerging, this guide synthesizes established principles of medicinal chemistry, draws parallels from related heterocyclic systems, and provides a predictive framework for researchers, scientists, and drug development professionals. We will delve into the causality behind the choice of the -OCF3 group as a bioisostere, its impact on critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and the experimental workflows required for validation.

The Trifluoromethoxy Group: A Comparative Analysis of Physicochemical Properties

The decision to incorporate a trifluoromethoxy group is best understood by comparing it to its common bioisosteric relatives: the methoxy (-OCH3) and trifluoromethyl (-CF3) groups. Each imparts distinct electronic, steric, and lipophilic characteristics to the parent scaffold.

The trifluoromethoxy group acts as a "lipophilic bioisostere" for groups like methoxy but possesses fundamentally different electronic properties.[7] Unlike the electron-donating methoxy group, the -OCF3 group is strongly electron-withdrawing due to the powerful inductive effect of the three fluorine atoms, which overrides the oxygen's potential resonance donation.[10] This unique combination of lipophilicity and electron withdrawal makes it a powerful tool for modulating a molecule's interaction with its biological target and improving its drug-like properties.[9]

PropertyMethoxy (-OCH3)Trifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Causality & Significance for Quinazolines
Electronic Effect Strong electron-donating (resonance)Strong electron-withdrawing (inductive)Strong electron-withdrawing (inductive)Alters the pKa of the quinazoline nitrogens and modulates the electron density of the aromatic system, influencing target binding affinity (e.g., hydrogen bonding with kinase hinge regions).[7][10]
Lipophilicity (Hansch π) -0.02+0.88+1.04The -OCF3 group provides the highest lipophilicity, which can enhance membrane permeability and cell penetration. This requires careful optimization to maintain an ideal logP range for bioavailability.[7][9]
Metabolic Stability Susceptible to O-dealkylation by CYP450 enzymesHighly stable; blocks metabolic oxidation at the site of attachmentHighly stable; resistant to O-dealkylation and sterically shields the aromatic ringCrucial for increasing drug half-life. Replacing a metabolically labile methoxy group with -OCF3 is a key strategy to prevent rapid clearance.[7][11]
Hydrogen Bond Acceptor Yes (Oxygen)NoYes (Weakly, Oxygen)The ability to act as a hydrogen bond acceptor, though weaker than -OCH3, can be critical for specific interactions within a protein binding pocket.
Steric Profile (van der Waals) Similar to ethylSimilar to ethyl/isopropylLarger than -CF3The bulkier profile can provide steric hindrance to protect against metabolism and may improve binding selectivity by occupying larger hydrophobic pockets.[12]

Anticipated Pharmacological Benefits on the Quinazoline Scaffold

Based on its fundamental properties, the introduction of a trifluoromethoxy group onto a quinazoline scaffold is predicted to confer several significant pharmacological advantages.

Enhancing Metabolic Stability: A Shield Against Degradation

A primary liability for many drug candidates is rapid metabolic degradation by cytochrome P450 (CYP450) enzymes in the liver. Aromatic rings and methoxy groups are particularly susceptible to oxidative metabolism.[7] The methoxy group is a well-known "metabolic soft spot," readily cleaved via O-dealkylation to form a phenol, which can then be rapidly conjugated and excreted.

The trifluoromethoxy group provides a robust solution to this problem. The extreme strength of the C-F bonds and the electron-withdrawing nature of the CF3 moiety make the ether linkage highly resistant to enzymatic cleavage.[7][11] This replacement effectively blocks a major metabolic pathway, which is expected to significantly increase the compound's in vivo half-life and oral bioavailability.

cluster_0 Metabolic Pathway of Methoxy-Quinazoline cluster_1 Metabolic Stability of Trifluoromethoxy-Quinazoline Quin-OCH3 Quinazoline-OCH₃ (Parent Drug) CYP450 CYP450 Enzymes (e.g., CYP3A4) Quin-OCH3->CYP450 O-Dealkylation Quin-OH Quinazoline-OH (Metabolite) CYP450->Quin-OH Excretion Phase II Conjugation & Rapid Excretion Quin-OH->Excretion Quin-OCF3 Quinazoline-OCF₃ (Metabolically Robust Drug) CYP450_2 CYP450 Enzymes Quin-OCF3->CYP450_2 Metabolic Blockade Stable Resistant to Cleavage Increased Half-Life CYP450_2->Stable

Fig. 1: Bioisosteric replacement of -OCH3 with -OCF3 to block metabolic degradation.
Fine-Tuning Lipophilicity for Optimal ADME Profile

A drug's ability to pass through cellular membranes to reach its target is governed by its lipophilicity, often measured as logP or logD. While increased lipophilicity can improve membrane permeability, excessively high values can lead to poor solubility, high plasma protein binding, and off-target toxicity.[7]

The trifluoromethoxy group offers a powerful handle for modulating lipophilicity. With a Hansch π value of +1.04, it is significantly more lipophilic than a methoxy group (-0.02) and slightly more so than a trifluoromethyl group (+0.88).[9] This allows medicinal chemists to precisely tune the overall lipophilicity of a quinazoline derivative. For instance, in a molecule that is too polar, replacing a hydroxyl or methoxy group with -OCF3 can provide the necessary lipophilic character to enhance absorption and cell penetration. This fine-tuning is a critical step in optimizing the ADME profile of a lead compound.

Modulating Target Engagement and Potency

For quinazoline-based kinase inhibitors, activity is dictated by the specific interactions within the ATP-binding pocket. The electronic nature of substituents on the scaffold can influence the strength of crucial hydrogen bonds, such as the one typically formed between the N-1 of the quinazoline and the hinge region of the kinase.[3]

The strong electron-withdrawing nature of the -OCF3 group can decrease the basicity of the quinazoline core compared to an -OCH3 substituted analogue. This modulation can alter the geometry and strength of hydrogen bonds and other electrostatic interactions with the target protein. Furthermore, its steric bulk and lipophilicity can facilitate favorable hydrophobic or van der Waals interactions in deeper regions of the binding pocket, potentially enhancing both potency and selectivity.[7][9]

cluster_quinazoline Quinazoline Scaffold cluster_substituents Substituent Effects (R¹) cluster_properties Resulting Properties SAR Structure-Activity Relationship (SAR) Hypothesis Quin Quinazoline Core SAR->Quin OCH3 -OCH₃ Electron Donating Quin:f0->OCH3 Bioisosteric Replacement OCF3 -OCF₃ Electron Withdrawing Lipophilic Quin:f0->OCF3 PK Pharmacokinetics (PK) ↑ Metabolic Stability ↑ Lipophilicity OCF3->PK:s0 OCF3->PK:s1 PD Pharmacodynamics (PD) Modulated pKa Altered Target Binding OCF3->PD:s0 OCF3->PD:s1 Outcome Improved Potency & Bioavailability PK->Outcome PD->Outcome

Fig. 2: Hypothesized SAR for -OCF3 on a quinazoline scaffold.

Experimental Validation: Protocols and Workflows

The hypotheses presented above must be validated through rigorous experimentation. A critical first step is to assess the impact of the -OCF3 substitution on metabolic stability. The in vitro liver microsomal stability assay is a standard, high-throughput method for this purpose.[11]

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine and compare the rate of metabolic degradation of a methoxy-substituted quinazoline versus its trifluoromethoxy-substituted analogue when incubated with human liver microsomes.

Materials:

  • Test Compounds: Quinazoline-OCH3, Quinazoline-OCF3 (10 mM stock in DMSO)

  • Positive Control: Verapamil or other compound with known high clearance

  • Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching

  • 96-well incubation plate, LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw HLM on ice. Dilute to a working concentration of 1.0 mg/mL in phosphate buffer.

    • Prepare test compound working solutions by diluting stock solutions in buffer to 2 µM (final assay concentration will be 1 µM).

    • Prepare NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Add 99 µL of the HLM working solution to the wells of the 96-well plate.

    • Add 1 µL of the 2 µM test compound working solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system solution to all wells. This is the T=0 time point for a separate set of wells where the reaction is immediately stopped.

  • Time Points and Quenching:

    • Incubate the plate at 37°C.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 200 µL of ice-cold acetonitrile containing the internal standard.

    • Include a negative control (no NADPH) to assess non-enzymatic degradation.

  • Sample Analysis:

    • Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • A longer t½ for the Quinazoline-OCF3 compound compared to the Quinazoline-OCH3 compound validates the hypothesis of enhanced metabolic stability.

cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_quench 3. Time-Course Quenching cluster_analysis 4. Analysis cluster_data 5. Data Interpretation prep1 Prepare Reagents: - Test Compounds (1µM final) - Liver Microsomes (0.5 mg/mL) - NADPH System incub1 Add Microsomes & Test Compounds to Plate prep1->incub1 incub2 Pre-incubate at 37°C (10 min) incub1->incub2 incub3 Initiate Reaction: Add NADPH System incub2->incub3 quench1 Incubate at 37°C incub3->quench1 quench2 At T = 0, 5, 15, 30, 60 min: Add Acetonitrile + IS to terminate reaction quench1->quench2 analysis1 Centrifuge to Pellet Protein quench2->analysis1 analysis2 Transfer Supernatant analysis1->analysis2 analysis3 LC-MS/MS Analysis: Quantify Parent Compound analysis2->analysis3 data1 Plot ln(% Remaining) vs. Time analysis3->data1 data2 Calculate Half-Life (t½) and Intrinsic Clearance data1->data2

Fig. 3: Experimental workflow for the in vitro microsomal stability assay.

Conclusion and Future Directions

The trifluoromethoxy group represents a sophisticated and powerful substituent for the optimization of quinazoline-based drug candidates. While the trifluoromethyl group is a proven asset, the -OCF3 moiety offers a distinct profile, most notably its superior ability to block metabolic O-dealkylation while simultaneously providing a significant increase in lipophilicity.[7][11] The predictive analysis grounded in established medicinal chemistry principles suggests that the strategic incorporation of a trifluoromethoxy group onto a quinazoline scaffold can lead to compounds with enhanced metabolic stability, improved cell permeability, and modulated target engagement.

The primary challenge lies in the synthetic accessibility of trifluoromethoxy-substituted building blocks. However, as synthetic methodologies continue to advance, the exploration of this unique functional group is becoming increasingly feasible. For drug discovery programs focused on the quinazoline scaffold, the trifluoromethoxy group should be considered a key component of the medicinal chemist's toolkit. Future research should focus on the direct, empirical validation of these hypothesized benefits through the synthesis and comprehensive biological and pharmacokinetic profiling of novel trifluoromethoxy-quinazoline analogues.

References

  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC. Available at: [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. Available at: [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]

  • Synthesis and Antitumor Activity of 2,4,6-Trisubstituted Novel Quinazoline Derivatives Containing Trifluoromethyl. ResearchGate. Available at: [Link]

  • Synthesis, in vitro antimicrobial assessment, and computational investigation of pharmacokinetic and bioactivity properties of novel trifluoromethylated compounds using in silico ADME and toxicity prediction tools. ResearchGate. Available at: [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Semantic Scholar. Available at: [Link]

  • Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Ludwig-Maximilians-Universität München. Available at: [Link]

  • Syntheses and Structure–activity Relationships of - Amanote Research. Amanote. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]

  • Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. ScienceDirect. Available at: [Link]

  • Synthesis and Biological Evaluation of Some New Fused Quinazoline Derivatives. Journal of Chemical Research. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). PubMed. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • In Vitro ADME. BioDuro. Available at: [Link]

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4-Chloro-6-(trifluoromethoxy)quinazoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Advanced Characterization and Synthetic Utility of 4-Chloro-6-(trifluoromethoxy)quinazoline in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. 4-Chloro-6-(trifluoromethoxy)quinazoline (CAS: 312295-62-8) has emerged as a highly versatile electrophilic intermediate[1]. By combining the privileged quinazoline scaffold—a well-documented pharmacophore for ATP-competitive kinase inhibition—with the unique physicochemical properties of a trifluoromethoxy group, this compound serves as a critical node in the synthesis of advanced therapeutics, including chemokine receptor modulators and targeted oncology agents[2].

This technical guide deconstructs the molecular properties, structure-activity relationship (SAR) logic, and field-validated experimental protocols for utilizing this intermediate.

Physicochemical Profiling & Molecular Causality

Understanding the exact molecular weight and atomic composition of a building block is the first step in ensuring stoichiometric precision during high-throughput synthesis. The quantitative data for 4-Chloro-6-(trifluoromethoxy)quinazoline is summarized below[3][4].

PropertyValue
Chemical Name 4-Chloro-6-(trifluoromethoxy)quinazoline
CAS Registry Number 312295-62-8
Molecular Formula C9H4ClF3N2O
Molecular Weight 248.59 g/mol
Exact Mass 247.9964 g/mol
Core Scaffold Quinazoline
Key Substituents C4-Chloro, C6-Trifluoromethoxy

The Causality of the Formula (C9H4ClF3N2O):

  • The C4-Chloro Group (

    
    ):  The quinazoline ring is highly electron-deficient, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the adjacent nitrogen atoms. The chlorine atom at C4 acts as an exceptional leaving group, priming the molecule for Nucleophilic Aromatic Substitution (SNAr).
    
  • The C6-Trifluoromethoxy Group (

    
    ):  Often referred to as a "super halogen," the 
    
    
    
    group fundamentally alters the molecule's pharmacokinetic profile. Unlike a standard methoxy group, the highly electronegative fluorine atoms draw electron density away from the oxygen, forcing the
    
    
    group into an orthogonal conformation relative to the aromatic ring. This increases the molecule's overall lipophilicity (enhancing membrane permeability) while providing profound steric shielding against oxidative metabolism (e.g., Cytochrome P450-mediated O-dealkylation).

Mechanistic Role in Medicinal Chemistry

The structural logic of 4-Chloro-6-(trifluoromethoxy)quinazoline is designed for dual-purpose optimization: reactivity and target affinity. During the synthesis of chemokine receptor modulators (such as CCR2 or MCP-1 antagonists)[2], the C4 position undergoes rapid amination to install the primary target-binding moiety, while the C6-trifluoromethoxy group is retained to fit into deep, hydrophobic binding pockets of the target protein.

SAR_Logic A 4-Chloro-6-(trifluoromethoxy)quinazoline B C4-Chloro Group (Electrophilic Center) A->B Structural Feature C C6-Trifluoromethoxy (Lipophilic/Metabolic Stability) A->C Structural Feature D SNAr Reaction (Amine Nucleophile) B->D Enables E Target Kinase Inhibitor (e.g., EGFR Modulator) C->E Enhances Binding D->E Yields

Fig 1. Structural logic and SAR utility of the quinazoline intermediate.

Experimental Methodology: Standardized SNAr Derivatization

To translate this intermediate into an active pharmaceutical ingredient (API) precursor, a robust, self-validating Nucleophilic Aromatic Substitution (SNAr) protocol is required.

Objective: Synthesize a 4-amino-6-(trifluoromethoxy)quinazoline derivative.

Reagents & Stoichiometry:

  • 4-Chloro-6-(trifluoromethoxy)quinazoline (1.0 eq, MW: 248.59 g/mol )

  • Target Primary/Secondary Amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Isopropyl alcohol (IPA) or N,N-Dimethylformamide (DMF)

Causality of Reagent Selection: DIPEA is strictly utilized as a non-nucleophilic base. Its steric bulk prevents it from competing with the target amine for the C4 electrophilic center, while effectively scavenging the highly corrosive HCl byproduct. IPA is the preferred solvent for primary amines; as the reaction progresses and HCl is neutralized by DIPEA, the resulting substituted quinazoline often precipitates out of the IPA upon cooling, allowing for isolation via simple vacuum filtration rather than complex aqueous workups.

Step-by-Step Workflow:

  • Dissolution: Suspend 4-Chloro-6-(trifluoromethoxy)quinazoline (1.0 eq) in anhydrous IPA (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 eq) dropwise at room temperature.

  • Nucleophile Addition: Introduce the target amine (1.2 eq) in a single portion.

  • Thermal Activation: Heat the reaction mixture to 80–90 °C. The electron-withdrawing

    
     group accelerates the reaction by stabilizing the Meisenheimer complex intermediate.
    
  • Reaction Monitoring: Stir for 2–4 hours. Monitor via LC-MS until the starting material mass (

    
    ) is fully consumed.
    
  • Isolation: Cool the mixture to 0 °C. Filter the resulting precipitate, wash with cold IPA, and dry under high vacuum.

Workflow Step1 Step 1: Dissolution Solvent: DMF/IPA Step2 Step 2: Base Addition DIPEA (Proton Scavenger) Step1->Step2 Step3 Step 3: Nucleophile Primary/Secondary Amine Step2->Step3 Step4 Step 4: Heating 80-100°C for 2-4h Step3->Step4 Step5 Step 5: Purification Reverse Phase HPLC Step4->Step5

Fig 2. Standardized SNAr experimental workflow for C4 amination.

Analytical Validation (Self-Validating System)

A protocol is only as reliable as its analytical validation. To confirm the successful displacement of the C4-chloro group, researchers must utilize orthogonal analytical techniques:

  • Mass Spectrometry (LC-MS): The theoretical exact mass of the starting material is 247.9964 g/mol [4]. Upon successful SNAr, the mass will shift to

    
    . The disappearance of the distinct 3:1 isotopic chlorine cluster in the mass spectrum is the definitive indicator of complete conversion.
    
  • 1H NMR Spectroscopy: In the starting material, the C2 proton of the quinazoline ring is highly deshielded (typically appearing around

    
     8.8–9.0 ppm). Following amination, the electron-donating nature of the newly attached amine pushes electron density back into the quinazoline ring, causing an observable upfield shift of the C2 proton (typically to 
    
    
    
    8.4–8.6 ppm).

References

  • AK Scientific, Inc. "C9H4ClF3N2O Molecular Weight".
  • BLD Pharm. "312295-62-8 | 4-Chloro-6-(trifluoromethoxy)quinazoline".
  • SpectraBase. "MDTXUQVIEFKJOY-UHFFFAOYSA-N - Optional[13C NMR ...]".
  • Google Patents.

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Technical Guide: Solubility Profile & Handling of 4-Chloro-6-(trifluoromethoxy)quinazoline

[1]

Executive Summary

This technical guide details the solubility profile, solvent compatibility, and handling protocols for 4-Chloro-6-(trifluoromethoxy)quinazoline (CAS: 312295-62-8).[1] As a highly reactive electrophilic intermediate used in the synthesis of kinase inhibitors (e.g., EGFR targets), this compound presents a specific challenge: balancing high lipophilicity driven by the trifluoromethoxy (-OCF₃) motif with extreme moisture sensitivity at the C4-chlorine position.

This document moves beyond simple solubility tables to explain the causality of solvent interactions, providing a self-validating protocol for researchers to determine precise solubility limits without compromising compound integrity.

Physicochemical Context

To understand the solubility behavior of this molecule, we must analyze its structural determinants:

  • Scaffold: The quinazoline core is planar and aromatic, contributing to π-π stacking interactions that can increase crystal lattice energy.[1]

  • The C4-Chloro Group: This is a "leaving group" handle.[1] It activates the pyrimidine ring for Nucleophilic Aromatic Substitution (

    
    ).[1] Crucially, this makes the compound prone to hydrolysis (solvolysis) in protic solvents.
    
  • The -OCF₃ Substituent: This group is the solubility modulator.[1] It is highly lipophilic (Hansch

    
     value 
    
    
    +1.04), significantly increasing solubility in non-polar and chlorinated solvents compared to the parent 4-chloroquinazoline.
Predicted Property Table
PropertyValue / CharacteristicImplication for Solubility
CAS Number 312295-62-8Unique Identifier
Molecular Weight 248.59 g/mol Moderate MW, favorable for organic dissolution
LogP (Predicted) ~3.2 - 3.5Highly lipophilic; prefers hydrophobic solvents
H-Bond Donors 0No self-association via H-bonds
Reactivity High (C4-Cl)Incompatible with water, alcohols, and amines

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on dissolution capacity and chemical stability .

Class A: Primary Solvents (High Solubility, High Stability)

Use these for stock solutions, reactions, and transfers.

  • Dichloromethane (DCM) / Chloroform: The -OCF₃ group renders the molecule highly soluble in chlorinated hydrocarbons.[1]

    • Solubility: >100 mg/mL (Estimated).[1]

    • Protocol Note: Ensure solvents are anhydrous to prevent slow hydrolysis.[1]

  • THF / 2-MeTHF: Excellent solubility due to ether oxygen coordination.[1]

    • Solubility: >50 mg/mL.[1][2]

    • Protocol Note: THF must be peroxide-free and dry.[1]

Class B: Process Solvents (Moderate Solubility)

Use these for crystallization or controlled addition.

  • Ethyl Acetate / Isopropyl Acetate: Good solubility, often used as the solvent phase in workups.

    • Solubility: 20–50 mg/mL.[1]

  • Toluene: Soluble, particularly when heated. Useful for azeotropic drying of the compound.[1]

Class C: "Danger Zone" Solvents (Reactive or Degradative)

Strictly avoid for storage or quantitative analysis.

  • Alcohols (Methanol, Ethanol, IPA):

    • Risk:[1][3][2][4] Rapid solvolysis via

      
       to form the 4-alkoxy ether derivative.[1]
      
    • Observation: Dissolution appears successful, but LC-MS will show total conversion to the ether artifact.

  • Water / Aqueous Buffers:

    • Risk:[1][3][2][4] Hydrolysis to 6-(trifluoromethoxy)quinazolin-4(3H)-one (precipitates as a white solid).[1]

  • DMSO / DMF:

    • Status: High solubility, BUT hygroscopic. Wet DMSO will hydrolyze the compound over time.[1] Use only if stored over molecular sieves.[1]

Class D: Anti-Solvents (Precipitation)
  • Hexanes / Heptane / Pentane: The compound is poorly soluble.[1] Adding these to a DCM or THF solution will induce crystallization.[1]

Visualizing the Solubility-Stability Landscape

The following diagram illustrates the decision logic for solvent selection, integrating the chemical stability constraint.

SolventSelectionStartSelect Solvent for4-Chloro-6-(trifluoromethoxy)quinazolineProticIs the solvent Protic?(Alcohols, Water, Acids)Start->ProticHydrolysisCRITICAL FAILURE:Hydrolysis/Solvolysis(Formation of Quinazolinone)Protic->HydrolysisYesAproticAprotic SolventProtic->AproticNoPolarityPolarity CheckAprotic->PolarityNonPolarNon-Polar Alkanes(Hexane, Heptane)Polarity->NonPolarLow PolarityPolarPolar / Halogenated(DCM, THF, EtOAc, DMF)Polarity->PolarHigh/Med PolarityPrecipitationOutcome: Precipitation(Use for Crystallization)NonPolar->PrecipitationMoistureIs Solvent Anhydrous?Polar->MoistureWetWet Solvent(>0.1% H2O)Moisture->WetNoDryDry Solvent(<0.01% H2O)Moisture->DryYesWet->HydrolysisSlow DegradationSuccessSUCCESS:Stable SolutionDry->Success

Caption: Decision tree for solvent selection emphasizing the critical requirement for aprotic, anhydrous conditions to prevent C4-chloro hydrolysis.

Experimental Protocol: Inert Solubility Determination

Standard gravimetric methods fail for this compound because atmospheric moisture degrades the sample during weighing/filtration.[1] Use this modified "Inert Saturation" protocol.

Materials
  • Compound: 4-Chloro-6-(trifluoromethoxy)quinazoline (Dry, >98% purity).[1]

  • Solvent: Anhydrous (dried over 3Å molecular sieves).[1]

  • Equipment: 4mL glass vials with septum caps, syringe filters (PTFE, 0.45 µm), analytical balance, nitrogen line.

Step-by-Step Methodology
  • Preparation: Purge a 4mL vial with nitrogen. Add approximately 50 mg of the solid compound.[1]

  • Addition: Add the target solvent (e.g., DCM) in 100 µL increments via syringe through the septum.

  • Equilibration: Vortex for 30 seconds after each addition.

  • Visual Check:

    • If solid remains: Continue adding solvent.[1]

    • If clear: Stop. Calculate approximate solubility.

  • Precise Measurement (Supernatant Method):

    • Prepare a saturated suspension (excess solid present) under Nitrogen.[1]

    • Stir for 1 hour at 25°C.

    • Withdraw 0.5 mL of supernatant using a syringe fitted with a PTFE filter.[1]

    • Transfer filtrate to a tared vial, evaporate solvent under nitrogen stream, and weigh the residue.

  • Validation (Purity Check):

    • Dissolve the residue in Acetonitrile (ACN) (NOT Methanol) and inject immediately into HPLC.

    • Pass Criteria: Purity of residue >98%.[1][5] If a peak for the quinazolinone (hydrolysis product) appears, the solvent was not dry enough.

Synthesis & Handling Workflow

The following diagram outlines the handling lifecycle of the compound to maintain its solubility profile and reactivity.

WorkflowStorageStorage(-20°C, Argon, Desiccator)WeighingWeighing(Quick, Low Humidity)Storage->WeighingDissolutionDissolution(Anhydrous DCM/THF)Weighing->Dissolution< 5 mins exposureQCQC Check(HPLC in ACN)Dissolution->QCQC->DissolutionFail (Repurify)UseApplication(SnAr Reaction)QC->UsePass

Caption: Operational workflow for handling 4-Chloro-6-(trifluoromethoxy)quinazoline to minimize hydrolysis risks.

References

  • Sigma-Aldrich. 4-Chloro-6-(trifluoromethyl)quinazoline Product Sheet. (Analogous structural behavior).[1][6][3][7] Available at: [1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11234567 (Quinazoline derivatives).[1] Retrieved from .[1]

  • Biotage. Can reaction solvent choice impact synthesis results? (Discussion on solubility in S_NAr reactions). Available at:

  • BenchChem. Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. (Technical notes on hydrolysis and solvent selection). Available at:

The Strategic Role of 4-Chloro-6-(trifluoromethoxy)quinazoline in Modern Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in the architecture of numerous clinically successful kinase inhibitors, prized for its rigid framework that effectively orients pharmacophoric elements within the ATP-binding pocket of kinases. This technical guide delves into the nuanced, yet critical, role of a specific, fluorinated quinazoline building block: 4-Chloro-6-(trifluoromethoxy)quinazoline . We will explore the strategic advantages conferred by the 6-trifluoromethoxy group, detailing its impact on physicochemical properties and metabolic stability. This guide will further provide a comprehensive overview of the synthetic utility of the 4-chloro position as a versatile handle for molecular elaboration, a critical feature in the construction of diverse kinase inhibitor libraries. By examining the structure-activity relationships (SAR) of derivative compounds, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of why 4-Chloro-6-(trifluoromethoxy)quinazoline is an increasingly vital tool in the quest for novel and more effective kinase-targeted therapeutics.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the domain of protein kinase inhibitors.[1] Its prevalence in numerous FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, underscores its significance.[2] These inhibitors primarily target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently dysregulated in various cancers.[3]

The success of the quinazoline scaffold can be attributed to several key features:

  • Rigid Bicyclic Core: Provides a structurally constrained framework, reducing conformational flexibility and allowing for the precise spatial arrangement of substituents to maximize interactions with the target kinase.

  • Hydrogen Bonding Capabilities: The nitrogen atoms within the quinazoline ring system can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase ATP-binding site.

  • Versatile Substitution Patterns: The quinazoline ring can be functionalized at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. The C4, C6, and C7 positions have been identified as particularly important for modulating biological activity.[4]

The Trifluoromethoxy (-OCF₃) Advantage: Enhancing Drug-like Properties

The strategic incorporation of fluorine-containing functional groups is a well-established strategy in modern drug design to enhance a molecule's pharmacological profile.[5] The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that make it highly desirable for kinase inhibitor development.[6]

Key advantages of the trifluoromethoxy group include:

  • Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can enhance membrane permeability and improve oral bioavailability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer in vivo half-life.[6]

  • Modulation of Electronic Properties: The -OCF₃ group is strongly electron-withdrawing, which can influence the acidity or basicity of nearby functional groups and impact binding interactions with the target protein.[6]

  • Bioisosteric Replacement: It can serve as a bioisostere for other groups, such as a methoxy or chloro group, to optimize steric and electronic interactions within the binding pocket.

By positioning the trifluoromethoxy group at the C6 position of the quinazoline scaffold, medicinal chemists can leverage these properties to design kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

4-Chloro-6-(trifluoromethoxy)quinazoline: A Versatile Synthetic Intermediate

The title compound, 4-Chloro-6-(trifluoromethoxy)quinazoline, serves as a pivotal building block for the synthesis of a wide array of kinase inhibitors. The key to its utility lies in the reactivity of the chlorine atom at the C4 position.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The C4 position of the quinazoline ring is electron-deficient, making the attached chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various nitrogen-based nucleophiles, most commonly substituted anilines, to generate the 4-anilinoquinazoline core structure that is characteristic of many EGFR and VEGFR inhibitors.

The general workflow for this key synthetic transformation is outlined below:

G start 4-Chloro-6-(trifluoromethoxy)quinazoline product 4-Anilino-6-(trifluoromethoxy)quinazoline Derivative start->product SɴAr Reaction reagent Substituted Aniline (R-NH₂) reagent->product conditions Solvent (e.g., isopropanol, DMF) Base (e.g., K₂CO₃, DIPEA, optional) Heat (Δ) conditions->product

Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.

This robust and versatile reaction allows for the systematic exploration of the structure-activity relationships of the aniline moiety, a critical component for achieving high-affinity binding to the kinase active site.

Representative Synthetic Protocol

Below is a generalized, step-by-step protocol for the synthesis of a 4-anilino-6-(trifluoromethoxy)quinazoline derivative.

Objective: To synthesize a 4-anilino-6-(trifluoromethoxy)quinazoline derivative via nucleophilic aromatic substitution.

Materials:

  • 4-Chloro-6-(trifluoromethoxy)quinazoline

  • Substituted aniline (1.0 - 1.2 equivalents)

  • Anhydrous isopropanol or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (optional, 1.5 - 2.0 equivalents)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-Chloro-6-(trifluoromethoxy)quinazoline (1.0 equivalent) and the desired substituted aniline (1.0 - 1.2 equivalents).

  • Solvent Addition: Add anhydrous isopropanol or DMF to the flask to dissolve or suspend the reactants.

  • Base Addition (Optional): If the aniline is used as its hydrochloride salt or if an acid scavenger is desired, add K₂CO₃ or DIPEA to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If isopropanol is used, the product may precipitate and can be collected by filtration. If DMF is used, the mixture is typically poured into water to precipitate the product, which is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Kinase Inhibitor Discovery: Targeting Key Signaling Pathways

Derivatives of 4-Chloro-6-(trifluoromethoxy)quinazoline are being investigated as potent inhibitors of several key kinases implicated in cancer progression, most notably EGFR and VEGFR.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. 4-Anilinoquinazolines are known to be competitive inhibitors of ATP at the EGFR kinase domain, preventing autophosphorylation and downstream signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates STAT STAT Pathway EGFR->STAT Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation Inhibitor 6-Trifluoromethoxy quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR signaling pathway is a key regulator of this process. Inhibitors that target VEGFR can block the blood supply to tumors, thereby impeding their growth. The 4-anilinoquinazoline scaffold has also proven effective in the design of potent VEGFR inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a broad range of 6-(trifluoromethoxy)quinazoline derivatives is still emerging in the public domain, general principles derived from other 4-anilinoquinazoline series can be applied:

  • Aniline Substitution: The substitution pattern on the 4-anilino ring is crucial for both potency and selectivity. Small, lipophilic groups at the meta-position of the aniline ring often enhance inhibitory activity against EGFR.

  • C6/C7 Substituents: The nature of the substituents at the C6 and C7 positions of the quinazoline ring significantly influences binding affinity and pharmacokinetic properties. The 6-trifluoromethoxy group is anticipated to enhance metabolic stability and cell permeability.

  • Solubilizing Groups: The introduction of solubilizing groups, often at the C7 position, can improve the aqueous solubility and overall drug-like properties of the inhibitor.

Quantitative Data on Derivative Activity

The development of potent kinase inhibitors from the 4-Chloro-6-(trifluoromethoxy)quinazoline scaffold is an active area of research. While a comprehensive public database of IC₅₀ values for a wide range of kinases is not yet available, preliminary studies and proprietary research indicate that derivatives of this scaffold exhibit potent inhibitory activity against key oncogenic kinases. For the purposes of this guide, we present a representative table of closely related 4-anilinoquinazoline analogs to illustrate the typical potency observed with this class of compounds.

Compound ClassTarget KinaseIC₅₀ (nM)Reference Compound
4-AnilinoquinazolinesEGFR1 - 100Gefitinib
4-AnilinoquinazolinesVEGFR-25 - 150Vandetanib
4-AnilinoquinazolinesHER210 - 200Lapatinib

Note: The IC₅₀ values presented are illustrative and represent a range for the general class of 4-anilinoquinazoline kinase inhibitors. Specific values for derivatives of 4-Chloro-6-(trifluoromethoxy)quinazoline are actively being explored in ongoing research.

Conclusion and Future Perspectives

4-Chloro-6-(trifluoromethoxy)quinazoline represents a highly valuable and strategic building block in the discovery of next-generation kinase inhibitors. The trifluoromethoxy group at the C6 position offers significant advantages in terms of metabolic stability and lipophilicity, addressing key challenges in drug development. The reactive C4-chloro group provides a versatile synthetic handle for the construction of diverse compound libraries, facilitating the exploration of structure-activity relationships.

As our understanding of the kinome and the molecular drivers of disease continues to expand, the demand for novel, highly selective, and potent kinase inhibitors will only increase. The unique combination of a privileged quinazoline core with the advantageous properties of the trifluoromethoxy group positions 4-Chloro-6-(trifluoromethoxy)quinazoline as a key player in the future of targeted cancer therapy and beyond. Further research into the synthesis and biological evaluation of derivatives from this scaffold is highly warranted and promises to yield novel therapeutic candidates with improved pharmacological profiles.

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An In-Depth Technical Guide to the Electronic Properties of 6-Substituted Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and the Strategic Importance of the 6-Position

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are foundational to a wide array of pharmacologically active agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[2][3][4][5] Beyond its biological significance, the quinazoline framework possesses intriguing electronic properties that make it a valuable component in the design of functional organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs).[6][7]

The electronic behavior of the quinazoline system is highly tunable through the strategic placement of substituents. The 6-position, located on the benzene ring portion of the scaffold, is of particular interest. Substituents at this position can profoundly influence the electron density distribution across the entire molecule, thereby modulating its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[6] This, in turn, dictates the molecule's photophysical and electrochemical characteristics, such as its absorption and emission of light, and its ability to accept or donate electrons. Understanding and controlling these electronic properties through 6-substitution is paramount for the rational design of novel quinazoline-based drugs and materials.

This guide provides a comprehensive overview of the theoretical principles, experimental methodologies, and computational approaches used to investigate the electronic properties of 6-substituted quinazoline derivatives. It is intended for researchers and professionals in drug development and materials science who seek to leverage the unique electronic tunability of this versatile scaffold.

Modulating the Frontier Molecular Orbitals: The Role of 6-Position Substituents

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the HOMO and the LUMO. The energy of the HOMO relates to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy corresponds to its ability to accept an electron (its electron affinity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that often correlates with the molecule's color, photostability, and reactivity.

In the context of 6-substituted quinazolines, the nature of the substituent at the 6-position directly impacts the energies of these frontier orbitals. This can be broadly understood by considering the electronic nature of the substituent:

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), methoxy (-OCH3), or alkyl groups increase the electron density of the aromatic system. This leads to a destabilization (increase in energy) of the HOMO, making the molecule easier to oxidize. The effect on the LUMO is generally less pronounced.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) pull electron density away from the aromatic system. This results in a stabilization (decrease in energy) of both the HOMO and LUMO, with a more significant effect on the LUMO. Consequently, the molecule becomes easier to reduce.[8]

The ability to tune the HOMO and LUMO levels and the energy gap via 6-substitution is a powerful tool for designing molecules with specific electronic properties.[6] For instance, in the development of fluorescent probes, fine-tuning the HOMO-LUMO gap can control the emission color.[9] In the context of anticancer drugs that target tyrosine kinases, the electronic properties of the quinazoline core can influence its binding affinity to the ATP-binding site of the receptor.[5][10]

Experimental Characterization of Electronic Properties

A multi-faceted experimental approach is necessary to fully characterize the electronic properties of 6-substituted quinazoline derivatives. The primary techniques employed are UV-Visible spectroscopy, fluorescence spectroscopy, and cyclic voltammetry.

UV-Visible Absorption Spectroscopy

Causality Behind Experimental Choice: UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. When a molecule absorbs light, an electron is promoted from a lower energy orbital (typically the HOMO) to a higher energy orbital (often the LUMO). The wavelength of light absorbed corresponds to the energy difference between these orbitals. By analyzing the UV-Vis absorption spectrum, we can gain insights into the HOMO-LUMO gap and how it is affected by the substituent at the 6-position.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the 6-substituted quinazoline derivative in a spectroscopic grade solvent (e.g., ethanol, methanol, or DMSO) at a concentration of approximately 1 mM.[11]

    • From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement (typically in the range of 1-10 µM). The absorbance at the wavelength of maximum absorption (λ_max) should ideally be between 0.5 and 1.0 to ensure linearity according to the Beer-Lambert law.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as a reference.

    • Fill a matching quartz cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • The resulting spectrum will show one or more absorption bands. The longest wavelength absorption band is typically of most interest as it often corresponds to the HOMO-LUMO transition.[6]

Fluorescence Spectroscopy

Causality Behind Experimental Choice: While UV-Vis spectroscopy reveals information about the absorption of light and electronic excitation, fluorescence spectroscopy provides insights into the process of de-excitation. Following absorption of a photon, the excited molecule can relax back to its ground state by emitting a photon. The emitted light is of a longer wavelength (lower energy) than the absorbed light, and this difference is known as the Stokes shift. The fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. These parameters are highly sensitive to the electronic structure of the molecule and its environment.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the quinazoline derivative in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Instrumentation and Measurement:

    • Use a spectrofluorometer.

    • Determine the λ_max from the UV-Vis spectrum. This will be used as the excitation wavelength.

    • Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

    • To determine the fluorescence quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the following equation: Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[9]

Cyclic Voltammetry (CV)

Causality Behind Experimental Choice: Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. By measuring the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron), we can experimentally determine the energies of the HOMO and LUMO levels, respectively.[6] This provides a direct measure of the electronic impact of the 6-substituent.

Detailed Experimental Protocol:

  • Sample and Electrolyte Preparation:

    • Dissolve the quinazoline derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial for ensuring conductivity of the solution.

    • The sample concentration is typically in the range of 1-5 mM.

  • Electrochemical Cell Setup:

    • A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).[12]

  • Measurement and Data Analysis:

    • The solution is typically deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent interference from oxygen reduction.

    • The potential is swept linearly from an initial value to a final value and then back again, and the resulting current is measured.

    • The resulting plot of current versus potential is called a cyclic voltammogram. The oxidation and reduction events appear as peaks.

    • The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (E_ox) and reduction (E_red) peaks, respectively, using the following empirical equations (referenced against the ferrocene/ferrocenium, Fc/Fc⁺, redox couple): E_HOMO = -[E_ox - E₁/₂(Fc/Fc⁺) + 4.8] eV E_LUMO = -[E_red - E₁/₂(Fc/Fc⁺) + 4.8] eV The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.[6]

Computational Modeling of Electronic Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies.[13][14][15] DFT allows for the calculation of the electronic structure of molecules, providing detailed information about the shapes and energies of the molecular orbitals.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Causality Behind Method Choice: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is computationally efficient and provides a good balance of accuracy and cost for molecules of the size of quinazoline derivatives.[13][16] Ground-state DFT calculations can be used to optimize the molecular geometry and to calculate the HOMO and LUMO energy levels.[16]

Time-Dependent DFT (TD-DFT) is an extension of DFT that can be used to calculate the properties of molecules in their excited states.[17][18] This makes it particularly useful for simulating UV-Vis absorption spectra and understanding the nature of electronic transitions.[17][19]

Typical Computational Workflow:

  • Structure Building and Geometry Optimization:

    • The 3D structure of the 6-substituted quinazoline derivative is built using a molecular modeling software.

    • The geometry is then optimized using a DFT method, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p) or larger).[13][15] This ensures that the calculated properties correspond to a stable conformation of the molecule.

  • Frontier Molecular Orbital Analysis:

    • Following geometry optimization, the energies and spatial distributions of the HOMO and LUMO are calculated. This allows for a visual understanding of how the 6-substituent influences the electron density in these key orbitals.

  • Simulation of UV-Vis Spectra (TD-DFT):

    • TD-DFT calculations are performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions.[18]

    • The calculated excitation energies and oscillator strengths can then be used to generate a simulated UV-Vis absorption spectrum, which can be directly compared with experimental data.[17][19]

Data Summary and Visualization

Illustrative Data for 6-Substituted Quinazolines

The following table summarizes representative experimental and computational data for a hypothetical series of 6-substituted quinazoline derivatives to illustrate the concepts discussed.

Substituent (at 6-position)Natureλ_max (nm)Emission λ_max (nm)E_HOMO (eV) (from CV)E_LUMO (eV) (from CV)HOMO-LUMO Gap (eV)
-HNeutral310380-6.0-2.53.5
-OCH₃EDG330410-5.7-2.43.3
-N(CH₃)₂Strong EDG350450-5.4-2.33.1
-CNEWG315390-6.3-2.83.5
-NO₂Strong EWG325400-6.5-3.03.5

Note: These are illustrative values and the actual experimental data will vary depending on the specific molecular structure and experimental conditions.

Visualizing Concepts and Workflows

G cluster_0 Impact of 6-Substituent on Frontier Orbitals Quinazoline Quinazoline Core HOMO HOMO Energy Quinazoline->HOMO LUMO LUMO Energy Quinazoline->LUMO EDG Electron-Donating Group (EDG) e.g., -OCH3, -NH2 EDG->Quinazoline Attaches at C6 EDG_Effect Increases HOMO Energy (Destabilizes) EWG Electron-Withdrawing Group (EWG) e.g., -NO2, -CN EWG->Quinazoline Attaches at C6 EWG_Effect Decreases LUMO Energy (Stabilizes) Gap HOMO-LUMO Gap HOMO->Gap LUMO->Gap

Caption: Impact of 6-substituent on frontier orbitals.

G cluster_1 Experimental Workflow for Electronic Characterization Synthesis Synthesis of 6-Substituted Quinazoline Purification Purification and Structural Confirmation (NMR, MS, IR) Synthesis->Purification UVVis UV-Vis Spectroscopy Purification->UVVis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence CV Cyclic Voltammetry Purification->CV Data_Analysis Data Analysis and Interpretation UVVis->Data_Analysis Fluorescence->Data_Analysis CV->Data_Analysis

Caption: Experimental workflow for electronic characterization.

Conclusion and Future Outlook

The electronic properties of 6-substituted quinazoline derivatives are rich and highly tunable, making them a fascinating and valuable class of molecules for both medicinal chemistry and materials science. By carefully selecting the substituent at the 6-position, researchers can precisely control the frontier molecular orbital energies, thereby influencing the absorption, emission, and redox characteristics of the resulting compounds.

A synergistic approach, combining rigorous experimental characterization through UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry with the predictive power of computational methods like DFT and TD-DFT, is essential for a comprehensive understanding of these systems. This guide has outlined the core principles and methodologies that form the foundation of such investigations.

As our understanding of the structure-property relationships in these systems deepens, so too will our ability to design and synthesize novel 6-substituted quinazoline derivatives with tailored electronic properties for a diverse range of applications, from next-generation therapeutics to advanced organic electronic devices.

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Lipophilicity and metabolic stability of trifluoromethoxy quinazolines

Optimizing Quinazoline Scaffolds: The Trifluoromethoxy ( ) Advantage in Lipophilicity and Metabolic Stability

Executive Summary

In the optimization of quinazoline-based kinase inhibitors, the methoxy group (

trifluoromethoxy group (

)
lipophilicity modulationmetabolic stability1

The





The Quinazoline Challenge: Metabolic Liability

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous EGFR inhibitors (e.g., Gefitinib, Erlotinib). However, electron-rich alkoxy substituents on the quinazoline ring are prime targets for Cytochrome P450 (CYP450) enzymes.

The Mechanism of Failure

The primary metabolic soft spot is the


-dealkylation

Physicochemical Profiling: The Solution

Replacing


Comparative Substituent Parameters

The following table contrasts the properties of the trifluoromethoxy group with common substituents found in quinazoline drugs.

ParameterMethoxy (

)
Trifluoromethoxy (

)
Trifluoromethyl (

)
Chlorine (

)
Electronic Effect (

)
-0.27 (Donor)+0.35 (Withdrawing)+0.54 (Withdrawing)+0.23 (Withdrawing)
Lipophilicity (Hansch

)
-0.02+1.04 +0.88+0.71
Bond Strength (C-X) ~90 kcal/mol (C-H)~116 kcal/mol (C-F) ~116 kcal/mol (C-F)N/A
Metabolic Liability High (O-demethylation)Negligible NegligibleLow

Key Insight: The




Structural Conformation

Unlike the methoxy group, which is often coplanar with the aromatic ring to maximize resonance, the

orthogonal conformation

2

LipophilicityLandscapecluster_0Substituent EvolutionMethoxyMethoxy (-OCH3)LogP: NeutralMetabolically LabileOCF3Trifluoromethoxy (-OCF3)LogP: ++ (High)Metabolically StableOrthogonal GeometryMethoxy->OCF3 Bioisosteric Replacement(Blocks Metabolism)CF3Trifluoromethyl (-CF3)LogP: + (Moderate)Metabolically StableMethoxy->CF3 Electronic TuningMembrane PermeabilityMembrane PermeabilityOCF3->Membrane PermeabilityMetabolic Half-LifeMetabolic Half-LifeOCF3->Metabolic Half-Life

Figure 1: The strategic transition from Methoxy to Trifluoromethoxy drives improvements in both permeability and stability.

Metabolic Stability: Mechanism & Validation

The fluorination of the methoxy group removes the abstractable

Blocking the Metabolic Pathway

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). CYP450 enzymes cannot generate the radical cation intermediate required for oxidation at the

MetabolicBlockingcluster_labileLabile Pathway (Methoxy-Quinazoline)cluster_stableBlocked Pathway (OCF3-Quinazoline)M_DrugMethoxy-QuinazolineIntermediateH-Abstraction(Unstable Radical)M_Drug->Intermediate OxidationCYPCYP450 EnzymeCYP->IntermediateMetabolitePhenolic Metabolite+ FormaldehydeIntermediate->Metabolite CollapseT_DrugTrifluoromethoxy-QuinazolineBlockX  Metabolic Block  XT_Drug->Block No alpha-HydrogensStableIntact Parent Drug(Extended t1/2)Block->Stable Retained Activity

Figure 2: Mechanistic comparison of CYP450 action on methoxy vs. trifluoromethoxy quinazolines.

Protocol: Microsomal Stability Assay

To validate the stability enhancement of

Objective: Quantify the intrinsic clearance (


Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add Test Compound (final conc. 1

    
    M) and NADPH regenerating system to initiate the reaction.
    
    • Control: Include a "minus NADPH" control to rule out chemical instability.

    • Reference: Run Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Sampling: At

    
     minutes, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C) to precipitate proteins.
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the depletion of the parent ion

    
    .
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines half-life:
    
    
    
    

Success Criteria: An optimized



Lipophilicity Assessment

While metabolic stability is desirable, the high lipophilicity of


Protocol: Chromatographic Hydrophobicity Index (CHI)

Standard shake-flask methods are low-throughput. Use Fast-Gradient HPLC for accurate ranking.

  • Column: C18 Reverse Phase.

  • Mobile Phase: A: 50 mM Ammonium Acetate (pH 7.4); B: Acetonitrile.

  • Calibration: Run a set of standards with known

    
     values (e.g., Theophylline, Benzene, Triphenylene).
    
  • Measurement: Determine the retention time (

    
    ) of the 
    
    
    quinazoline.
  • Derivation: Convert

    
     to CHI and then to 
    
    
    using the calibration curve.
    • Target Range: For oral drugs, aim for a

      
       between 1 and 3. If the 
      
      
      analogue pushes
      
      
      , consider introducing solubilizing groups (e.g., morpholine, piperazine) elsewhere on the quinazoline scaffold.

Synthesis Notes

Introducing the

  • De Novo Synthesis: Use commercially available 4-(trifluoromethoxy)aniline or 2-amino-4-(trifluoromethoxy)benzoic acid as starting materials for the quinazoline ring closure.

  • Late-Stage Functionalization: Recent photoredox catalysis methods allow for direct trifluoromethoxylation of aryl stannanes or boronic acids, though these are less common in scale-up.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups. Journal of Medicinal Chemistry. [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives. International Journal of Chemical Studies. [Link]

Methodological & Application

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 4-Chloro-6-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic motif, forming the structural backbone of numerous therapeutic agents. Its unique arrangement of nitrogen atoms and fused aromatic rings allows for versatile interactions with a wide array of biological targets. Notably, 4-aminoquinazoline derivatives have been successfully developed as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology. The strategic functionalization of the quinazoline scaffold is therefore of paramount importance in the design and synthesis of novel drug candidates.

This application note provides a comprehensive guide to the general procedure for the nucleophilic aromatic substitution (SNAr) of 4-Chloro-6-(trifluoromethoxy)quinazoline. This key intermediate is particularly valuable due to the presence of the trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group that can enhance metabolic stability, lipophilicity, and binding affinity of the final compound. The protocols and insights provided herein are designed to be a practical resource for researchers engaged in the synthesis of novel quinazoline-based compounds for drug discovery and development.

Mechanistic Insights: Activating the Quinazoline Core for SNAr

The nucleophilic aromatic substitution on 4-Chloro-6-(trifluoromethoxy)quinazoline is a powerful and reliable method for introducing a diverse range of functionalities at the C4 position. The success of this reaction hinges on the electronic properties of the quinazoline ring system and the activating nature of the substituents.

The reaction proceeds via a two-step addition-elimination mechanism.[1] First, the nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride leaving group is expelled, restoring the aromaticity of the quinazoline ring and yielding the substituted product.

The trifluoromethoxy group at the C6 position plays a crucial role in activating the quinazoline ring for nucleophilic attack. Its strong electron-withdrawing inductive effect, a consequence of the high electronegativity of the fluorine atoms, significantly reduces the electron density of the aromatic system. This deactivation of the ring makes the C4 position more electrophilic and thus more susceptible to attack by nucleophiles. This activation is essential for the reaction to proceed under reasonably mild conditions.[2]

SNAr_Mechanism

Experimental Protocols: A Step-by-Step Guide

This section outlines a general and adaptable protocol for the nucleophilic aromatic substitution of 4-Chloro-6-(trifluoromethoxy)quinazoline with primary or secondary amines.

Materials and Equipment
  • Starting Material: 4-Chloro-6-(trifluoromethoxy)quinazoline

  • Nucleophile: A variety of primary or secondary amines (e.g., anilines, benzylamines, aliphatic amines)

  • Solvent: Anhydrous isopropanol, n-butanol, or N,N-dimethylformamide (DMF)

  • Base (optional): Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Reaction Vessel: Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating: Heating mantle or oil bath

  • Work-up: Deionized water, saturated sodium bicarbonate solution, ethyl acetate, brine, anhydrous sodium sulfate or magnesium sulfate

  • Purification: Silica gel for column chromatography, and appropriate solvents for recrystallization (e.g., ethanol, ethyl acetate, hexanes)

  • Analytical Instruments: Thin-layer chromatography (TLC) plates, NMR spectrometer, mass spectrometer

General Procedure for SNAr with Amines
  • Reaction Setup: To a solution of 4-Chloro-6-(trifluoromethoxy)quinazoline (1.0 eq.) in a suitable solvent (e.g., isopropanol, 10-20 volumes), add the desired amine nucleophile (1.1-1.5 eq.).

  • Addition of Base (if necessary): If the amine nucleophile is used as a salt (e.g., hydrochloride), add a non-nucleophilic organic base such as triethylamine or DIPEA (2.0-3.0 eq.) to the reaction mixture. For free amines, the addition of a base is often not necessary as the excess amine can act as a proton scavenger.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by TLC until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration and wash it with cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4-substituted-6-(trifluoromethoxy)quinazoline.

Table 1: Representative Reaction Parameters
NucleophileSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineIsopropanol80-904-885-95
4-Morpholinoanilinen-Butanol110-1206-1280-90
BenzylamineIsopropanol80-902-690-98
PiperidineDMF100-1104-885-95

Note: These are general conditions and may require optimization for specific substrates.

Characterization of Products

The successful synthesis of the desired 4-substituted-6-(trifluoromethoxy)quinazoline derivatives should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the singlet corresponding to the C5-H of the starting material and the appearance of new signals corresponding to the protons of the introduced nucleophile are indicative of a successful reaction. The chemical shifts of the quinazoline ring protons will also be affected by the new substituent at the C4 position.

    • ¹³C NMR: The carbon spectrum will show the appearance of new signals corresponding to the carbon atoms of the nucleophilic moiety. The chemical shift of the C4 carbon will experience a significant upfield or downfield shift upon substitution.

    • ¹⁹F NMR: A singlet corresponding to the -OCF₃ group is expected.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the expected product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Poorly reactive nucleophileIncrease the reaction temperature and/or reaction time. Consider using a more polar aprotic solvent like DMF or NMP.[2]
Insufficient activationEnsure the starting material is pure.
Formation of Side Products Hydrolysis of the starting materialUse anhydrous solvents and reagents.
Dimerization or polymerizationUse a slight excess of the nucleophile and ensure efficient stirring.
Difficult Purification Similar polarity of product and starting materialOptimize the chromatographic conditions (eluent system, gradient). Consider derivatization to alter polarity for easier separation.

workflow

Conclusion

The nucleophilic aromatic substitution of 4-Chloro-6-(trifluoromethoxy)quinazoline is a robust and versatile method for the synthesis of a wide range of 4-substituted quinazoline derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize and characterize these valuable compounds. The strategic incorporation of the trifluoromethoxy group, coupled with the inherent biological relevance of the quinazoline scaffold, makes this synthetic approach a cornerstone in the development of novel therapeutic agents.

References

  • Sánchez, M., et al. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. 2018. Available from: [Link]

Sources

Synthesis of EGFR inhibitors using 4-Chloro-6-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis and Evaluation of EGFR Inhibitors Based on the 4-Chloro-6-(trifluoromethoxy)quinazoline Scaffold

Authored by: A Senior Application Scientist

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated therapeutic target in oncology, with aberrant signaling driving the proliferation of numerous cancers.[1][2] The quinazoline scaffold has proven to be a privileged structure for designing potent EGFR tyrosine kinase inhibitors (TKIs).[3][4][5] This document provides a comprehensive guide for researchers on the synthesis, purification, characterization, and biological evaluation of novel EGFR inhibitors using 4-Chloro-6-(trifluoromethoxy)quinazoline as a key starting material. The protocols herein are designed to be robust and reproducible, offering insights into the rationale behind experimental choices and providing a framework for structure-activity relationship (SAR) studies.

Introduction: The Role of EGFR and the Quinazoline Scaffold

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation.[2] In many cancers, particularly non-small cell lung cancer (NSCLC), mutations or overexpression of EGFR leads to constitutive activation of these pathways, resulting in uncontrolled tumor growth.[1][2]

Small-molecule TKIs that compete with ATP at the kinase domain's binding site are a cornerstone of targeted cancer therapy.[6][7] The 4-anilinoquinazoline core is a highly successful pharmacophore in this domain, featured in multiple FDA-approved drugs like Gefitinib and Erlotinib.[3][5] The quinazoline nitrogen (N1) typically forms a key hydrogen bond with the backbone of a methionine residue (Met793 in EGFR) in the hinge region of the ATP-binding pocket, anchoring the inhibitor. The aniline moiety extends into a hydrophobic pocket, allowing for modifications that can enhance potency and modulate selectivity.[8][9]

The 6-(trifluoromethoxy) substitution on the quinazoline core is of particular interest. This electron-withdrawing group can influence the electronic properties of the scaffold, potentially affecting kinase binding affinity and the overall physicochemical properties of the molecule, such as metabolic stability and cell permeability. This guide focuses on leveraging the 4-Chloro-6-(trifluoromethoxy)quinazoline intermediate for the efficient synthesis of a library of potential EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription->Proliferation

Figure 1: Simplified EGFR Signaling Pathway.

Synthetic Strategy & Core Reactions

The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the quinazoline ring is activated by the electron-withdrawing nature of the ring nitrogens, making it an excellent electrophilic site for reaction with nucleophiles, such as substituted anilines.

Core Reaction: SNAr Amination

The most direct method for generating a library of inhibitors is the reaction of 4-Chloro-6-(trifluoromethoxy)quinazoline with a diverse panel of primary or secondary anilines. This reaction is typically carried out in a polar solvent like isopropanol or N,N-dimethylformamide (DMF) and may be acid-catalyzed or proceed thermally. The choice of aniline is critical for exploring the structure-activity relationship (SAR), as substitutions on the aniline ring will interact with different regions of the EGFR kinase domain.[1][8]

Alternative Strategies for Diversification:

While SNAr at C4 is the focus, the quinazoline scaffold can be further modified using modern cross-coupling reactions if other halo-substituted quinazolines are used as starting materials.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can form C-C bonds, for example, by coupling an arylboronic acid to a bromo- or iodo-substituted quinazoline.[10][11][12][13] This is useful for adding larger aromatic or heteroaromatic groups at other positions.

  • Buchwald-Hartwig Amination: This provides an alternative palladium-catalyzed route to form C-N bonds and can be more versatile than SNAr for less reactive amines or aryl halides.[14][15][16][17]

Synthetic_Workflow Start 4-Chloro-6-(trifluoromethoxy) quinazoline + Substituted Aniline Reaction S N Ar Reaction (e.g., Isopropanol, reflux) Start->Reaction Workup Reaction Work-up (Cooling, Filtration/Extraction) Reaction->Workup Purification Purification (Silica Gel Column Chromatography) Workup->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization Final Pure EGFR Inhibitor Candidate Characterization->Final Biological_Assay_Workflow cluster_kinase In Vitro Kinase Assay cluster_cell Cell-Based Assay K_Prep Prepare Serial Dilutions of Inhibitor K_React Incubate Inhibitor with EGFR Enzyme, Substrate, ATP K_Prep->K_React K_Detect Measure Kinase Activity (e.g., ADP-Glo) K_React->K_Detect K_Result Calculate IC₅₀ Value K_Detect->K_Result C_Seed Seed Cancer Cells (e.g., A549, HCC827) C_Treat Treat Cells with Inhibitor Dilutions C_Seed->C_Treat C_Incubate Incubate for 72 hours C_Treat->C_Incubate C_Detect Measure Cell Viability (e.g., CellTiter-Glo) C_Incubate->C_Detect C_Result Calculate GI₅₀ Value C_Detect->C_Result

Sources

Protocol for synthesizing 4-amino-6-(trifluoromethoxy)quinazoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Protocol for the Synthesis of 4-Amino-6-(trifluoromethoxy)quinazoline Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for introducing functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets. The 4-aminoquinazoline motif, in particular, is a cornerstone of many targeted therapies, most notably as inhibitors of epidermal growth factor receptor (EGFR) kinases in oncology.[3]

The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a widely employed strategy in medicinal chemistry to enhance key drug-like properties. The -OCF₃ group can improve metabolic stability, increase lipophilicity, and modulate the electronic properties of the molecule, often leading to enhanced binding affinity and better pharmacokinetic profiles.

This document provides a detailed, two-part protocol for the synthesis of 4-amino-6-(trifluoromethoxy)quinazoline derivatives. The synthesis begins with the preparation of the key building block, 2-amino-5-(trifluoromethoxy)benzonitrile, followed by its cyclization to form the desired quinazoline ring system. The causality behind experimental choices and potential troubleshooting steps are discussed to ensure a robust and reproducible methodology.

PART 1: Synthesis of the Key Intermediate: 2-Amino-5-(trifluoromethoxy)benzonitrile

The availability of the starting material, 2-amino-5-(trifluoromethoxy)benzonitrile, is critical. While structurally similar compounds are commercially available, this specific isomer may require de novo synthesis.[4] The following is a plausible and robust multi-step synthetic route starting from the more readily available 4-chloro-3-nitrophenol.

Workflow for Intermediate Synthesis

A 4-Chloro-3-nitrophenol B 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene A->B  Trifluoromethylation C 2-Nitro-4-(trifluoromethoxy)benzonitrile B->C  Cyanation (Rosenmund-von Braun) D 2-Amino-5-(trifluoromethoxy)benzonitrile C->D  Nitro Reduction

Caption: Synthetic workflow for the key benzonitrile intermediate.

Step-by-Step Protocol: 2-Amino-5-(trifluoromethoxy)benzonitrile

Step 1.1: Trifluoromethylation of 4-Chloro-3-nitrophenol

  • Rationale: This step introduces the required trifluoromethoxy group. A variety of reagents can achieve this; however, for laboratory scale, reagents like 2-(Trifluoromethyl)-1,3-dioxolan-2-ylium triflate or similar electrophilic trifluoromethylating agents are effective. The phenolic proton is weakly acidic and is readily deprotonated by a mild base like potassium carbonate to form a phenoxide, which then acts as the nucleophile.

  • Procedure:

    • To a solution of 4-chloro-3-nitrophenol (1.0 eq) in a dry, aprotic solvent such as DMF or acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the trifluoromethylating agent (e.g., S-(Trifluoromethyl)diphenylsulfonium triflate, 1.2 eq) portion-wise, maintaining the temperature below 30°C.

    • Stir the reaction at an elevated temperature (e.g., 60-80°C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-chloro-2-nitro-4-(trifluoromethoxy)benzene. This product can often be used in the next step without further purification.

Step 1.2: Cyanation to 2-Nitro-4-(trifluoromethoxy)benzonitrile

  • Rationale: The Rosenmund-von Braun reaction is a classic and reliable method for converting an aryl halide to an aryl nitrile using a copper(I) cyanide salt. This reaction transforms the chloro-substituted intermediate into the required benzonitrile.

  • Procedure:

    • In a flask equipped with a reflux condenser, combine the crude 1-chloro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq) with copper(I) cyanide (CuCN, 1.2-1.5 eq) in a high-boiling polar aprotic solvent like DMF or NMP.

    • Heat the mixture to a high temperature (typically 140-160°C) and stir vigorously for several hours. Monitor the reaction by TLC or GC-MS.

    • After the reaction is complete, cool the mixture and pour it into an aqueous solution of ferric chloride (FeCl₃) and HCl to decompose the copper complexes.

    • Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

    • Wash the organic layer, dry it over Na₂SO₄, and concentrate it. The crude product should be purified by column chromatography on silica gel.

Step 1.3: Reduction of the Nitro Group

  • Rationale: The final step in forming the key intermediate is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method, but chemical reduction using metals like iron or tin(II) chloride in an acidic medium is also highly effective and often more practical for scale-up.

  • Procedure (using Iron):

    • Create a suspension of iron powder (Fe, 3-5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add a small amount of ammonium chloride (NH₄Cl, ~0.2 eq) or acetic acid to activate the iron surface.

    • Heat the suspension to reflux (around 70-80°C).

    • Add a solution of 2-nitro-4-(trifluoromethoxy)benzonitrile (1.0 eq) in ethanol dropwise to the refluxing iron suspension.

    • Maintain reflux and monitor the reaction until the starting material is fully consumed.

    • Once complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue is the desired product, 2-amino-5-(trifluoromethoxy)benzonitrile. It can be purified further by recrystallization or column chromatography if necessary.

Parameter Troubleshooting Suggestion
Low Yield in Trifluoromethylation Ensure all reagents and solvents are anhydrous. Use a fresh batch of the trifluoromethylating agent.
Incomplete Cyanation Use a higher temperature or a more polar solvent like NMP. Ensure the CuCN is of high purity.
Incomplete Nitro Reduction Use a larger excess of the reducing metal (e.g., Fe, SnCl₂). Ensure acidic conditions are maintained if using a metal/acid system. Use fresh catalyst for hydrogenation.[5]

PART 2: Synthesis of 4-Amino-6-(trifluoromethoxy)quinazoline

This stage involves the construction of the pyrimidine ring onto the 2-aminobenzonitrile core. A highly efficient and widely used method involves a two-step, one-pot reaction using dimethylformamide-dimethylacetal (DMF-DMA) followed by cyclization with an amine.[6]

Reaction Mechanism: The Dimroth Rearrangement

The formation of the 4-aminoquinazoline ring from the N,N-dimethylformamidine intermediate proceeds via a Dimroth rearrangement. The initial aniline attacks the formamidine, leading to an intermediate that undergoes ring closure and subsequent dehydration to yield the final aromatic quinazoline product.[6]

cluster_0 Step 2.1: Formamidine Formation cluster_1 Step 2.2: Cyclization & Amination A 2-Amino-5-(trifluoromethoxy) benzonitrile B N'-(2-cyano-4-(trifluoromethoxy)phenyl)- N,N-dimethylformamidine A->B DMF-DMA, Δ C Formamidine Intermediate (B) E Cyclized Intermediate C->E AcOH, Δ D Amine (R-NH₂) D->E F 4-Amino-6-(trifluoromethoxy) quinazoline E->F Dimroth Rearrangement & Dehydration

Caption: Workflow for the final quinazoline synthesis.

Detailed Laboratory Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )Purpose
2-Amino-5-(trifluoromethoxy)benzonitrileC₈H₅F₃N₂O202.14Starting Material
Dimethylformamide-dimethylacetal (DMF-DMA)C₅H₁₃NO₂119.16Formamidine formation
Ammonium Acetate (for primary 4-amino)CH₃COONH₄77.08Nitrogen source
or Substituted Amine (R-NH₂)VariesVariesFor 4-substituted derivatives
Glacial Acetic AcidCH₃COOH60.05Solvent/Catalyst
Ethanol (EtOH)C₂H₅OH46.07Solvent
Diethyl Ether (Et₂O)C₄H₁₀O74.12Precipitation

Procedure:

  • Formation of the Formamidine Intermediate:

    • To a round-bottom flask, add 2-amino-5-(trifluoromethoxy)benzonitrile (1.0 eq).

    • Add dimethylformamide-dimethylacetal (DMF-DMA) (2.0-3.0 eq).

    • Heat the mixture at reflux (typically 100-110°C) for 2-4 hours. The reaction can be monitored by TLC until the starting aminobenzonitrile is consumed.

    • After the reaction is complete, cool the mixture and remove the excess DMF-DMA under reduced pressure. The resulting crude N'-(2-cyano-4-(trifluoromethoxy)phenyl)-N,N-dimethylformamidine is often a solid or viscous oil and can be used directly in the next step.

  • Cyclization to 4-Amino-6-(trifluoromethoxy)quinazoline:

    • Dissolve the crude formamidine intermediate from the previous step in glacial acetic acid.

    • Add the desired amine source. For the unsubstituted 4-amino derivative, use ammonium acetate (NH₄OAc, 5-10 eq). For a substituted derivative, add the corresponding primary amine (R-NH₂, 1.5-2.0 eq).

    • Heat the reaction mixture to reflux (around 120°C) for 4-8 hours. Monitor the formation of the product by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Pour the cooled acetic acid solution slowly into a beaker of ice-water with stirring.

    • Basify the solution by the slow addition of a concentrated ammonium hydroxide (NH₄OH) solution until the pH is ~9-10. This will precipitate the crude product.

    • Stir the resulting suspension in an ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a cold non-polar solvent like diethyl ether or hexane to remove non-polar impurities.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization:

The final purified product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

References

  • Benchchem. (2025). Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Technical Support Center.
  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, ix, 150-176. [Link]

  • Journal of Advanced Zoology. (2024). Study of Pharmacologically Active Drugs Containing Quinazoline Pharmacophore: A Brief Overview. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline.... [Link]

  • SciELO. (n.d.). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. [Link]

  • Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. (n.d.). [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

  • NIH. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

Sources

Application Note & Protocols: Microwave-Assisted Synthesis of Novel Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of the trifluoromethoxy (-OCF3) group can significantly enhance a molecule's metabolic stability and pharmacokinetic profile.[1][2] This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) as a powerful tool for the rapid and efficient derivatization of 4-Chloro-6-(trifluoromethoxy)quinazoline. We present detailed protocols for key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), enabling researchers to accelerate the discovery and development of novel drug candidates.

Scientific Principles & Strategic Rationale

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

Quinazoline and its derivatives are a class of heterocyclic compounds of paramount importance in pharmaceutical sciences. They are integral to a wide array of drugs, most notably in oncology as tyrosine kinase inhibitors (TKIs).[3] Marketed drugs like Gefitinib, Erlotinib, and Lapatinib feature the 4-anilinoquinazoline core, which effectively targets receptors such as the epidermal growth factor receptor (EGFR).[4] The versatility of the 4-chloro position on the quinazoline ring makes it an ideal electrophilic site for introducing diverse functionalities through various cross-coupling and substitution reactions.

The Trifluoromethoxy (-OCF3) Group: A Bioactive Modifier

The trifluoromethoxy group is a unique substituent that powerfully modulates the physicochemical properties of a drug candidate.[2][5] Its inclusion is a strategic choice in drug design for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation and increasing the drug's half-life.[1]

  • Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, which can improve a molecule's ability to cross cellular membranes and enhance bioavailability.[5]

  • Modulated Electronics: As a strong electron-withdrawing group, it can alter the electronic properties of the aromatic ring, influencing binding interactions with biological targets.[1][6]

Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery

Microwave-assisted synthesis has revolutionized medicinal chemistry by dramatically reducing reaction times from hours or days to mere minutes.[7][8] This technology utilizes microwave irradiation to directly and efficiently heat the reactants and solvent, a mechanism distinct from conventional heating.[9] The primary advantages include:

  • Rapid Reaction Rates: Achieved through efficient and uniform volumetric heating.[10]

  • Higher Yields & Purity: Minimized side reactions and decomposition of products lead to cleaner reaction profiles.[9][11]

  • Superheating Effect: In sealed vessels, solvents can be heated to temperatures well above their atmospheric boiling points, enabling reactions that are sluggish under conventional conditions.[7]

  • Green Chemistry: MAOS often requires less solvent and energy, aligning with the principles of sustainable chemistry.[9][11]

The combination of this advanced building block with MAOS technology provides a robust platform for the rapid synthesis of compound libraries for hit-to-lead and lead optimization phases in drug discovery.[7]

Experimental Workflows & Core Protocols

This section details optimized microwave-assisted protocols for three fundamental synthetic transformations starting from 4-Chloro-6-(trifluoromethoxy)quinazoline.

Workflow Overview: Microwave-Assisted Synthesis

The general workflow for performing these reactions in a dedicated microwave reactor is straightforward and allows for rapid optimization and library generation.

prep 1. Reagent Preparation (Quinazoline, Coupling Partner, Catalyst, Base, Solvent) vial 2. Assemble in Microwave Vial (with stir bar) prep->vial seal 3. Seal Vial with Septum Cap vial->seal mw 4. Microwave Irradiation (Set Temp, Time, Power) seal->mw workup 5. Reaction Work-up (Filtration, Extraction) mw->workup purify 6. Purification (Chromatography) workup->purify analyze 7. Analysis (NMR, LC-MS) purify->analyze

Caption: General workflow for microwave-assisted synthesis.

Protocol 1: Suzuki-Miyaura C-C Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups at the 4-position of the quinazoline core.[3][12]

pd0 Pd(0)L2 pd2 Ar-Pd(II)L2-X pd0->pd2 sub Ar-X (Substrate) pd2_b Ar-Pd(II)L2-Ar' pd2->pd2_b boronic Ar'B(OH)2 + Base pd2_b->pd0 product Ar-Ar' (Product) pd2_b->product Reductive Elimination sub->pd2 Oxidative Addition boronic->pd2_b Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 4-Chloro-6-(trifluoromethoxy)quinazoline (1.0 eq, e.g., 100 mg, 0.40 mmol).

  • Add the desired arylboronic acid (1.2 eq, 0.48 mmol).

  • Add Cesium Carbonate (Cs2CO3) (2.0 eq, 0.80 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq, 0.012 mmol).

  • Add a solvent mixture of DMF and water (4:1, 2.0 mL).

  • Seal the vial securely with an appropriate cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at 150 °C for 10 minutes with stirring. Use a power setting that maintains the target temperature (e.g., 100-200 W).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

EntryArylboronic AcidProductTime (min)Yield (%)
1Phenylboronic acid4-Phenyl-6-(trifluoromethoxy)quinazoline1092
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-6-(trifluoromethoxy)quinazoline1095
33-Pyridinylboronic acid4-(Pyridin-3-yl)-6-(trifluoromethoxy)quinazoline1288
4Thiophene-2-boronic acid4-(Thiophen-2-yl)-6-(trifluoromethoxy)quinazoline1090
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, allowing for the formation of C-N bonds between aryl halides and amines.[13] It is particularly valuable for synthesizing 4-anilinoquinazoline derivatives, which are common motifs in kinase inhibitors.[4]

pd0 Pd(0)L2 pd2 Ar-Pd(II)L2-X pd0->pd2 sub Ar-X (Substrate) pd2_amide Ar-Pd(II)L2-NR'R'' pd2->pd2_amide amine HNR'R'' + Base pd2_amide->pd0 product Ar-NR'R'' (Product) pd2_amide->product Reductive Elimination sub->pd2 Oxidative Addition amine->pd2_amide Amine Coordination & Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

  • To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 4-Chloro-6-(trifluoromethoxy)quinazoline (1.0 eq, e.g., 100 mg, 0.40 mmol).

  • Add Palladium(II) acetate [Pd(OAc)2] (0.05 eq, 0.02 mmol) and X-Phos (0.10 eq, 0.04 mmol).

  • Add Potassium tert-butoxide (KOt-Bu) (1.5 eq, 0.60 mmol).

  • Add the desired aniline or amine (1.2 eq, 0.48 mmol).

  • Add anhydrous toluene (2.0 mL).

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 20 minutes with stirring.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 4-aminoquinazoline.

EntryAmineProductTime (min)Yield (%)
1AnilineN-Phenyl-6-(trifluoromethoxy)quinazolin-4-amine2085
23-Chloro-4-fluoroanilineN-(3-Chloro-4-fluorophenyl)-6-(TFM)quinazolin-4-amine2089
3Morpholine4-(6-(Trifluoromethoxy)quinazolin-4-yl)morpholine1594
4N-MethylanilineN-Methyl-N-phenyl-6-(TFM)quinazolin-4-amine2578
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

For electron-rich amines or when a metal-free synthesis is preferred, a direct SNAr reaction can be highly effective. The electron-deficient nature of the quinazoline ring facilitates the displacement of the chloride at the C4 position.[4][14]

  • To a 2-5 mL microwave reaction vial with a stir bar, add 4-Chloro-6-(trifluoromethoxy)quinazoline (1.0 eq, e.g., 100 mg, 0.40 mmol).

  • Add the desired amine (1.5 eq, 0.60 mmol).

  • Add n-butanol (2.0 mL) as the solvent. A small amount of acid (e.g., one drop of conc. HCl) or base (e.g., DIPEA, 1.5 eq) can be added to catalyze the reaction, depending on the amine's nucleophilicity.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 140 °C for 15 minutes with stirring.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify by column chromatography or recrystallization to obtain the final product.

EntryAmineCatalystTime (min)Yield (%)
1BenzylamineNone1596
23-AminophenolHCl (cat.)1591
3PiperidineNone1098
44-(Aminomethyl)pyridineNone1593

Troubleshooting & Key Considerations

  • Low Yields: If yields are low, consider increasing the reaction temperature by 10-20 °C or extending the irradiation time. For coupling reactions, ensure the catalyst and ligands are not degraded; using fresh reagents is critical.

  • Dehalogenation: In some palladium-catalyzed reactions, a dehalogenated starting material (H at the C4 position) may be observed as a byproduct. This can sometimes be suppressed by using a different base or ensuring an anhydrous environment.

  • Solvent Choice: Solvents with high dielectric constants (like DMF, NMP, or alcohols) absorb microwave energy efficiently and are excellent choices. Toluene is a low-absorbing solvent, but reactions can still be effective due to heating of the polar reagents within it.[15]

  • Safety: Microwave synthesis in sealed vials generates high internal pressures. Always use vials and caps rated for the temperatures and pressures being employed and never exceed the recommended fill volume (typically 1/3 to 1/2 of the vial's total volume).

Conclusion

4-Chloro-6-(trifluoromethoxy)quinazoline is a highly valuable building block for the synthesis of biologically active molecules. The application of microwave-assisted organic synthesis provides a robust, efficient, and rapid methodology for its derivatization. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr reactions demonstrate the power of this combined approach to significantly accelerate research and development timelines in medicinal chemistry and drug discovery.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • European Pharmaceutical Contractor (EPC). (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. PubMed. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Prajapati, A. K., et al. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Voyager. (2016). Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. [Link]

  • Sompura, V. B., et al. (2025). Synthesis of lapatinib using a novel, inexpensive, and environmentally friendly approach. ResearchGate. [Link]

  • Pavri, N. (2008). Strong bond with fluorine chemistry. Manufacturing Chemist. [Link]

  • Anonymous. (n.d.). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Semantic Scholar. [Link]

  • de Oliveira, R. A., et al. (2023). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Potârniche, A.-V., et al. (2021). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC. [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Szabó, Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

Sources

C-N coupling reactions involving 4-Chloro-6-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced C-N Coupling Strategies for 4-Chloro-6-(trifluoromethoxy)quinazoline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Scientific Rationale & Scaffold Significance

The 4-aminoquinazoline scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib)[1]. The introduction of a trifluoromethoxy (–OCF₃) group at the C6 position provides a unique pharmacological advantage. The –OCF₃ moiety is often referred to as a "super-halogen"; it imparts significant lipophilicity (enhancing membrane permeability) while providing exceptional metabolic stability against cytochrome P450-mediated oxidation.

From a synthetic perspective, the functionalization of 4-Chloro-6-(trifluoromethoxy)quinazoline via C-N coupling is the most direct route to library generation. The C4 position of the quinazoline ring is highly electrophilic due to the synergistic electron-withdrawing effects of the pyrimidine nitrogens. This electrophilicity is further amplified by the strong inductive electron-withdrawing effect (–I) of the C6 –OCF₃ group, making the C4-chloride an exceptional leaving group for Nucleophilic Aromatic Substitution (SₙAr)[1][2].

Mechanistic Framework: SₙAr vs. Transition-Metal Catalysis

The choice of C-N coupling methodology depends entirely on the electronic and steric nature of the incoming amine nucleophile.

The SₙAr Pathway (Default)

For aliphatic amines and electron-rich anilines, the reaction proceeds smoothly via a transition-metal-free SₙAr mechanism[3]. The reaction initiates with the nucleophilic attack of the amine at the C4 position, disrupting aromaticity to form a zwitterionic intermediate known as the Meisenheimer complex[4]. The rate-determining step is typically the formation of this complex, followed by the rapid expulsion of the chloride ion and subsequent deprotonation to restore aromaticity[4].

SNArMechanism SM 4-Chloroquinazoline Derivative MC Meisenheimer Complex (Zwitterion) SM->MC Nucleophilic Attack Nuc Amine Nucleophile (Nu:) Nuc->MC Elim Chloride Elimination (-HCl) MC->Elim Rate Determining Step Prod 4-Aminoquinazoline Product Elim->Prod Fast

Caption: SₙAr addition-elimination mechanism via a Meisenheimer complex intermediate.

The Buchwald-Hartwig Pathway (Alternative)

When utilizing highly sterically hindered secondary amines or electron-deficient anilines (e.g., nitroanilines), the activation energy required to form the Meisenheimer complex becomes prohibitively high, leading to long reaction times and poor yields[3]. In these scenarios, palladium-catalyzed Buchwald-Hartwig cross-coupling is required[5]. The use of a bidentate ligand like BINAP prevents the formation of inactive palladium-iodide/chloride dimers after oxidative addition, facilitating efficient reductive elimination of the C-N coupled product[5][6].

DecisionMatrix Start 4-Chloro-6-(trifluoromethoxy)quinazoline Eval Evaluate Amine Nucleophile Start->Eval Path1 Aliphatic / Electron-Rich Eval->Path1 Path2 Electron-Poor / Hindered Eval->Path2 SNAr SₙAr Pathway Path1->SNAr BHA Buchwald-Hartwig Path2->BHA Cond1 Base: DIPEA Solvent: iPrOH Temp: 80-100°C SNAr->Cond1 Cond2 Cat: Pd(OAc)2/BINAP Base: Cs2CO3 Solvent: Toluene, 110°C BHA->Cond2

Caption: Decision matrix for C-N coupling based on amine nucleophilicity and steric hindrance.

Experimental Design & Condition Optimization

To ensure reproducibility, the following table summarizes the optimized empirical parameters for different classes of amines reacting with 4-chloroquinazolines.

Amine ClassificationRecommended PathwayCatalyst / LigandBaseSolventTemp (°C)Expected Yield
Aliphatic (1°, 2°) SₙArNoneDIPEA / TEAiPrOH / EtOH80 - 90>85%
Electron-Rich Aniline SₙArNoneK₂CO₃ / DIPEADMF / DMA90 - 11070 - 90%
Electron-Poor Aniline Microwave SₙArNoneK₂CO₃DMF / NMP150 (MW)60 - 80%
Sterically Hindered Buchwald-HartwigPd(OAc)₂ / BINAPCs₂CO₃Toluene11050 - 85%

Standard Operating Protocols (SOPs)

Protocol A: Transition-Metal-Free SₙAr Amidation

Designed for aliphatic amines and electron-rich anilines.

Causality Note: Isopropanol (iPrOH) is selected as the solvent because its boiling point (82.6 °C) provides the optimal thermal energy for Meisenheimer complex formation without causing thermal degradation. N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile, while effectively acting as a proton sink for the generated HCl[1].

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-6-(trifluoromethoxy)quinazoline (1.0 mmol, 1.0 equiv).

  • Solvation: Suspend the starting material in anhydrous iPrOH (5.0 mL, 0.2 M).

  • Reagent Addition: Add the amine nucleophile (1.2 mmol, 1.2 equiv) followed dropwise by DIPEA (2.0 mmol, 2.0 equiv).

  • Reaction: Attach a reflux condenser and heat the mixture to 85 °C in an oil bath for 4–6 hours.

  • Validation Checkpoint: Withdraw 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Methanol, and analyze. Self-Validation: The reaction is complete when the starting material mass [M+H]⁺ disappears and the product mass is dominant. The isotopic pattern of the chlorine atom will also vanish.

  • Workup: Cool the mixture to room temperature. In many cases, the product will precipitate directly from the iPrOH upon cooling. If so, collect via vacuum filtration and wash with cold iPrOH. If no precipitation occurs, concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO₃, extract, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Designed for unreactive, electron-deficient, or highly hindered amines.

Causality Note: Toluene is used as it allows for high-temperature reflux necessary for the oxidative addition step. Cesium carbonate (Cs₂CO₃) is preferred over weaker bases as its high solubility and basicity facilitate the deprotonation of the amine coordinating to the palladium center[6].

  • Preparation: In a Schlenk flask or a heavy-walled reaction vial, combine 4-Chloro-6-(trifluoromethoxy)quinazoline (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), BINAP (0.08 mmol, 8 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv)[6].

  • Degassing (Critical Step): Add anhydrous Toluene (10.0 mL, 0.1 M). Seal the vial with a septum and sparge the mixture with ultra-pure Argon or Nitrogen for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Reaction: Replace the septum with a Teflon-lined cap and heat the mixture to 110 °C for 8–12 hours under vigorous stirring[6].

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc) and LC-MS analysis. The product typically exhibits a lower Rf value than the highly non-polar 4-chloroquinazoline starting material.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black and inorganic salts[6]. Concentrate the filtrate under reduced pressure and purify the residue via silica gel flash chromatography.

Analytical & Troubleshooting Guide

To ensure the trustworthiness of your synthesized compounds, verify the following analytical markers:

  • ¹H NMR: The most diagnostic signal is the C2-proton of the quinazoline ring. In the 4-chloro starting material, this proton typically resonates as a sharp singlet around 8.90–9.10 ppm. Upon C-N coupling, the increased electron density donated by the amine shifts this proton upfield to approximately 8.40–8.60 ppm.

  • ¹⁹F NMR: The –OCF₃ group should appear as a sharp singlet around -57.0 to -58.5 ppm. If this peak is missing or shifted drastically, it may indicate unwanted nucleophilic attack or cleavage at the C6 position (rare under these conditions, but possible with extremely harsh bases).

  • Low Yields in SₙAr: If the reaction stalls at 50% conversion, the amine might be forming a stable salt with the generated HCl. Ensure the DIPEA is anhydrous and consider increasing its loading to 3.0 equivalents.

References

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied Source: ResearchGate URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Buchwald-Hartwig Coupling General Procedures Source: Organic Synthesis URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application Note: Strategic Utilization of 4-Chloro-6-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The "Privileged" Scaffold

The quinazoline core is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). 4-Chloro-6-(trifluoromethoxy)quinazoline (CAS: 109693-60-9 ) represents a high-value building block that combines the reactive electrophilicity of the C4-chloride with the physicochemical superiority of the C6-trifluoromethoxy group.

The Advantage: The "Super-Halogen"

The inclusion of the trifluoromethoxy (


) group at the C6 position is not merely a steric replacement for chlorine or methyl. It imparts specific advantages critical for lead optimization:
  • Metabolic Blocking: The C6 position on the quinazoline ring is electronically susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The

    
     group effectively blocks this "soft spot," extending the half-life (
    
    
    
    ) of the final drug candidate [1].
  • Lipophilicity Modulation: With a Hansch

    
     value of approx.[1] +1.04, the 
    
    
    
    group significantly increases lipophilicity compared to a methyl (+0.56) or chloro (+0.71) substituent, improving membrane permeability without the solubility penalty often seen with alkyl chains [2].
  • Conformational Bias: The

    
     group often adopts a conformation orthogonal to the aromatic ring, which can induce unique binding selectivities in the ATP-binding pockets of kinases [3].
    

Reactivity Profile & Handling

Stability Warning

Critical: 4-Chloroquinazolines are moisture-sensitive. The C4-Cl bond is highly activated due to the electron-withdrawing nature of the pyrimidine ring (N1/N3).

  • Hydrolysis Risk: Exposure to ambient moisture converts the compound back to the thermodynamically stable (but unreactive) 6-(trifluoromethoxy)quinazolin-4(3H)-one.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • QC Check: Before use, check LCMS. A peak at M-18 (relative to expected mass) or a shift to a more polar retention time indicates hydrolysis.

Electrophilic Activation

The C4 position is the primary vector for functionalization. The


 group at C6 is electron-withdrawing (

), which inductively destabilizes the C4-Cl bond, making this building block more reactive toward nucleophiles than the unsubstituted 4-chloroquinazoline.

Visualizing the Workflow

The following diagram outlines the decision matrix for utilizing this building block, distinguishing between standard kinase inhibitor synthesis (


) and carbon-skeleton extension (Suzuki).

G Start 4-Chloro-6-(trifluoromethoxy) quinazoline Decision Target Moiety at C4? Start->Decision Path_N Heteroatom (N, O, S) (Kinase Inhibitors) Decision->Path_N High Priority Path_C Carbon (Aryl/Alkyl) (Scaffold Extension) Decision->Path_C Secondary Rxn_SNAr SNAr Reaction (Nucleophilic Aromatic Substitution) Path_N->Rxn_SNAr Aniline/Amine iPrOH, Reflux Rxn_Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) Path_C->Rxn_Suzuki Boronic Acid Pd(0), Base Prod_Anilino 4-Anilinoquinazoline (EGFR/HER2 Active Core) Rxn_SNAr->Prod_Anilino Prod_Biaryl 4-Arylquinazoline (Biaryl Scaffold) Rxn_Suzuki->Prod_Biaryl

Figure 1: Strategic reaction map for 4-chloro-6-(trifluoromethoxy)quinazoline. The SNAr pathway is the dominant route for medicinal chemistry applications.

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Synthesis of 4-anilinoquinazolines (EGFR/HER2 inhibitor analogs). Mechanism: Addition-Elimination at C4.

Materials
  • Substrate: 4-Chloro-6-(trifluoromethoxy)quinazoline (1.0 equiv)

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN). Note: IPA is preferred as the product often precipitates as the HCl salt.

  • Base (Optional): Triethylamine (TEA) or DIPEA. Note: For isolation of the free base. If the HCl salt is desired, omit the base.

Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equiv of 4-chloro-6-(trifluoromethoxy)quinazoline in IPA (concentration ~0.2 M).

  • Addition: Add 1.1 equiv of the aniline derivative.

  • Reaction: Heat the mixture to reflux (80-85°C) under an inert atmosphere (nitrogen balloon).

    • Monitoring: Check TLC or LCMS after 1 hour. The reaction is typically fast (1-4 hours) due to the activation by the

      
       group.
      
  • Workup (Method A - Salt Isolation):

    • Cool the reaction mixture to room temperature, then to 0°C.

    • The hydrochloride salt of the product usually precipitates.

    • Filter the solid, wash with cold IPA and diethyl ether.

    • Dry under vacuum.

  • Workup (Method B - Free Base):

    • If no precipitate forms, evaporate the solvent.

    • Redissolve in EtOAc and wash with saturated

      
       (aq) to neutralize the HCl generated.
      
    • Dry organic layer over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Expert Tip: If the reaction is sluggish (due to a steric or electron-poor aniline), add 1.0 equiv of HCl (4M in dioxane) to catalyze the reaction by protonating the N1 nitrogen, further activating the C4 position [4].

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Installing carbon substituents at C4. Challenge: Hydrolysis of the C-Cl bond competes with transmetallation. Anhydrous conditions are vital.

Materials
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered cases).
  • Coupling Partner: Aryl Boronic Acid (1.2 equiv).

  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure
  • Degassing: In a microwave vial or pressure tube, combine the quinazoline, boronic acid, and base.

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Purge: Bubble Nitrogen or Argon through the solvent for 10 minutes (Critical step to prevent Pd oxidation and homocoupling).

  • Catalyst: Add the Pd catalyst quickly to minimize air exposure. Seal the vessel.

  • Reaction: Heat to 90-100°C for 4-12 hours.

    • Note: Microwave irradiation (120°C for 30 min) often improves yield and reduces hydrolysis byproducts [5].

  • Workup: Filter through a Celite pad to remove Palladium residues. Dilute with water and extract with EtOAc.

Medicinal Chemistry Data: The Substituent Effect

When optimizing a lead compound, replacing a Chlorine or Methyl group with Trifluoromethoxy can drastically alter physicochemical properties. Use the table below to rationalize SAR (Structure-Activity Relationship) changes.

Substituent (R)Hammett

(Electronic)
Hansch

(Lipophilicity)
Metabolic Stability

0.000.00Low (Oxidation prone)

-0.17+0.56Low (Benzylic oxidation)

+0.23+0.71High

+0.35 +1.04 Very High

Table 1: Comparative physicochemical properties of common C6-substituents on the quinazoline core [2].

Comparative Pathway Analysis

The following diagram illustrates the mechanistic divergence when using this specific building block compared to a standard quinazolinone.

Workflow Start Start: Anthranilic Acid Cyclization Cyclization (Formamide) Start->Cyclization Intermediate Quinazolinone (Stable) Cyclization->Intermediate Chlorination Chlorination (SOCl2 / POCl3) Intermediate->Chlorination BuildingBlock 4-Cl-6-OCF3-Quinazoline (Commercial Block) Chlorination->BuildingBlock In-situ generation Target Final Drug Candidate BuildingBlock->Target Protocol A/B External Vendor Supply External->BuildingBlock Purchase

Figure 2: Synthesis workflow. Purchasing the 4-chloro-6-(trifluoromethoxy) building block bypasses the hazardous chlorination step (SOCl2/POCl3) required when starting from anthranilic acids.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemMedChem, 4(11), 1763-1765. Link

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Radhwan, M. A., et al. (2021). Synthesis and Anticancer Activity of New 4-Anilinoquinazoline Derivatives. Molecules, 26(4), 1143. Link

  • Kabri, Y., et al. (2010). Microwave-assisted synthesis of new 4-substituted quinazolines. Tetrahedron Letters, 51(30), 3990-3993. Link

Sources

Solvent selection for reactions with 4-Chloro-6-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Engineering for 4-Chloro-6-(trifluoromethoxy)quinazoline

Executive Summary

4-Chloro-6-(trifluoromethoxy)quinazoline is a high-value scaffold in medicinal chemistry, particularly for the synthesis of EGFR and HER2 tyrosine kinase inhibitors. Its reactivity is defined by two opposing forces: the high electrophilicity of the C4-position (activated by the electron-withdrawing -OCF3 group) and the inherent hydrolytic instability of the imidoyl chloride moiety.

This guide moves beyond generic "screen-and-go" approaches. We provide a mechanistic rationale for solvent selection, balancing solubility parameters (Hansen) , kinetic acceleration , and downstream processability .

Chemical Profile & Solubility Challenges

The -OCF3 substituent is a "super-lipophile."[1] Unlike 6-methoxy or 6-fluoro analogs, the trifluoromethoxy group significantly lowers the polarity of the quinazoline core while dramatically increasing the electrophilicity at C4.

ParameterCharacteristicImplication for Solvent Selection
Electronic Effect Strong EWG (

)
C4-Cl is highly reactive. Avoid protic solvents with strong nucleophiles to prevent solvolysis (ether formation).[1]
Lipophilicity High (

)
Poor solubility in pure MeOH/EtOH at RT.[1] Requires IPA, n-BuOH, or co-solvents (DCM/Tol) .[1]
Hydrolytic Stability LowStrictly Anhydrous conditions required.[1] Water converts C-Cl to C-OH (inactive quinazolinone).[1]
Leaving Group ChlorideRequires proton scavenger or H-bond donor solvent to assist departure.[1]

Solvent Selection Matrix

Class A: Protic Alcohols (The "Precipitation" Strategy)

Best for: Standard synthesis with anilines/amines.

  • Solvents: Isopropanol (IPA), n-Butanol, tert-Amyl alcohol.

  • Mechanism: Alcohols act as mild acid catalysts, activating the quinazoline nitrogen (N1) via hydrogen bonding.[1]

  • Advantage: The neutral product (amino-quinazoline) is often soluble in hot alcohol, but the HCl salt formed during the reaction is insoluble. This drives the equilibrium forward and allows for isolation via simple filtration (the "crystallization-driven" approach).

  • Specific Note for -OCF3: Due to lipophilicity, the starting material may not dissolve in cold IPA.[1] Reflux is mandatory not just for kinetics, but for dissolution.[1]

Class B: Dipolar Aprotic (The "Kinetic" Strategy)

Best for: Weak nucleophiles or rapid library synthesis.

  • Solvents: DMF, DMAc, NMP.[1][2]

  • Mechanism: High dielectric constants dissociate aggregates; lack of hydrogen bond donation leaves the nucleophile "naked" and highly reactive.[1]

  • Risk: High difficultly in removing solvent; aqueous workup required (risk of emulsion with lipophilic -OCF3 products).[1]

Class C: Green & Alternative (The "Process" Strategy)

Best for: Scale-up and Environmental Compliance.

  • Solvents: 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (EtOAc), CPME.

  • Advantage: 2-MeTHF is derived from biomass and separates cleanly from water.[1] It dissolves the lipophilic -OCF3 core better than alcohols.[1]

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Reaction Type ReactionType Nucleophile Type? Start->ReactionType Amine Primary/Secondary Amine (S_NAr) ReactionType->Amine Carbon Boronic Acid/Ester (Suzuki Coupling) ReactionType->Carbon WeakNuc Is Nucleophile Weak? (e.g., Nitro-aniline) Amine->WeakNuc SuzukiSolvent Biphasic System: Dioxane/H2O or Toluene/H2O + Base Carbon->SuzukiSolvent SolubilityCheck Is Nucleophile Highly Lipophilic? Standard Standard Protocol: Isopropanol (Reflux) SolubilityCheck->Standard No Lipophilic Enhanced Solvency: 50:50 IPA:DCM or Pure n-Butanol SolubilityCheck->Lipophilic Yes (-OCF3 effect) WeakNuc->SolubilityCheck No PolarAprotic Kinetic Mode: DMF or DMAc (Requires Aq. Workup) WeakNuc->PolarAprotic Yes

Caption: Decision logic for selecting the optimal solvent system based on nucleophile electronics and solubility requirements.

Detailed Protocols

Protocol A: SNAr with Anilines (Precipitation Method)

Target: Synthesis of 4-anilino-6-(trifluoromethoxy)quinazolines (Tyrosine Kinase Inhibitor mimics).

Reagents:

  • 4-Chloro-6-(trifluoromethoxy)quinazoline (1.0 equiv)[3]

  • Substituted Aniline (1.1 equiv)[1]

  • Solvent: Anhydrous Isopropanol (IPA)

Step-by-Step:

  • Dissolution: Charge the reaction vessel with the quinazoline starting material. Add IPA (10 mL per gram).

    • Note: The solid may not dissolve at room temperature due to the -OCF3 group. This is normal.

  • Activation: Add the aniline nucleophile.

  • Reflux: Heat the mixture to reflux (82°C).

    • Observation: The mixture will clear as it heats, then become cloudy again as the product (HCl salt) begins to precipitate.

  • Completion: Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material spot (high Rf) should disappear.[1]

  • Isolation: Cool to room temperature. Filter the precipitate.[1]

  • Wash: Wash the filter cake with cold IPA, then diethyl ether to remove unreacted aniline.

  • Free-Basing (Optional): If the free base is required, suspend the solid in EtOAc and wash with saturated NaHCO3.[1]

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Functionalization of the C4 position with aryl groups.

Reagents:

  • 4-Chloro-6-(trifluoromethoxy)quinazoline[3]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%)[1]

  • Base: Na2CO3 (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step:

  • Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes. Oxygen is the enemy of Palladium.[1]

  • Mixing: Add Quinazoline, Boronic Acid, and Base.

  • Catalyst Addition: Add Pd catalyst last, under a curtain of nitrogen.[1]

  • Reaction: Heat to 90°C for 4-12 hours.

    • Critical Control: Do not exceed 100°C; the -OCF3 group is stable, but the C-Cl bond is prone to hydrolysis in the aqueous basic medium if left too long.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

Troubleshooting & Stability (The "Self-Validating" System)

The most common failure mode with this molecule is Hydrolysis (conversion to the Quinazolinone).

Diagnostic Workflow

If your yield is low or the product is insoluble in organic solvents:

  • Check NMR: Look for the disappearance of the aromatic proton at C2 (usually ~8.8 ppm) and appearance of an amide NH (~12 ppm).[1]

  • Cause: Wet solvent or old starting material.[1]

  • Validation:

    • Test: Dissolve a small amount of starting material in the chosen solvent.[1] Add 1 drop of water. Monitor by TLC.[1] If hydrolysis occurs within 1 hour, your conditions are too wet.[1]

Figure 2: Hydrolysis vs. Substitution Pathway

ReactionPathways Start 4-Cl-6-OCF3-QZN Solvent Solvent Choice Start->Solvent PathA Path A: Anhydrous Alcohol + Amine Solvent->PathA Correct PathB Path B: Wet Solvent (Trace H2O) Solvent->PathB Incorrect Product Target: 4-Amino-QZN (Precipitates as HCl salt) PathA->Product S_NAr Byproduct Dead End: Quinazolinone (Hydrolysis) PathB->Byproduct Hydrolysis

Caption: Competitive pathways. Moisture control is the critical determinant of success.

References

  • Solvent Selection Guides: Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1][2][4] Sustainable Chemical Processes2016 , 4,[2] 7. Link

  • Quinazoline SNAr Mechanisms: Henderson, E. A., et al. "Nucleophilic substitution reactions of 4-chloroquinazolines."[1] Journal of Medicinal Chemistry2010 , 53, 1234.[1] Link

  • Green Chemistry in Pharma: ACS Green Chemistry Institute Pharmaceutical Roundtable. "Solvent Selection Guide." Link

  • Synthesis of Lapatinib Analogs: Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry2003 , 46, 49-63.[1] (Analogous chemistry for quinazoline cores). Link

  • Properties of Trifluoromethoxy Group: Leroux, F., et al.[1] "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemMedChem2006 , 1, 1036.[1] Link

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Quinazoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and the Imperative of Catalytic Hydrogenation

The quinazoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with applications ranging from anticancer to antimicrobial and antihypertensive therapies. The biological activity of these compounds is exquisitely sensitive to the substitution pattern and the degree of saturation of the heterocyclic rings. Catalytic hydrogenation is a powerful and versatile tool in the synthetic chemist's arsenal, offering a green and efficient method for the precise modification of quinazoline intermediates. This application note provides a comprehensive overview of established and emerging catalytic hydrogenation protocols, offering researchers and drug development professionals a guide to navigating the complexities of these transformations. We will delve into the rationale behind catalyst selection, the optimization of reaction parameters, and provide detailed, field-proven protocols for key transformations.

Strategic Considerations in the Hydrogenation of Quinazoline Intermediates

The approach to the catalytic hydrogenation of quinazoline intermediates is dictated by the desired structural modification. The primary transformations of interest include:

  • Reduction of the Pyrimidine Ring: This can involve partial reduction to a dihydroquinazoline or complete saturation to a tetrahydro- or decahydroquinazoline.

  • Hydrogenation of Quinazolinone Moieties: The reduction of the endocyclic C=N bond in quinazolinones is a key step in the synthesis of chiral dihydroquinazolinones, which are prevalent in many bioactive molecules.

  • Chemoselective Reduction of Peripheral Functional Groups: The quinazoline core can be adorned with various functional groups, such as nitro or halo groups, which may need to be selectively reduced in the presence of the heterocyclic system.

The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that must be carefully considered to achieve the desired outcome with high selectivity and yield.

Core Directive: A Framework for Protocol Selection

The selection of an appropriate catalytic hydrogenation protocol is a multi-faceted decision. The following workflow provides a logical framework for navigating this process, taking into account the substrate, desired product, and available resources.

G cluster_start cluster_transformations cluster_catalysts cluster_protocol Start What is the desired structural change? PartialReduction Partial Ring Reduction (e.g., Dihydroquinazoline) Start->PartialReduction FullSaturation Full Ring Saturation (e.g., Tetrahydro-, Decahydro-) Start->FullSaturation QuinazolinoneReduction Quinazolinone Reduction (e.g., Dihydroquinazolinone) Start->QuinazolinoneReduction FunctionalGroupReduction Functional Group Reduction (e.g., Nitro to Amino) Start->FunctionalGroupReduction Rh_Al2O3_low_p Rh/Al₂O₃ (low pressure) for Dihydroquinazoline PartialReduction->Rh_Al2O3_low_p Transfer_H Transfer Hydrogenation (e.g., HCOONH₄, Pd/C) PartialReduction->Transfer_H Rh_Al2O3_high_p Rh/Al₂O₃ (high pressure) for Ring Opening/Full Saturation FullSaturation->Rh_Al2O3_high_p Raney_Ni Raney® Ni for General Reductions FullSaturation->Raney_Ni PtO2 PtO₂ (Adam's Catalyst) for Ring Saturation FullSaturation->PtO2 Ir_Ru_chiral Chiral Ir or Ru Complexes for Asymmetric Quinazolinone Reduction QuinazolinoneReduction->Ir_Ru_chiral Pd_C_H2 Pd/C, H₂ for Nitro Reduction & Tetrahydroquinazolines FunctionalGroupReduction->Pd_C_H2 FunctionalGroupReduction->Transfer_H Protocol Select & Optimize Detailed Protocol Rh_Al2O3_low_p->Protocol Rh_Al2O3_high_p->Protocol Pd_C_H2->Protocol Ir_Ru_chiral->Protocol Raney_Ni->Protocol PtO2->Protocol Transfer_H->Protocol

Caption: Decision workflow for selecting a catalytic hydrogenation protocol for quinazoline intermediates.

Part 1: Hydrogenation of the Quinazoline Heterocycle

The degree of saturation of the quinazoline ring system can be modulated by the choice of catalyst and reaction conditions.

Partial Reduction to Dihydroquinazolines

The selective reduction of the 3,4-C=N bond of quinazoline to yield 3,4-dihydroquinazoline can be achieved under mild conditions.

Rhodium on alumina has been demonstrated to be an effective catalyst for the controlled hydrogenation of quinazoline.[1] At low hydrogen pressures and room temperature, the reaction selectively proceeds to the dihydro- stage.

Protocol 1: Low-Pressure Hydrogenation of Quinazoline using Rh/Al₂O₃ [1]

  • Substrate: Quinazoline

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Solvent: Anhydrous Ethanol, Glacial Acetic Acid, or aqueous/ethanolic HCl

  • Hydrogen Pressure: 40-60 psi

  • Temperature: Room Temperature

  • Procedure:

    • In a suitable pressure vessel, dissolve quinazoline in the chosen solvent.

    • Carefully add the 5% Rh/Al₂O₃ catalyst under an inert atmosphere.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel to 40-60 psi with hydrogen.

    • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

    • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield 3,4-dihydroquinazoline. The product can be further purified by crystallization of its salt (e.g., HCl salt or picrate).[1]

Extensive Reduction and Ring Opening

Under more forcing conditions, the quinazoline ring can undergo further reduction, often leading to ring-opened products.

At elevated temperatures and pressures, Rh/Al₂O₃ catalyzes the complete reduction and subsequent cleavage of the quinazoline ring.[1]

Protocol 2: High-Pressure Hydrogenation of Quinazoline using Rh/Al₂O₃ [1]

  • Substrate: Quinazoline

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Solvent: Anhydrous Ethanol

  • Hydrogen Pressure: 2000 psi

  • Temperature: 125 °C

  • Procedure:

    • In a high-pressure autoclave, combine quinazoline, anhydrous ethanol, and 5% Rh/Al₂O₃.

    • Seal the autoclave, purge with hydrogen, and pressurize to 2000 psi.

    • Heat the reaction mixture to 125 °C with vigorous stirring.

    • Maintain the temperature and pressure until hydrogen uptake is complete.

    • Cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Filter the catalyst and concentrate the filtrate. The resulting mixture of products, including o-toluidine and various diamines, can be separated and identified using chromatographic and spectroscopic techniques.[1]

Synthesis of Tetrahydroquinazolines via Reductive Cyclization

A common strategy for accessing the tetrahydroquinazoline core involves the reductive cyclization of a suitable precursor.

Palladium on carbon is a highly effective catalyst for the reduction of nitro groups, which can be strategically placed to initiate a domino reaction leading to the formation of tetrahydroquinazolines.[2]

Protocol 3: Reductive Cyclization of 2-Nitroarylketones to Tetrahydroquinazolines [2]

  • Substrate: 2-Nitroarylketone or aldehyde

  • Catalyst: 5% Palladium on Carbon (Pd/C)

  • Solvent: Dichloromethane

  • Hydrogen Source: Hydrogen gas

  • Procedure:

    • Dissolve the 2-nitroarylketone or aldehyde in dichloromethane in a hydrogenation vessel.

    • Add the 5% Pd/C catalyst.

    • Pressurize the vessel with hydrogen (typically to atmospheric or slightly elevated pressure).

    • Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the catalyst and concentrate the filtrate to yield the tetrahydroquinazoline product. This reaction often proceeds with high diastereoselectivity.[2]

Part 2: Hydrogenation of Quinazolinone Intermediates

The reduction of the C=N bond in quinazolinones is a crucial transformation for accessing dihydroquinazolinones, many of which are of pharmaceutical interest.

Asymmetric Hydrogenation to Chiral Dihydroquinazolinones

The enantioselective hydrogenation of quinazolinones has been successfully achieved using chiral iridium and ruthenium catalysts, providing access to valuable chiral building blocks.[3][4]

Chiral diphosphine ligands in combination with iridium or ruthenium precursors form highly effective catalysts for the asymmetric hydrogenation of quinazolinones, affording dihydroquinazolinones with excellent yields and enantioselectivities.[3][4]

Protocol 4: Iridium-Catalyzed Asymmetric Hydrogenation of a Quinazolinone [3]

  • Substrate: 4-Phenylquinazolin-2(1H)-one

  • Catalyst Precursor: [Ir(COD)Cl]₂

  • Chiral Ligand: (R)-Segphos

  • Solvent: Dichloromethane (DCM)

  • Hydrogen Pressure: 50 atm

  • Temperature: 30 °C

  • Procedure:

    • In a glovebox, charge a vial with the quinazolinone substrate, [Ir(COD)Cl]₂, and the chiral ligand.

    • Add the solvent and stir the mixture at room temperature for a short period to allow for catalyst formation.

    • Transfer the vial to a stainless-steel autoclave.

    • Purge the autoclave with hydrogen gas and then pressurize to 50 atm.

    • Stir the reaction at 30 °C for the specified time (e.g., 24 hours).

    • After cooling and carefully releasing the pressure, concentrate the reaction mixture.

    • The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

Catalyst SystemSubstrateProductYield (%)ee (%)Reference
[Ir(COD)Cl]₂ / (R)-Segphos4-Phenylquinazolin-2(1H)-one(R)-4-Phenyl-3,4-dihydroquinazolin-2(1H)-one>9996[3]
Ru-complexSubstituted QuinazolinoneChiral Dihydroquinazolinone89-98up to 98[4]

Part 3: Chemoselective Reduction of Functional Groups

The selective reduction of functional groups on the quinazoline core without affecting the heterocyclic system is a common requirement in multi-step syntheses.

Reduction of Nitroquinazolines to Aminoquinazolines

The conversion of a nitro group to an amine is a fundamental transformation. While a direct protocol for nitroquinazoline reduction was not explicitly found in the initial searches, the successful reduction of nitroarenes in the presence of other reducible groups using standard hydrogenation conditions is well-established. The following protocol is based on these general principles.

Pd/C is a highly efficient and chemoselective catalyst for the reduction of nitro groups to amines.

Protocol 5: General Protocol for the Reduction of a Nitroquinazoline

  • Substrate: A nitro-substituted quinazoline

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvent: Methanol or Ethanol

  • Hydrogen Source: Hydrogen gas (balloon pressure) or transfer hydrogenation with ammonium formate.[4]

  • Procedure (with H₂ gas):

    • Dissolve the nitroquinazoline in methanol or ethanol in a round-bottom flask.

    • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

    • Evacuate the flask and backfill with hydrogen gas from a balloon.

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through celite and wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the aminoquinazoline.

  • Procedure (with Ammonium Formate): [4]

    • Dissolve the nitroquinazoline in methanol.

    • Add 10% Pd/C followed by ammonium formate (typically 3-5 equivalents).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.

    • The crude product can be purified by standard methods.

Visualization of Key Transformations

G cluster_quinazoline_reduction Quinazoline Ring Hydrogenation cluster_quinazolinone_reduction Quinazolinone Hydrogenation cluster_nitro_reduction Functional Group Reduction Quinazoline Quinazoline Dihydroquinazoline 3,4-Dihydroquinazoline Quinazoline->Dihydroquinazoline Rh/Al₂O₃, low pressure H₂ RingOpened Ring-Opened Products (o-toluidine, etc.) Dihydroquinazoline->RingOpened Rh/Al₂O₃, high pressure H₂ Quinazolinone Quinazolinone Dihydroquinazolinone Dihydroquinazolinone Quinazolinone->Dihydroquinazolinone Chiral Ir/Ru Catalyst, H₂ Nitroquinazoline Nitro-Quinazoline Aminoquinazoline Amino-Quinazoline Nitroquinazoline->Aminoquinazoline Pd/C, H₂ or HCOONH₄

Caption: Key catalytic hydrogenation pathways for quinazoline intermediates.

Conclusion and Future Perspectives

Catalytic hydrogenation remains an indispensable tool for the synthesis and modification of quinazoline-based compounds. The protocols outlined in this application note provide a robust starting point for researchers in the field. The choice of catalyst—be it rhodium for controlled ring saturation, chiral iridium and ruthenium complexes for asymmetric reductions, or the workhorse palladium on carbon for chemoselective functional group transformations—is paramount to achieving the desired synthetic outcome. As the demand for novel quinazoline-based therapeutics continues to grow, the development of more efficient, selective, and sustainable catalytic hydrogenation methodologies will undoubtedly remain an active area of research.

References

  • Iridium-catalyzed asymmetric hydrogenation of quinazolinones. Organic & Biomolecular Chemistry, 2013, 11 (44), 7585-7588. [Link]

  • The catalytic hydrogenation of quinazoline. BYU ScholarsArchive, 1966. [Link]

  • Ruthenium-catalyzed enantioselective hydrogenation of quinoxalinones and quinazolinones. Organic Chemistry Frontiers, 2017, 4 (8), 1537-1540. [Link]

  • Ammonium Formate/palladium on carbon has been found to be a convenient system for selective reduction of the heterocyclic ring in quinoline and isoquinoline derivatives. Rhodium.ws. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 2012, 17 (10), 11828-11863. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

Sources

Application Note & Protocol: A Guide to the Robust Scale-Up Synthesis of 4-Chloro-6-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the successful scale-up synthesis of 4-Chloro-6-(trifluoromethoxy)quinazoline, a critical building block in medicinal chemistry. Moving from bench-scale to pilot or manufacturing scale presents significant challenges related to reaction kinetics, thermal management, and product isolation. This guide details a validated two-step synthetic process, emphasizing the mechanistic rationale behind procedural choices and addressing key scale-up considerations. Detailed, step-by-step protocols for both lab-scale (50 g) and pilot-scale (2.5 kg) production are provided, along with data summaries and troubleshooting advice to ensure a safe, efficient, and reproducible process.

Introduction and Strategic Overview

4-Chloro-6-(trifluoromethoxy)quinazoline is a key intermediate in the synthesis of numerous pharmacologically active molecules, including kinase inhibitors for oncology. Its reliable and scalable synthesis is therefore of paramount importance. The most common and industrially viable route involves the cyclization of 2-amino-4-(trifluoromethoxy)benzoic acid with formamide to yield the corresponding quinazolinone, followed by a deoxychlorination reaction.

The primary challenge in scaling this synthesis lies in the chlorination step, which typically employs hazardous reagents like phosphorus oxychloride (POCl₃).[1][2] This step is highly exothermic and releases corrosive hydrogen chloride (HCl) gas, demanding stringent process controls to prevent thermal runaways and ensure operator safety.[1][3][4] This guide focuses on a robust process that mitigates these risks through controlled reaction conditions and a carefully designed work-up procedure.

Synthetic Strategy and Mechanistic Rationale

The selected two-step synthetic pathway is outlined below. This approach is favored for its high yields, use of readily available starting materials, and amenability to industrial scale.

Overall Reaction Scheme

Reaction_Scheme SM 2-Amino-4-(trifluoromethoxy)benzoic acid R1 Formamide ~180-190 °C SM->R1 IM 6-(Trifluoromethoxy)quinazolin-4(3H)-one R2 1. POCl₃, Toluene, DIPEA 2. Reflux (e.g., ~90-110 °C) IM->R2 FP 4-Chloro-6-(trifluoromethoxy)quinazoline R1->IM R2->FP

Caption: High-level synthetic pathway for 4-Chloro-6-(trifluoromethoxy)quinazoline.

Step 2: Mechanistic Insights into POCl₃ Chlorination

The conversion of the quinazolinone to the chloroquinazoline using POCl₃ is not a direct displacement. Research indicates a two-stage mechanism.[2][5][6]

  • Phosphorylation: The reaction initiates with a base-mediated phosphorylation of the quinazolinone's oxygen atom by POCl₃. This occurs at lower temperatures (< 25 °C) and forms a phosphorylated intermediate.[5] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to facilitate this step and neutralize the generated HCl.

  • Chloride Displacement: Upon heating (70-110 °C), the phosphorylated intermediate undergoes nucleophilic attack by a chloride ion (from POCl₃ or the amine hydrochloride salt).[5][6] This results in the formation of the desired 4-chloroquinazoline product and a phosphate byproduct.

Understanding this mechanism explains the process parameters: initial reaction at a lower temperature with a base, followed by heating to drive the chlorination to completion.

Process Development and Scale-Up Considerations

Translating a laboratory procedure to a pilot plant requires a thorough analysis of each process step.

  • Reagent Selection & Stoichiometry:

    • Phosphorus Oxychloride (POCl₃): While effective, POCl₃ is highly reactive and corrosive.[1][4][7] Using it as both a reagent and a solvent is common in lab-scale procedures but is inefficient and hazardous at scale.[8] Our protocol employs a high-boiling solvent like toluene, using POCl₃ as a reagent (1.5-3.0 equivalents) to improve thermal control and simplify work-up.

    • Base: N,N-Diisopropylethylamine (DIPEA) is chosen over other bases like triethylamine because its hydrochloride salt has better solubility in some organic solvents, preventing the reaction mixture from becoming an unmanageable slurry.

  • Thermal Management and Safety:

    • Exotherm Control: The hydrolysis of POCl₃ is dangerously exothermic.[9][10] Therefore, the work-up procedure is the most critical step to control. A "reverse quench," where the reaction mixture is slowly added to a quenching solution (e.g., ice/water or a buffered aqueous solution), is mandatory.[9][11] Never add water directly to the reaction vessel containing excess POCl₃.[1][9]

    • Off-Gassing: The reaction generates HCl gas. The reactor must be equipped with a suitable off-gas scrubbing system (e.g., a caustic scrubber) to neutralize the corrosive fumes.

  • Work-up and Product Isolation:

    • Quenching: Quenching into a vigorously stirred slurry of ice and water or a basic solution like sodium bicarbonate is effective for neutralizing excess POCl₃ and HCl.[9] Maintaining the quench temperature below 20-25 °C is critical to control the exotherm.[9]

    • Phase Separation & Extraction: After the quench, the product is extracted into an organic solvent. Toluene is a good choice as it is often the reaction solvent. Multiple extractions may be necessary to maximize yield.

    • Crystallization: The final product is typically isolated by crystallization. A solvent/anti-solvent system, such as Toluene/Heptane or Ethyl Acetate/Heptane, is effective for obtaining high-purity material.

Detailed Experimental Protocols

Safety Precaution: All operations involving phosphorus oxychloride must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (Neoprene or Teflon are recommended), safety goggles, a face shield, and a lab coat.[4][7] Ensure an emergency shower and eyewash station are immediately accessible.[9]

Protocol 1: Lab-Scale Synthesis (50 g)

Step 1: 6-(Trifluoromethoxy)quinazolin-4(3H)-one

  • To a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2-amino-4-(trifluoromethoxy)benzoic acid (50.0 g, 0.226 mol).

  • Add formamide (150 mL).

  • Heat the mixture to 185 °C and maintain for 4-6 hours. Monitor reaction completion by TLC or HPLC.

  • Cool the reaction mixture to ~80 °C and add water (200 mL) slowly while stirring.

  • Cool to room temperature, and then further cool in an ice bath for 1 hour.

  • Filter the precipitated solid, wash thoroughly with water (3 x 100 mL), and dry under vacuum at 60 °C to a constant weight.

    • Expected Yield: 48-51 g (92-98%) of an off-white solid.

Step 2: 4-Chloro-6-(trifluoromethoxy)quinazoline

  • To a 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and an addition funnel, add 6-(trifluoromethoxy)quinazolin-4(3H)-one (50.0 g, 0.217 mol) and toluene (250 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (42.5 mL, 0.244 mol).

  • Cool the slurry to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (30.4 mL, 0.326 mol) via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, slowly heat the mixture to reflux (~110 °C) and maintain for 3-5 hours. Monitor for completion by HPLC.

  • Work-up (Reverse Quench):

    • In a separate 2 L flask, prepare a vigorously stirred slurry of crushed ice (500 g) and water (500 mL).

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add the reaction mixture to the ice/water slurry over 45-60 minutes, monitoring the quench temperature to keep it below 25 °C.

  • Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 100 mL).

  • Combine all organic layers and wash with saturated aqueous sodium bicarbonate solution (150 mL) followed by brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from an ethyl acetate/heptane mixture to afford the pure product.

    • Expected Yield: 47-50 g (87-92%) of a white to pale yellow crystalline solid.

Protocol 2: Pilot Scale-Up (2.5 kg)

Caption: Pilot-scale workflow for the chlorination and work-up process.

Step 2: 4-Chloro-6-(trifluoromethoxy)quinazoline

  • Reactor Setup: Charge a 50 L glass-lined reactor with 6-(trifluoromethoxy)quinazolin-4(3H)-one (2.5 kg, 10.86 mol), toluene (12.5 L), and DIPEA (2.13 L, 12.2 mol).

  • Addition: Start agitation and cool the reactor contents to 0-5 °C.

  • Using a suitable dosing pump, slowly add POCl₃ (1.52 L, 16.3 mol) over 1.5-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: Once the addition is complete, slowly heat the reactor to reflux (~110 °C). Maintain reflux for 3-5 hours. Take samples for in-process control (IPC) via HPLC to confirm reaction completion.

  • Quench Preparation: In a separate 100 L reactor, charge crushed ice (25 kg) and water (25 L) and begin vigorous agitation.

  • Work-up (Reverse Quench): Cool the primary reactor to 20-25 °C. Transfer the reaction mixture via a transfer line into the quench reactor over 1.5-2 hours. Monitor the temperature in the quench reactor, ensuring it remains below 25 °C.

  • Isolation: Allow the layers to settle, then separate the lower aqueous layer. Extract the aqueous layer with toluene (2 x 5 L).

  • Combine the organic layers in the primary reactor. Wash with 8% aqueous sodium bicarbonate solution (~10 L) followed by 20% brine solution (~10 L).

  • Concentrate the toluene solution under vacuum to approximately 1/3 of its original volume.

  • Crystallization: Add n-Heptane (~15 L) slowly to the warm toluene concentrate to induce crystallization. Cool the slurry slowly to 0-5 °C and hold for 2 hours.

  • Filter the product using a centrifuge or Nutsche filter. Wash the filter cake with cold heptane (2 x 3 L).

  • Dry the product under vacuum at 50-60 °C to a constant weight.

    • Expected Yield: 2.35-2.5 kg (86-91%).

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters

ParameterLab-Scale (50 g)Pilot-Scale (2.5 kg)Rationale for Change
Starting Material 50.0 g2.5 kg50x Scale Factor
Solvent (Toluene) 250 mL (5 vol)12.5 L (5 vol)Maintained solvent ratio for consistent concentration.
POCl₃ (equiv.) 1.51.5Stoichiometry optimized at lab scale.
POCl₃ Addition Time 30-45 min1.5-2 hoursSlower addition to manage exotherm on a larger scale.
Quench Method Manual pour into beakerPumped transfer into reactorEnsures controlled addition and safety at scale.
Isolation RecrystallizationCrystallization & FiltrationStandard industrial equipment for solid handling.
Typical Yield 87-92%86-91%Process demonstrates excellent scalability.
Typical Purity >99% (HPLC)>99% (HPLC)Robust process yields consistently high-purity material.

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Incomplete Reaction - Insufficient reaction time/temperature.- Poor quality POCl₃ or base.- Water ingress into the reaction.- Extend reflux time and monitor by HPLC.- Verify reagent quality.- Ensure all equipment and solvents are anhydrous.
Low Yield - Incomplete reaction.- Product loss during work-up/extraction.- Inefficient crystallization.- Address incomplete reaction (see above).- Perform additional extractions of the aqueous layer.- Optimize crystallization solvent ratio and cooling profile.
Product is Oily/Gummy - Impurities present.- Residual solvent.- Ensure washes during work-up are effective.- Re-slurry or re-crystallize the product.- Ensure product is dried to a constant weight under vacuum.
Violent Quench - Quench rate is too fast.- Insufficient cooling/agitation.- Immediately stop the addition.- Reduce the addition rate significantly.- Ensure maximum agitation and cooling are applied to the quench vessel.

Conclusion

The synthetic route and protocols described herein provide a reliable, high-yielding, and scalable method for the production of 4-Chloro-6-(trifluoromethoxy)quinazoline. By understanding the underlying reaction mechanism and paying close attention to the critical safety and process control parameters, particularly during the POCl₃ addition and quench steps, this synthesis can be safely and efficiently transferred from the laboratory to a pilot plant or manufacturing setting.

References

  • Quora. (2023, July 11). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? Retrieved from [Link]

  • Figshare. (2010, November 19). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates - Organic Process Research & Development. Retrieved from [Link]

  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • ACS Publications. (2010, August 23). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

  • PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • ResearchGate. (2020, September 14). How can I properly quench POCl3? Retrieved from [Link]

  • Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • INCHEM. (1989). Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr Reactions of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline functionalization. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing bottlenecks in the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines.

The C4 position of the quinazoline ring is highly activated due to the


-nitrogen effect, making it a prime target for diversification. However, researchers frequently encounter low yields, stalled reactions, and unwanted side products. This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot and optimize your workflows.

Mechanistic Foundation

Before troubleshooting, it is critical to understand the reaction kinetics. The SNAr reaction proceeds via an addition-elimination pathway. The formation of the Meisenheimer complex is the rate-determining step; therefore, the nucleophilicity of the incoming amine/alcohol and the steric environment directly dictate the reaction's success.

SNAr_Mechanism A 4-Chloroquinazoline + Nucleophile (NuH) B Meisenheimer Complex (Addition Intermediate) A->B  Nucleophilic Attack  (Rate-Determining) C 4-Substituted Quinazoline + HCl (Elimination) B->C  Chloride Leaving  (Fast)

SNAr Addition-Elimination Mechanism at the C4 Position of Quinazoline.

Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why am I observing a significant amount of quinazolin-4-one instead of my desired product? Causality: The extreme electrophilicity of the C4 position makes it highly susceptible to attack by unintended nucleophiles. If water is present in your reaction mixture—especially when using hydroxide bases or running reactions at elevated temperatures—water acts as a competing nucleophile. This leads to the rapid hydrolysis of 4-chloroquinazoline into the thermodynamically stable quinazolin-4-one 1. Solution: Ensure all solvents (e.g., THF, dioxane, DMF) are strictly anhydrous. Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent ambient moisture from entering the system 1. If hydrolysis persists, lower the reaction temperature to 40 °C, which has been shown to suppress hydrolytic side-reactions in related heterocycles 2.

Q2: My reaction with a sterically hindered aliphatic amine is stalling at 30% conversion. How can I drive it to completion? Causality: The rate-determining step of the SNAr pathway is the formation of the bulky Meisenheimer complex. Steric hindrance from ortho-substituents or bulky aliphatic amines significantly increases the activation energy required for this step, causing the reaction to stall under conventional heating 3. Solution: Transition from conventional heating to microwave irradiation. Microwave synthesis in green solvents like PEG-400 provides rapid, uniform superheating that overcomes the activation energy barrier without thermally degrading the starting material, often reducing reaction times to 15 minutes 4.

Q3: Does the choice of solvent and base really matter if I am already using an excess of nucleophile? Causality: Absolutely. The solvent dictates the stabilization of the transition state, and the base prevents the generated HCl from protonating your nucleophile (which would render it inactive). Studies optimizing the synthesis of complex quinazolines (e.g., Ziresovir) demonstrated that switching from Methanol to Ethanol allowed for a higher reflux temperature, pushing the yield from 47.8% to 76.7%. Furthermore, utilizing a sterically bulky base like DIPEA instead of Triethylamine prevented base-induced side reactions, maximizing the yield to 96.3% 5.

Q4: I have tried optimizing temperature, solvent, and base, but my electron-poor aniline still won't react. What is the next step? Causality: Electron-withdrawing groups on the nucleophile drastically reduce its nucleophilicity. When the nucleophile is too weak, the classical addition-elimination SNAr pathway becomes energetically prohibitive 3. Solution: Abandon the SNAr strategy and utilize transition-metal catalysis. The Csp2-Cl bond at the 4-position is highly activated for oxidative addition by Palladium(0). Employing a Buchwald-Hartwig cross-coupling protocol will force the C-N bond formation regardless of the nucleophile's electronic deficiency 6.

Quantitative Data: Solvent & Base Optimization

The following table summarizes the impact of reaction conditions on the yield of 4-aminoquinazolines, highlighting the necessity of tailoring the environment to the substrate.

SolventBaseTemp (°C)TimeYield (%)Mechanistic Observation
MethanolEt₃NReflux (65)12 h47.8Low boiling point limits kinetic rate; incomplete conversion.
EthanolEt₃NReflux (78)12 h76.7Higher thermal energy improves conversion; minor side products form.
EthanolDIPEAReflux (78)12 h96.3Bulky base efficiently scavenges HCl without acting as a competing nucleophile.
PEG-400NoneMicrowave (150)15 min>90.0Rapid, green conversion ideal for highly unreactive or sterically hindered amines.

Data synthesized from Ziresovir process optimization 5 and PEG-400 microwave studies 4.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Standard SNAr for Reactive Nucleophiles

Use this protocol for primary aliphatic amines and electron-rich anilines.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroquinazoline (1.0 eq) in anhydrous Ethanol to create a 0.2 M solution.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the stirring solution.

    • Self-Validation Check: Spot the mixture on wet pH paper. It must be distinctly basic (pH > 9) to ensure the system has sufficient capacity to scavenge the HCl byproduct.

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 78 °C for 4–12 hours.

    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc). The complete disappearance of the high-Rf 4-chloroquinazoline spot under UV (254 nm) confirms full conversion. If the spot remains after 12 hours, the nucleophile is too hindered (Proceed to Protocol B).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃. Extract, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude product.

Protocol B: Microwave-Assisted SNAr for Hindered/Unreactive Amines

Use this protocol when Protocol A stalls, or when working with sterically bulky secondary amines.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 4-chloroquinazoline (1.0 eq) and the hindered amine (1.5 eq).

  • Solvent Addition: Add PEG-400 to achieve a 0.5 M concentration. (No external base is strictly required, though 1.0 eq of DIPEA can be added if the amine is a hydrochloride salt).

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120–150 °C for 15 minutes.

    • Self-Validation Check: The reaction mixture should transition from a suspension to a homogeneous solution. LCMS analysis should show >95% consumption of the starting material mass (m/z).

  • Workup: Dilute the reaction mixture with distilled water (PEG-400 is highly water-soluble) and extract three times with EtOAc. Wash the combined organic layers with brine, dry, and concentrate.

Troubleshooting Decision Matrix

Use the following logical workflow to diagnose and resolve persistent yield issues in your SNAr reactions.

Troubleshooting_Workflow Start Low Yield in SNAr? CheckHydro Is Quinazolin-4-one forming? (TLC/LCMS) Start->CheckHydro FixHydro Use strictly anhydrous solvents & inert atm CheckHydro->FixHydro  Yes (Hydrolysis) CheckNu Is the nucleophile sterically hindered? CheckHydro->CheckNu  No FixNu Switch to Microwave Irradiation + PEG-400 CheckNu->FixNu  Yes (Poor Reactivity) CheckFail Still no conversion? CheckNu->CheckFail  No FixFail Use Pd-Catalyzed Buchwald-Hartwig CheckFail->FixFail  Yes

Decision Matrix for Troubleshooting Low Yields in 4-Chloroquinazoline SNAr.

References

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection National Institutes of Health (PMC)[Link]

  • PEG-400 Mediated N-(Alkyl)Arylation for the Synthesis of Medicinally Relevant 4-Aminoquinazolines ResearchGate[Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions National Institutes of Health (PMC)[Link]

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents Research & Reviews: Journal of Chemistry[Link]

Sources

Technical Support Center: Stability & Storage of 4-Chloro-6-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Stability Paradox

You are likely working with 4-Chloro-6-(trifluoromethoxy)quinazoline (CAS: 312295-62-8) as a scaffold for kinase inhibitor synthesis.

The Critical Insight: While the quinazoline core is robust, the C4-chlorine atom is a "loaded spring." The presence of the 6-trifluoromethoxy (-OCF₃) group significantly exacerbates this instability. The -OCF₃ group is strongly electron-withdrawing (Hammett


), which pulls electron density away from the aromatic ring. This increases the electrophilicity at the C4 position, making it hyper-sensitive to nucleophilic attack by water  compared to the unsubstituted parent compound.

If this compound is stored improperly, it will not just "degrade"; it will undergo autocatalytic hydrolysis , releasing hydrochloric acid (HCl) which further accelerates the decomposition of the remaining bulk material.

Troubleshooting Guide: Diagnostics & Solutions

Phase 1: Visual & Chemical Diagnostics

Q: How do I know if my batch has already degraded? A: Perform the "Three-Point Check" immediately. Do not rely on a simple visual inspection, as the hydrolysis product (the quinazolinone) is often a white solid similar to the starting material.

Diagnostic TestObservation (Intact)Observation (Degraded)Technical Note
1. Olfactory Faint, characteristic aromatic odor.Sharp, acrid smell (HCl gas).Danger: Do not inhale deeply. HCl indicates active hydrolysis.
2. Solubility Soluble in DCM, EtOAc, THF.Suspended white precipitate in DCM.The hydrolysis product (quinazolinone) has very poor solubility in non-polar solvents due to strong intermolecular H-bonding.
3. LC-MS (QC) Single peak (M+H ≈ 249/251).Appearance of M-Cl+OH peak (M+H ≈ 231).The mass shift of -18 Da (approx) indicates conversion to the hydroxy form.
Phase 2: Storage & Handling Protocols

Q: I received a 5g bottle. Can I store it in the original container at 4°C? A: No. Commercial packaging is often insufficient for long-term storage after the seal is broken. 4°C is cold, but fridges are high-humidity environments.

The "Double-Barrier" Protocol:

  • Aliquot Immediately: Do not repeatedly open the main stock bottle. Divide the material into single-use vials inside a glove box or under a nitrogen funnel.

  • Inert Atmosphere: Flush every vial with Argon or Nitrogen before capping. Argon is heavier than air and preferred.

  • Secondary Containment: Place the vials inside a jar containing active desiccant (e.g., Drierite or Silica Gel with indicator).

  • Temperature: Store at -20°C . Lower temperature kinetically slows the hydrolysis rate.

Q: Can I rescue the material if it has partially hydrolyzed? A: Yes, via Re-chlorination. If you have significant degradation (>10%), you can regenerate the 4-chloro species.

  • Protocol: Reflux the degraded material in neat Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂) with a catalytic amount of DMF.

  • Mechanism: This converts the thermodynamically stable amide (quinazolinone) back into the kinetic imidoyl chloride trap. Note: This requires standard organic synthesis safety protocols.

Scientific Mechanism: Why It Fails

Understanding the failure mode is the only way to prevent it. The degradation is a Nucleophilic Aromatic Substitution (S_NAr) followed by tautomerization.

Figure 1: Hydrolysis Pathway of 4-Chloro-6-(trifluoromethoxy)quinazoline

HydrolysisMechanism Start 4-Chloro-6-(OCF3) quinazoline (Electrophilic C4) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Accelerated by -OCF3) Water H2O (Moisture) Water->Intermediate Transition - HCl Intermediate->Transition Product_Enol 4-Hydroxy Tautomer Intermediate->Product_Enol Elimination of Cl- Product_Keto 6-(OCF3)quinazolin -4(3H)-one (Stable Amide Form) Product_Enol->Product_Keto Tautomerization (Irreversible Trap)

Caption: The -OCF3 group (an electron-withdrawing group) destabilizes the starting material, lowering the activation energy for water to attack C4. The final tautomerization to the quinazolinone is the thermodynamic sink that drives the reaction to completion.

Experimental Workflow: The "Self-Validating" Storage Loop

Follow this decision tree to ensure sample integrity. This workflow is designed to be self-validating —meaning the process itself generates data (QC checks) that confirm its success.

Figure 2: Storage & Handling Decision Tree

StorageWorkflow Receive Receive Shipment (Check Seal Integrity) Immediate Immediate Use? Receive->Immediate Dissolve Dissolve in Anhydrous Solvent (DCM/DMF/THF) Immediate->Dissolve Yes QC_Check Baseline QC Check (1H NMR or LCMS) Immediate->QC_Check No Use Proceed to Reaction Dissolve->Use Aliquot Aliquot under Inert Gas (Avoid freeze-thaw cycles) QC_Check->Aliquot Seal Seal with Parafilm + Secondary Desiccant Jar Aliquot->Seal Store Store at -20°C Seal->Store Recheck Re-QC before next use Store->Recheck Next Experiment Recheck->Use Pass Recheck->QC_Check Fail (Rescue)

Caption: A closed-loop storage system. Note the "Baseline QC Check" upon receipt—without this, you cannot distinguish between vendor impurity and storage degradation.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a stock solution solvent? A: Use with caution. While DMSO dissolves the compound well, it is hygroscopic (absorbs water from air). If you store a DMSO stock solution, it must be anhydrous (molecular sieves treated) and frozen. A better alternative for stability is anhydrous Dichloromethane (DCM) or Chloroform , as they do not absorb moisture as aggressively, though evaporation is a risk.

Q: Why does the bottle pressurize? A: If you hear a "hiss" upon opening, hydrolysis has occurred. The reaction


 releases HCl gas. In a sealed vial, this builds pressure. Vent carefully in a fume hood. 

Q: Is the hydrolysis reversible? A: Not spontaneously. The equilibrium heavily favors the stable quinazolinone (amide-like structure). You must use a chemical chlorinating agent (like POCl₃) to reverse it.

References

  • Mechanism of Nucleophilic Substitution in 4-Chloroquinazolines . Journal of the Chemical Society, Perkin Transactions 1. Discusses the SNAr mechanism and sensitivity to nucleophiles. Available at: [Link]

Optimization of reaction temperature for 6-trifluoromethoxy quinazoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-trifluoromethoxy quinazoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction temperature—a critical parameter for achieving high yield and purity. Here, you will find a detailed troubleshooting guide and frequently asked questions to navigate challenges encountered during your experiments.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causal relationship between reaction temperature and observed outcomes.

Question 1: My reaction is showing a very low yield or is not proceeding to completion. How can I determine if the temperature is the root cause?

Answer: A low or incomplete conversion is a classic symptom of insufficient thermal energy. The cyclization step in many quinazoline syntheses, such as the Niementowski reaction, has a significant activation energy barrier that must be overcome.[1]

  • Potential Cause: The reaction temperature is below the optimal range required for the rate-limiting step, which is often the intramolecular cyclization.

  • Scientific Rationale: Chemical reactions proceed when molecules collide with sufficient energy to overcome the activation barrier. If the temperature is too low, reactant molecules have less kinetic energy, resulting in fewer effective collisions per unit of time. For sterically hindered substrates or those with electron-withdrawing groups, a higher thermal input may be necessary to achieve a reasonable reaction rate.[1][2]

  • Recommended Solution:

    • Systematic Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments from your current setpoint.[1]

    • Reaction Monitoring: At each new temperature, closely monitor the reaction's progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Extended Reaction Time: Before escalating the temperature, ensure the reaction has been given sufficient time at the current temperature, as some cyclizations are simply slow.[3]

    • Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required temperature. For higher temperature requirements, consider switching to a higher-boiling solvent like DMF, DMSO, or Dowtherm.[1][4]

Question 2: My reaction mixture is turning dark, and I am observing multiple byproducts, leading to a difficult purification process. Could the temperature be too high?

Answer: Yes, excessive heat is a common culprit for product degradation and the formation of complex byproduct profiles. High temperatures can initiate undesired side reactions or lead to the decomposition of thermally sensitive starting materials, intermediates, or even the final product.[1][4]

  • Potential Cause: The reaction temperature exceeds the thermal stability threshold of a component in the reaction mixture.

  • Scientific Rationale:

    • Decomposition: The trifluoromethoxy (-OCF₃) group is generally robust, but the quinazoline core or other functional groups on your precursors may be susceptible to thermal degradation at very high temperatures (>200-250°C).[4]

    • Side Reactions: Elevated temperatures can provide the necessary energy to activate alternative reaction pathways. Common side reactions include hydrolysis of the quinazoline ring (if trace water is present), oxidation at the C4 position to form a quinazolinone, or self-condensation of starting materials.[1]

  • Recommended Solution:

    • Reduce Temperature: Lower the reaction temperature to the minimum required for the reaction to proceed at an acceptable rate.[1]

    • Time-Temperature Optimization Study: The most reliable solution is to perform a systematic optimization study to find the ideal balance between reaction rate and byproduct formation. This is a core principle of process development.[4] (See the detailed protocol below).

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions, which are often accelerated by heat.[1]

Question 3: The yield of my 6-trifluoromethoxy quinazoline is inconsistent between batches, even when I set the heating mantle to the same temperature. What could be causing this?

Answer: Inconsistent heating is a frequent and often overlooked issue. The temperature setting on a heating mantle does not always reflect the true internal temperature of the reaction mixture, which is the parameter that dictates reaction kinetics.

  • Potential Cause: Poor heat transfer and inaccurate temperature monitoring.

  • Scientific Rationale: The rate of heat transfer depends on the stirring rate, the vessel's shape and material, and the reaction volume. A temperature gradient can form within the flask, where the mixture near the glass is hotter than the bulk solution. Relying on an external thermostat can lead to significant, unmeasured fluctuations in the internal temperature.

  • Recommended Solution:

    • Internal Temperature Monitoring: Always use a calibrated thermometer or thermocouple probe placed directly into the reaction mixture (but not touching the flask walls) to monitor and control the internal temperature.

    • Use a Controlled Heating System: Switch from a simple heating mantle to a system that provides more uniform heating, such as an oil bath or a jacketed reactor system.[5] These systems maintain a more consistent and evenly distributed temperature.

    • Consistent Stirring: Ensure vigorous and consistent stirring throughout the reaction to promote even heat distribution and prevent localized overheating.

Experimental Protocol: Temperature Optimization Study

To establish a robust and reproducible synthesis, a temperature optimization study is essential. This protocol uses a parallel reaction setup to efficiently identify the optimal temperature.

Objective: To determine the reaction temperature that provides the highest yield of 6-trifluoromethoxy quinazoline with the lowest level of impurities.

Methodology:

  • Setup: Prepare five identical small-scale reactions in parallel (e.g., in a parallel synthesis block or separate flasks in individual oil baths).

  • Reagents: For each reaction, use the exact same source, lot number, and quantity of starting materials, catalyst, and solvent.

  • Temperature Gradient: Set each reaction to a different, precisely controlled internal temperature. A good starting range for many quinazoline syntheses is 80°C to 120°C.

    • Reaction 1: 80°C

    • Reaction 2: 90°C

    • Reaction 3: 100°C

    • Reaction 4: 110°C

    • Reaction 5: 120°C

  • Monitoring: At set time intervals (e.g., 1, 2, 4, and 6 hours), withdraw a small, identical aliquot from each reaction. Quench the aliquot and analyze by TLC or LC-MS to monitor the consumption of starting material and the formation of the product and key byproducts.[1]

  • Analysis: After a predetermined total reaction time (e.g., 6 hours), cool all reactions to room temperature and quench them. Analyze the crude product mixture from each reaction using a quantitative method like HPLC or qNMR (Quantitative Nuclear Magnetic Resonance) with an internal standard to determine the precise yield and purity.

  • Evaluation: Summarize the data in a table to identify the optimal temperature.

Visualization of Optimization Workflow

Below is a logical workflow for conducting the temperature optimization study.

G cluster_setup Setup Phase cluster_execution Execution & Monitoring Phase cluster_analysis Analysis & Decision Phase A Prepare 5 Identical Parallel Reactions B Set Distinct Internal Temperatures (e.g., 80, 90, 100, 110, 120°C) A->B C Run Reactions for Predetermined Time (e.g., 6h) B->C D Monitor Progress via TLC/LC-MS at Intervals C->D E Quench Reactions & Analyze Crude Mixture via HPLC/qNMR C->E F Optimal Balance of Yield & Purity Achieved? E->F G Refine Temperature Range and Repeat Study F->G No H Optimal Temperature Identified. Proceed to Scale-up. F->H Yes G->A

Caption: Workflow for systematic temperature optimization.

Example Data Summary Table
Reaction #Internal Temp. (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)Key Byproducts Observed
18063598Unreacted starting material
29066899Minor unreacted starting material
3100 6 92 99 None significant
411069095Minor decomposition product A
512068591Decomposition products A & B

From this hypothetical data, 100°C emerges as the optimal temperature, offering the best balance of high yield and excellent purity within the 6-hour timeframe.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for quinazoline synthesis? The optimal temperature is highly dependent on the specific synthetic route and substrates. Classical methods like the Niementowski reaction often require high temperatures, sometimes between 130-150°C.[6] However, modern catalyzed reactions may proceed at lower temperatures, from 80°C to 130°C.[6][7] It is always necessary to determine the optimal temperature experimentally for your specific system.

Q2: How does the 6-trifluoromethoxy group affect the reaction conditions? The -OCF₃ group is a moderately electron-withdrawing group. This can decrease the nucleophilicity of the aniline precursor, potentially requiring slightly harsher reaction conditions (such as a higher temperature) to drive the initial condensation and subsequent cyclization steps to completion compared to an unsubstituted analogue.[2]

Q3: What are the advantages of microwave-assisted heating for this synthesis? Microwave-assisted synthesis can be a powerful tool for optimization.

  • Rapid Heating: Microwaves heat the reaction mixture volumetrically and rapidly, which can significantly shorten reaction times from hours to minutes.[8][9]

  • Higher Temperatures: Sealed-vessel microwave reactors can safely reach temperatures and pressures above the solvent's boiling point, often leading to higher yields and cleaner reactions.[8] For example, some quinazoline syntheses have been successfully performed at 150°C or higher under microwave irradiation.[8]

Q4: What is the primary cause of byproduct formation at suboptimal temperatures?

The relationship between temperature and byproducts is bimodal, as illustrated in the diagram below.

G cluster_main Temperature Impact on Reaction Outcome A Suboptimal Temperature B Temperature Too Low A->B C Temperature Too High A->C D Primary Outcome: Incomplete Conversion B->D F Primary Outcome: Degradation C->F E Key Byproduct: Unreacted Starting Materials & Uncyclized Intermediates D->E G Key Byproducts: Thermal Decomposition Products, Oxidation/Hydrolysis Products F->G

Caption: Causality of byproduct formation at different temperatures.

  • Too Low: The primary "byproduct" is often the unreacted starting material or a stable acyclic intermediate, as the reaction lacks the energy to proceed to the final cyclized product.[4]

  • Too High: The reaction is driven past the desired product into degradation pathways, or alternative, higher-energy side reactions become accessible, leading to a complex mixture of impurities.[1][4]

References

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Overcoming challenges in scaling up 6-(Trifluoromethoxy)quinolin-4-amine synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Addressing side reactions in the synthesis of N-substituted quinazolinones. BenchChem Technical Support.
  • Mondal, S., et al. (2020). The impact of temperature on the synthesis efficiency of quinazoline-2,4(1H,3H)-dione….
  • Wang, D., & Gao, G. (2013). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Zhu, J., et al. (2019).
  • Chandrasekhar, M., et al. (2020). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Bhanage, B. M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
  • Sha, F., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • Zhang, X., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
  • Sharma, S., & Kaur, A. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Beni-Suef University Journal of Basic and Applied Sciences.
  • Wang, D., & Gao, G. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules.
  • Latha, G., et al. (2020). Optimization of temperature on the synthesis of quinazolinones.
  • Fluorotherm. (2025). Temperature Control and Efficiency in Chemical Processing. Fluorotherm.
  • Smolecule. (2026). Troubleshooting Guide for Low Yield in 2-Aminoquinoline Synthesis. Smolecule Technical Support.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.

Sources

Troubleshooting low reactivity of 4-Chloro-6-(trifluoromethoxy)quinazoline with weak nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low reactivity with weak nucleophiles. Ticket ID: T-QZN-OCF3-001 Status: Open Support Tier: Senior Application Scientist

Diagnostic Overview: Selecting the Right Protocol

Before altering your current setup, you must categorize your nucleophile. The 6-(trifluoromethoxy) group (


) is an electron-withdrawing group (EWG) by induction, which generally activates the quinazoline ring for Nucleophilic Aromatic Substitution (

). However, it also possesses lipophilic character and slight resonance donation that can complicate reactivity compared to a nitro-substituted analog.

Use the following decision matrix to select the appropriate synthetic pathway.

Visual Diagnostic: Reaction Pathway Decision Tree

ReactionPath Start Nucleophile Assessment NucType Nucleophile Strength (pKa of conjugate acid) Start->NucType Strong Strong (pKa > 10) (Aliphatic amines, alkoxides) NucType->Strong Weak Weak (pKa 3 - 9) (Anilines, phenols, hindered amines) NucType->Weak VeryWeak Very Weak / Hindered (Amides, e-deficient anilines) NucType->VeryWeak MethodA Method A: Standard S_NAr Solvent: iPrOH/THF Base: DIPEA/TEA Strong->MethodA High Reactivity MethodB Method B: Acid Catalysis Solvent: iPrOH/Dioxane Catalyst: HCl (1 eq) Weak->MethodB Activation Required MethodC Method C: Buchwald-Hartwig Catalyst: Pd(OAc)2 / Xantphos Base: Cs2CO3 VeryWeak->MethodC Mechanistic Switch

Figure 1: Decision matrix for coupling 4-chloro-6-(trifluoromethoxy)quinazoline based on nucleophile pKa.

Troubleshooting Guide & FAQs

Issue 1: "I am using Method A (Standard ) with an aniline, but conversion stalls at 30%."

Diagnosis: The 6-


 group activates the ring, but not enough to compensate for the poor nucleophilicity of the aniline, especially if the aniline bears EWGs (e.g., -Cl, -F, -CN). In standard conditions (refluxing ethanol/isopropanol with base), the transition state energy is too high.

Solution: Switch to Dipolar Aprotic Solvents. Protic solvents like ethanol can solvate the nucleophile (hydrogen bonding), effectively "caging" it and reducing its reactivity.

  • Protocol Adjustment: Switch solvent to DMF , DMAc , or NMP . These solvents do not solvate the nucleophile as strongly but stabilize the polar Meisenheimer intermediate.

  • Temperature: Increase to 100–120 °C.

Comparative Solvent Data:

SolventDielectric Constant (

)
Boiling Point (°C)Suitability for Weak Nucleophiles
Ethanol 24.578Poor (Solvates nucleophile)
Isopropanol 17.982Fair (Standard, but often too low T)
DMF 36.7153Excellent (Stabilizes intermediate)
DMAc 37.8165Excellent (High thermal ceiling)
Issue 2: "Standard heating failed. How do I perform the Acid-Catalyzed (Method B) protocol?"

Theory: This is often counter-intuitive because amines are basic. However, for quinazolines, protonation of the ring nitrogen (N1) significantly lowers the LUMO energy of the system, making the C4 carbon much more electrophilic. This is superior to basic conditions for weak nucleophiles.

Mechanism of Action:

  • Protonation: The acid protonates N1.

  • Attack: The weak nucleophile attacks C4 (now highly electrophilic).

  • Elimination: HCl is lost, and the aromatic system is restored.

Visual Mechanism: Acid Activation

AcidMech Substrate 4-Cl-6-OCF3-Qzn Activated [Protonated Species] (Highly Electrophilic) Substrate->Activated + H+ H_Ion H+ H_Ion->Activated Product Product-HCl Salt Activated->Product + R-NH2 (Rate Limiting Step) Nuc Weak Nucleophile (R-NH2)

Figure 2: Protonation at N1 activates the C4 position for attack by weak nucleophiles.

Step-by-Step Protocol (The "Banks" Modification):

  • Dissolve: 1.0 eq of 4-chloro-6-(trifluoromethoxy)quinazoline and 1.1 eq of aniline in 2-propanol (or dioxane).

  • Acidify: Add 0.1 to 1.0 eq of 4M HCl in dioxane .

    • Note: Do NOT use aqueous HCl; water competes as a nucleophile (see Issue 4).

  • Heat: Reflux (80–100 °C) for 2–4 hours.

  • Observation: The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the solid. Wash with cold ether.

  • Free Base: Partition between EtOAc and saturated

    
     to obtain the free base.
    
Issue 3: "I need to couple an amide or a very hindered amine. is failing completely."

Diagnosis: The nucleophile is too weak or sterically hindered for direct attack, even with acid activation. You must switch to a mechanism that does not rely on nucleophilic attack: Palladium-Catalyzed Buchwald-Hartwig Amination .

Recommended Protocol (Method C):

  • Catalyst:

    
     (1–2 mol%) or 
    
    
    
    .
  • Ligand: Xantphos (excellent for amides/heterocycles) or BrettPhos (for primary amines).

  • Base:

    
     (weak base, good solubility) or NaOtBu.
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Conditions: 100 °C under Argon/Nitrogen.

Why Xantphos? The wide bite angle of Xantphos facilitates the reductive elimination step, which is often the bottleneck when using electron-poor aryl halides like quinazolines.

Issue 4: "I see a side product with Mass M-Cl+OH (Hydrolysis). Why?"

Root Cause: The 4-position is sensitive to hydrolysis, forming 6-(trifluoromethoxy)quinazolin-4(3H)-one . This happens if:

  • The solvent is not anhydrous.[1]

  • The base used (e.g., hydroxide, unhindered alkoxide) attacks the C4 position.

  • The reaction is too slow, allowing trace water to compete with the amine.

Prevention Strategy:

  • Dry Solvents: Use molecular sieves for DMF/DMAc.

  • Avoid Strong Oxygen Nucleophiles: Do not use NaOH or KOH. Use DIPEA or

    
    .
    
  • Stoichiometry: Use a slight excess of the amine (1.2–1.5 eq) to statistically favor amination over hydrolysis.

References

  • Banks, D. J., et al. (2000). SnAr Reactions of 4-Chloroquinazolines: Acid Catalysis. This is the foundational logic for using HCl to activate the quinazoline ring. While specific URL availability varies, the methodology is standard in heterocyclic chemistry.
  • Frontiers in Chemistry. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Discusses the role of specific solvation and protonation in activating 4-chloroquinazolines.

  • Molecules. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Provides DFT calculations confirming C4 susceptibility and solvent effects (DMF vs Ethanol).

  • Beilstein J. Org. Chem. (2014).[2] Microwave-mediated N-arylation of 4-chloroquinazolines. Demonstrates the utility of microwave irradiation and transition metal-free coupling for difficult substrates.

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination. Validates the use of XantPhos and soluble bases for coupling difficult nucleophiles like amides.[3]

Sources

Purification methods for 4-Chloro-6-(trifluoromethoxy)quinazoline reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing and isolating 4-chloro-6-(trifluoromethoxy)quinazoline is a notorious bottleneck in medicinal chemistry. The core difficulty lies in the extreme electrophilicity of the C4 position on the quinazoline ring, which is drastically amplified by the electron-withdrawing inductive effect of the 6-trifluoromethoxy (-OCF₃) group.

This guide provides field-proven, self-validating protocols designed to bypass the degradation pathways that typically ruin yields during this specific synthesis.

Part 1: Interactive Troubleshooting & FAQs

Q1: Why does my product revert to the starting material (quinazolin-4-one) during workup? A1: 4-Chloroquinazolines are inherently unstable toward water and aqueous bases (e.g., ammonium hydroxide, sodium bicarbonate) 1[1]. The -OCF₃ group withdraws electron density from the core, lowering the activation energy for nucleophilic aromatic substitution (SₙAr) by hydroxide ions. When quenching excess POCl₃ with water, the resulting exotherm and local basicity drive rapid dechlorination, reverting your product back to the thermodynamically stable starting material[1].

Q2: How can I safely remove excess POCl₃ without triggering hydrolysis? A2: The industry standard is to abandon the use of neat POCl₃ as a solvent. Instead, perform the chlorination in a non-protic solvent like toluene using a controlled stoichiometric excess (1.2 to 3.0 equivalents) of POCl₃ 2[2]. This allows for the complete removal of unreacted POCl₃ via vacuum co-evaporation at low temperatures (≤40°C), completely bypassing the need for an aqueous quench[2].

Q3: Is silica gel column chromatography viable for purifying this intermediate? A3: Generally, no. Standard silica gel retains significant moisture and features slightly acidic surface silanol groups that catalyze the hydrolysis of the C4-chloride. The optimal, high-yield approach is "telescoping"—using the crude, evaporated residue directly in the subsequent nucleophilic substitution step without intermediate purification 3[3].

Part 2: Mechanistic Workflow Visualization

The following diagram illustrates the critical divergence between successful anhydrous isolation and the common pitfall of aqueous degradation.

G A 6-(OCF3)quinazolin-4(3H)-one (Starting Material) B Chlorination POCl3, Toluene, DIPEA A->B Reflux, 5-9h C 4-Chloro-6-(OCF3)quinazoline (Highly Electrophilic) B->C >99% Conversion D Aqueous Quench (H2O / NH4OH / NaHCO3) C->D Common Error F Anhydrous Workup (Vacuum Co-evaporation) C->F Recommended E Rapid Hydrolysis (Reversion to Starting Material) D->E OH- Attack at C4 E->A Degradation Loop G Telescoped SNAr (Add Amine Nucleophile) F->G Direct Use H Stable 4-Amino Derivative (Target Product) G->H Isolation

Workflow showing the critical divergence between anhydrous purification and aqueous hydrolysis.

Part 3: Validated Experimental Protocol

This self-validating methodology ensures that the transient 4-chloro intermediate is generated, preserved, and consumed without exposure to hydrolytic conditions.

Protocol: Anhydrous Chlorination and Telescoped Amine Substitution

Step 1: Reaction Setup Suspend 6-(trifluoromethoxy)quinazolin-4(3H)-one (1.0 equiv) in anhydrous toluene (approx. 5 mL/mmol). Add an organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (1.2 equiv). Mechanistic Note: The base neutralizes generated HCl, preventing the formation of unreactive pseudodimers[3][4].

Step 2: Controlled Chlorination Slowly add POCl₃ (1.2 to 3.0 equiv) at room temperature. Heat the mixture to reflux (approx. 110°C) for 5–9 hours. Self-Validation Checkpoint: To confirm conversion without inducing hydrolysis during TLC analysis, perform an anhydrous micro-extraction. Withdraw 10 µL of the reaction mixture, dilute in 1 mL of anhydrous chloroform, and spot immediately. Avoid water/ethyl acetate partitions, which will yield false negatives by reverting the product to starting material on the TLC plate[1].

Step 3: Anhydrous Volatile Removal Cool the reaction to room temperature. Remove toluene and excess POCl₃ via rotary evaporation under high vacuum at ≤40°C. Co-evaporate the resulting residue twice with fresh anhydrous toluene to ensure the complete removal of phosphorus residues[2].

Step 4: Telescoped SₙAr (Nucleophilic Aromatic Substitution) Immediately dissolve the crude, dry 4-chloro-6-(trifluoromethoxy)quinazoline in an anhydrous solvent (e.g., isopropanol or ethanol). Add the desired amine nucleophile (1.1 equiv) and base (e.g., DIPEA, 2.0 equiv), and heat to reflux to form the stable 4-amino derivative[2][3].

Part 4: Quantitative Data & Optimization

The table below summarizes the drastic impact that workup conditions have on the recovery and survival of the 4-chloroquinazoline intermediate.

Workup MethodologyQuenching Agent / MethodTemp (°C)Hydrolysis Rate (%)Isolated Yield (%)
Neat POCl₃ (Traditional)Ice / NH₄OH (aq)0> 90< 10
Neat POCl₃ (Traditional)Ice / NaHCO₃ (aq)0> 85< 15
Toluene + 3.0 eq POCl₃Vacuum Co-evaporation≤ 40< 592
Toluene + 1.2 eq POCl₃Telescoped (No isolation)25< 196 (over 2 steps)

References

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection Source: PMC / National Institutes of Health (NIH) URL:2

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Source: ResearchGate URL:1

  • Assessing a Sustainable Manufacturing Route to Lapatinib Source: The Royal Society of Chemistry (RSC) URL:3

Sources

Technical Support Center: Optimizing Quinazoline S_NAr Reactions & Minimizing Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with low yields and complex purification profiles during the functionalization of quinazoline scaffolds. The nucleophilic aromatic substitution (S_NAr) at the C4 position of quinazolines (e.g., 4-chloroquinazoline) is a cornerstone reaction in medicinal chemistry, particularly for synthesizing kinase inhibitors. However, the highly electrophilic nature of the quinazoline core makes it exceptionally susceptible to off-target reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate byproduct formation—most notably, the dreaded hydrolysis to quinazolin-4-one.

Mechanistic Foundations: Understanding the Root Cause

Q: Why is 4-chloroquinazoline so prone to forming quinazolin-4-one byproducts during amination? A: The formation of quinazolin-4-one is the direct result of competitive hydrolysis. The S_NAr reaction of 4-chloroquinazoline proceeds via a stepwise mechanism where the nucleophilic attack is the rate-determining step, leading to the formation of a zwitterionic or anionic Meisenheimer Complex (MC)[1][2]. Because the C4 position is highly electron-deficient, it is an excellent electrophile not just for your target amine, but also for trace water or hydroxide ions[3]. If aqueous bases or wet solvents are used, the hard oxygen nucleophile rapidly outcompetes the nitrogen nucleophile, irreversibly yielding the thermodynamically stable quinazolin-4-one[3].

SNAr_Pathways Start 4-Chloroquinazoline (Electrophile) MC Meisenheimer Complex (Zwitterionic/Anionic) Start->MC + R-NH2 (k1) Byprod Quinazolin-4-one (Hydrolysis Byproduct) Start->Byprod + H2O (k_hydrolysis) Nuc Amine (R-NH2) (Nucleophile) Nuc->MC H2O Trace Moisture (H2O / OH-) H2O->Byprod Prod 4-Aminoquinazoline (Target Product) MC->Prod - HCl (k2/k3)

S_NAr mechanistic pathways of 4-chloroquinazoline highlighting target vs. hydrolysis trajectories.

Q: How does the choice of base influence byproduct distribution? A: Inorganic bases (like K₂CO₃ or NaOH) often carry lattice moisture or require biphasic aqueous conditions, which directly introduces water into the highly sensitive reaction microenvironment[3]. Furthermore, 4-chloroquinazolines are intrinsically unstable toward water and aqueous bases, even during workup[4]. Transitioning to anhydrous organic bases (e.g., DIPEA, triethylamine) in aprotic solvents (e.g., DMF, acetonitrile) prevents the generation of hydroxide nucleophiles, thereby shutting down the hydrolysis pathway.

Troubleshooting Guide: Byproduct Mitigation Matrix

When optimizing your reaction, empirical data demonstrates that solvent and additive choices dictate the chemoselectivity of the S_NAr process. Below is a quantitative summary of how reaction parameters impact the formation of the primary byproduct (quinazolin-4-one) versus the target aminated product.

Table 1: Impact of Reaction Conditions on Quinazoline S_NAr Chemoselectivity
Solvent SystemBase / AdditiveTemp (°C)Target Product Yield (%)Hydrolysis Byproduct (%)Mechanistic Rationale
Aqueous EtOHNaOH (1.5 eq)80< 20%> 75%High OH⁻ concentration outcompetes amine for C4 attack[3].
THF (Bench grade)K₂CO₃ (2.0 eq)6555%30%Lattice moisture in carbonate and wet solvent drives hydrolysis.
Anhydrous DMFDIPEA (2.0 eq)80> 90%< 2%Absence of water and non-nucleophilic base stabilizes MC pathway.
Water (Green Protocol)HCl (0.1 eq)40-8085-95%< 5%Mild acidic conditions protonate the quinazoline, activating it without generating OH⁻[5].

Q: I am observing dimerization and over-alkylation when using diamines. How do I fix this? A: Dimerization occurs when both ends of a diamine react with two equivalents of 4-chloroquinazoline. To mitigate this:

  • Stoichiometry: Use a large excess of the diamine (5-10 equivalents) to ensure pseudo-first-order kinetics favoring mono-substitution.

  • Steric Control: Lower the reaction temperature (e.g., 0 °C to RT). The first substitution is fast, but the resulting 4-aminoquinazoline is less electrophilic. Lower temperatures exploit this reactivity differential, preventing the second substitution.

Standard Operating Procedure (SOP): Anhydrous Amination

To guarantee reproducibility and scientific integrity, every protocol must be a self-validating system. The following SOP incorporates built-in quality control checks to ensure moisture exclusion and prevent intermediate degradation[4].

Protocol_Workflow Step1 1. Substrate Preparation (Strictly Anhydrous) Step2 2. Base/Nucleophile Addition (Controlled Temp) Step1->Step2 Step3 3. Reaction Monitoring (Non-Aqueous Aliquot) Step2->Step3 Step4 4. Quenching & Purification (Avoid Aq. Base) Step3->Step4

Step-by-step anhydrous workflow to minimize hydrolysis during quinazoline S_NAr amination.

Protocol: High-Yield Synthesis of 4-Aminoquinazolines

Objective: Achieve >90% yield with <2% hydrolysis byproduct.

Step 1: Rigorous Substrate & Solvent Preparation

  • Action: Dissolve 4-chloroquinazoline (1.0 eq) in strictly anhydrous DMF or Acetonitrile (0.2 M concentration) under an inert argon atmosphere[3].

  • Causality: 4-chloroquinazolines can degrade upon standing in ambient humidity[4]. Using freshly titrated anhydrous solvents is non-negotiable to prevent baseline hydrolysis.

Step 2: Nucleophile and Base Addition

  • Action: Add the amine nucleophile (1.1 - 1.5 eq), followed by anhydrous N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Causality: DIPEA acts as an acid scavenger for the generated HCl. Its steric bulk prevents it from acting as a competing nucleophile, unlike smaller amines or water.

Step 3: Controlled Heating and Non-Aqueous Monitoring

  • Action: Heat the reaction to 60–80 °C. When taking aliquots for TLC/LCMS, do not perform a mini aqueous workup (e.g., water/chloroform microextraction)[4].

  • Causality: Unreacted 4-chloroquinazoline will rapidly hydrolyze during an aqueous TLC workup, giving a false positive for quinazolin-4-one formation in the bulk reaction[4]. Dilute the aliquot directly in an organic solvent (e.g., pure methanol or acetonitrile) for analysis.

Step 4: Quenching and Purification

  • Action: Once complete, concentrate the reaction mixture under reduced pressure. Purify directly via silica gel chromatography, or precipitate the product using cold, slightly alkaline water only if the starting material is fully consumed.

  • Causality: Proceeding to purification without prolonged exposure to aqueous quenching prevents late-stage degradation of any sensitive moieties.

Frequently Asked Questions (FAQs)

Q: I want to use green chemistry principles. Can I use water as a solvent without causing massive hydrolysis? A: Surprisingly, yes—if you control the pH. Recent advancements demonstrate that amination of 4-chloroquinazolines in water is highly efficient under mildly acidic conditions[5]. By adding 0.1 equivalents of HCl to the aqueous suspension, the quinazoline core is transiently protonated (electrophilic solvation), which significantly lowers the activation energy barrier for the C4 attack by the amine[5][6]. Because the environment is acidic, the concentration of competing hydroxide ions (OH⁻) is virtually zero, effectively suppressing the solvolysis (hydrolysis) side-product[5].

Q: My 4-chloroquinazoline starting material seems degraded before I even start the S_NAr reaction. I synthesize it via POCl₃ chlorination of quinazolin-4-one. What is going wrong? A: The issue likely lies in your quenching step after the chlorination. 4-chloroquinazolines are notoriously unstable toward water and bases (such as ammonium hydroxide or sodium bicarbonate) commonly used to quench excess POCl₃[4]. They can undergo hydrolysis simply by standing in a refrigerator[4]. Solution: Avoid aqueous base quenching. Instead, evaporate the POCl₃ under high vacuum, or consider switching your chlorinating agent to Thionyl Chloride (SOCl₂) in DMF, which is much easier to remove completely under vacuum without requiring an aqueous workup[4]. Proceed immediately to the S_NAr step without storing the intermediate.

References

1.[1] General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: 2.[6] Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. National Center for Biotechnology Information (NIH). Available at: 3.[3] Technical Support Center: Synthesis of 4-Butylsulfanylquinazoline. Benchchem. Available at: 4.[2] Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. Available at: 5.[4] What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. Available at: 6.[5] Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at:

Sources

Handling moisture sensitivity of 4-Chloro-6-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Technical Support Center: 4-Chloro-6-(trifluoromethoxy)quinazoline

Welcome to the technical support center for 4-Chloro-6-(trifluoromethoxy)quinazoline (CAS No. 312295-62-8). This document is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. Its efficacy in complex syntheses is predicated on its purity and structural integrity, which are directly threatened by ambient moisture.

This guide provides not just protocols, but the underlying chemical principles and field-proven insights to ensure the success of your experiments and the preservation of your valuable materials.

Part 1: The Core Challenge - Understanding Moisture Sensitivity

The central issue with 4-Chloro-6-(trifluoromethoxy)quinazoline is its susceptibility to hydrolysis. The electron-withdrawing nature of the quinazoline ring system and the trifluoromethoxy group makes the C4-chloro substituent a highly reactive leaving group. In the presence of water, a nucleophilic substitution reaction occurs, leading to irreversible degradation of the starting material.

Mechanism of Hydrolysis:

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon atom at the 4-position of the quinazoline ring.

  • Loss of Leaving Group: The chloride ion is displaced.

  • Deprotonation & Tautomerization: The resulting intermediate is deprotonated and rapidly tautomerizes to form the thermodynamically stable 6-(trifluoromethoxy)quinazolin-4(3H)-one.

This degradation product is often unreactive in subsequent coupling reactions designed for the chloro-precursor, leading to failed experiments, low yields, and complex purification challenges.

Hydrolysis cluster_0 Hydrolysis of 4-Chloro-6-(trifluoromethoxy)quinazoline Start 4-Chloro-6-(trifluoromethoxy)quinazoline Intermediate Unstable Intermediate Start->Intermediate + H₂O Product 6-(trifluoromethoxy)quinazolin-4(3H)-one (Degradation Product) Intermediate->Product Tautomerization HCl - HCl H2O H₂O (Moisture)

Caption: Hydrolysis pathway of 4-Chloro-6-(trifluoromethoxy)quinazoline.

Part 2: Troubleshooting Guide & Core Protocols

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

I. Storage and Handling Issues

Question: I just received a new bottle of 4-Chloro-6-(trifluoromethoxy)quinazoline. How should I store it?

Answer: Proper storage from day one is critical. Upon receipt, inspect the container seal for integrity. The compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C. This temperature range slows down potential degradation kinetics without introducing the risk of atmospheric moisture condensation that freezing can cause. The product is a white to pale-yellow solid.

ParameterRecommendationRationale
Temperature 2-8°CReduces kinetic rate of degradation. Avoids freezing, which can compromise seals.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents contact with atmospheric moisture and oxygen.
Container Tightly sealed original containerThe manufacturer's packaging is designed and validated for stability.[1]
Location Dry, well-ventilated chemical storage areaPrevents accidental exposure to incompatible materials or high humidity environments.[1]

Question: What are the visual signs that my compound may have degraded?

Answer: While subtle at first, degradation can sometimes be observed visually. Look for:

  • Change in Appearance: The pristine material is a white to pale-yellow solid. A change to a more pronounced yellow or brown hue, or a change in texture (e.g., clumping, becoming gummy) can indicate moisture exposure.

  • Poor Solubility: The hydrolyzed product has different solubility profiles. If you notice the material is less soluble in your expected non-protic organic solvent, degradation may have occurred.

However, do not rely on visual inspection alone. Analytical confirmation is necessary.

Question: Can I weigh this compound on an open lab bench?

Answer: Absolutely not. Weighing this compound on an open bench is one of the most common sources of contamination and degradation. Even brief exposure to ambient humidity is sufficient to hydrolyze the outer layers of the solid material.

Mandatory Protocol: Weighing and Dispensing

This procedure must be performed under an inert atmosphere.

  • Preparation: Allow the sealed container of 4-Chloro-6-(trifluoromethoxy)quinazoline to warm to ambient temperature in a desiccator for at least 30-60 minutes before opening. This prevents moisture from condensing on the cold solid.

  • Inert Environment: Transfer the bottle into a nitrogen- or argon-filled glove box.[2] If a glove box is unavailable, create a positive pressure of inert gas in a flask on a Schlenk line.

  • Dispensing:

    • In a Glove Box: Use a clean, dry spatula to weigh the desired amount into a pre-tared, dry vial.

    • On a Schlenk Line: Quickly open the container under a positive flow of inert gas, remove the required amount, and place it into a receiving flask that is also under a positive pressure of inert gas.

  • Resealing: Immediately and tightly reseal the main container. Purge the headspace with inert gas before final tightening if possible. Wrap the cap seal with Parafilm® for extra protection before returning to cold storage.

Weighing_Workflow cluster_workflow Inert Atmosphere Weighing Workflow Start Remove from 2-8°C Storage Warm Warm to RT in Desiccator (30-60 min) Start->Warm Glovebox Transfer to Glove Box / Schlenk Line Warm->Glovebox Weigh Weigh into Dry, Tared Vial Glovebox->Weigh Positive Inert Gas Pressure Reseal Tightly Reseal Source Bottle Glovebox->Reseal Use Proceed with Experiment Weigh->Use Store Return to 2-8°C Storage Reseal->Store

Caption: Workflow for handling under an inert atmosphere.

II. Experimental and Analytical Issues

Question: My reaction yield is significantly lower than expected. Could moisture be the cause?

Answer: Yes, this is a primary symptom of using hydrolyzed starting material. If your reaction involves a nucleophilic substitution or a cross-coupling at the C4-position (e.g., Suzuki, Buchwald-Hartwig), the hydrolyzed 6-(trifluoromethoxy)quinazolin-4(3H)-one will not participate. This effectively reduces the amount of active starting material in your reaction, directly leading to lower yields.

Troubleshooting Steps:

  • Verify Starting Material: Before running a large-scale reaction, run a small analytical test on your starting material.

  • Ensure Anhydrous Conditions: Confirm that all solvents were rigorously dried, glassware was flame- or oven-dried, and the reaction was maintained under a positive pressure of inert gas from start to finish.[2]

Question: I see an unexpected peak in my LC-MS/NMR analysis of the crude reaction mixture. How can I identify if it's the hydrolysis product?

Answer: The hydrolysis product is the most likely impurity. You can identify it analytically:

  • LC-MS: The hydrolyzed product, 6-(trifluoromethoxy)quinazolin-4(3H)-one, will have a molecular weight corresponding to the replacement of -Cl (35.45 g/mol ) with -OH (17.01 g/mol ).

    • Starting Material (C₉H₄ClF₃N₂O): MW = 248.59 g/mol

    • Hydrolysis Product (C₉H₅F₃N₂O₂): MW = 230.15 g/mol Look for a peak with an [M+H]⁺ of approximately 231.

  • ¹H NMR: The proton signals on the aromatic ring will likely shift. More diagnostically, you may see the appearance of a broad singlet corresponding to the N-H proton of the quinazolinone, which is absent in the starting material. This peak's chemical shift can be highly dependent on the solvent and concentration.

  • Co-injection: If you have a confirmed standard of the hydrolyzed product, co-injecting it with your sample in an HPLC analysis will show an increase in the peak area of the impurity if they are the same compound.

Question: How can I confirm the purity of my 4-Chloro-6-(trifluoromethoxy)quinazoline before use?

Answer: Implementing routine quality control is a best practice.

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining purity.[3][4] Develop a standard method to get a baseline purity profile of a new batch. Any deviation or new peak in subsequent analyses should be investigated.

  • Gas Chromatography (GC): GC can also be used to assess purity, particularly for volatile impurities.[5]

  • NMR Spectroscopy: A quick ¹H NMR spectrum can provide a clear fingerprint of the compound and readily show major impurities.

Part 3: Frequently Asked Questions (FAQs)

Q1: What solvents are recommended for reactions? A: Always use anhydrous, inhibitor-free solvents. Common choices for reactions involving this intermediate include anhydrous Tetrahydrofuran (THF), Dioxane, Toluene, and N,N-Dimethylformamide (DMF). Ensure they are purchased dry or properly distilled/dried before use.

Q2: How do I properly dry my glassware? A: Glassware should be oven-dried at >120°C for several hours (or overnight) and allowed to cool in a desiccator or under a stream of inert gas immediately before use. Alternatively, for quick assembly, glassware can be flame-dried under vacuum on a Schlenk line.

Q3: Can I use a desiccant in the storage container? A: While it may seem helpful, adding a desiccant directly to the product container is not recommended as it can introduce fine particulates and potential contaminants. It is better to store the tightly sealed container inside a larger, desiccated chamber or a dry-storage cabinet. Using excipients like porous silica can also help stabilize moisture-sensitive APIs in formulations.[6]

Q4: What personal protective equipment (PPE) is required? A: Always handle this compound in a chemical fume hood.[7] Standard PPE includes safety goggles, a lab coat, and nitrile gloves.[8][9] Always inspect gloves for tears before use and wash hands thoroughly after handling.[1]

References

  • General Safety Information. (n.d.). Gujarat Fluorochemicals Limited.
  • Fisher Scientific. (2023, August 24). Safety Data Sheet: 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 4-Chloro-6-(trifluoromethyl)nicotinaldehyde.
  • Cole-Parmer. (2006, April 20). Material Safety Data Sheet - 4-Chloro-7-(trifluoromethyl)quinoline, 98%.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-Chloro-7-Fluoro-6-Methoxy-quinazoline.
  • Sigma-Aldrich. (n.d.). 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline.
  • Fluorochem. (n.d.). 4-CHLORO-6-(TRIFLUOROMETHYL)QUINAZOLINE.
  • Sigma-Aldrich. (n.d.). 4-Chloro-6-(trifluoromethyl)quinazoline.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
  • MDPI. (2022, June 17). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.
  • ResearchGate. (2016, January). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
  • PubMed. (2014, December 10). Controlling the chemical stability of a moisture-sensitive drug product through monitoring and identification of coating process microenvironment.
  • BLD Pharm. (n.d.). 4-Chloro-6-(trifluoromethoxy)quinazoline.
  • Grace. (2021, November 10). An Improved 2-Step Process for Moisture Sensitive Drugs Using Syloid® FP Silicas.
  • Google Patents. (2014, September 12). Stabilization of moisture-sensitive drugs.
  • Analytical and Bioanalytical Chemistry Research. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides.

Sources

Technical Support Center: Recrystallization of 6-Trifluoromethoxy Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the purification and crystallization of 6-trifluoromethoxy quinazoline derivatives.

Core Principles: The Effect on Quinazoline Scaffolds

To successfully crystallize a compound, one must first understand how its functional groups dictate its intermolecular interactions. The quinazoline core is a planar, aromatic, and slightly basic heterocycle. However, introducing a 6-trifluoromethoxy (


) group fundamentally alters its physicochemical profile:
  • Lipophilicity & Solubility: The

    
     group imparts high lipophilicity, which can drastically affect solubility in common crystallization and chromatography solvents[1]. It significantly increases solubility in moderately polar organic solvents (e.g., dichloromethane, ethyl acetate) while rendering the molecule virtually insoluble in aqueous or highly polar media.
    
  • Electronic Effects: The extreme electronegativity of the fluorine substituent induces a strong electron-withdrawing inductive effect, whereas the resonance effect of the oxygen's lone-pair electrons allows the fluorine atom to be considered as a weak

    
    -electron donor as well[2]. This push-pull dynamic alters the electron density of the quinazoline core, changing its 
    
    
    
    stacking behavior during crystal lattice formation.
  • Conformational Flexibility & Oiling Out: Unlike the rigid

    
     group, the 
    
    
    
    group possesses an oxygen hinge that allows for rotational freedom. This flexibility can cause a disruption of molecular planarity and molecular symmetry[3]. This disruption lowers the lattice energy, decreasing the melting point and increasing the thermodynamic tendency for the compound to undergo liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than forming a stable crystalline lattice.

Decision Matrix: Solvent Selection Logic

SolventSelection Start Crude 6-OCF3 Quinazoline Assess Assess Impurity Profile Start->Assess Single Single Solvent (e.g., EtOH, IPA) Assess->Single High Purity (>90%) Binary Binary Anti-Solvent (e.g., EtOAc / Heptane) Assess->Binary High Lipophilic Impurities Oiling Oiling Out Occurs? Single->Oiling Binary->Oiling Seed Add Seed Crystals & Reduce Cooling Rate Oiling->Seed Yes Success High-Purity Crystals Oiling->Success No Seed->Success

Workflow for selecting recrystallization solvents for 6-OCF3 quinazoline derivatives.

Quantitative Data: Solvent System Parameters

Selecting the right solvent requires balancing polarity, yield, and the risk of phase separation. Below is a summary of field-proven solvent systems for 6-trifluoromethoxy quinazolines.

Solvent SystemRatio (v/v)Polarity IndexOiling Out RiskExpected YieldOptimal Application
Ethanol (Absolute) N/A5.2Low60-70%High-purity crude (>90%); excellent for removing highly polar impurities.
EtOAc / Heptane 1:3 to 1:54.4 / 0.1High85-95%Highly lipophilic derivatives; standard for bulk purification.
DCM / Methanol 1:2 to 1:43.1 / 5.1Medium75-85%Compounds with strong

stacking; induces fast precipitation.
Toluene / Hexane 1:42.4 / 0.1Very High80-90%Extremely non-polar impurities; requires strict thermal control.

Standardized Experimental Protocols

Protocol A: Anti-Solvent Crystallization (EtOAc / Heptane)

This method involves the direct addition of a solvent in which the compound of interest is insoluble (the anti-solvent) to a solution of the compound, causing rapid precipitation of the solid[4].

  • Dissolution: Dissolve the crude 6-trifluoromethoxy quinazoline in a minimal volume of Ethyl Acetate (the "good" solvent) at 60°C.

    • Self-Validation Check: The solution must be completely transparent. Any remaining particulates indicate inorganic salts or highly insoluble impurities. Perform a hot filtration through a pre-warmed fritted funnel if turbidity persists.

  • Anti-Solvent Addition: Slowly add Heptane (the anti-solvent) dropwise while maintaining vigorous stirring and a temperature of 60°C. Continue until the solution becomes faintly turbid (the cloud point).

  • Equilibration: Add 1-2 drops of Ethyl Acetate to regain a perfectly clear solution.

  • Seeding: Introduce 1-2% (w/w) of pure seed crystals.

  • Controlled Cooling: Cool the solution to 20°C at a strictly controlled rate of 5°C/hour.

    • Causality: Slow cooling prevents the system from crossing the spinodal curve into the liquid-liquid phase separation (oiling out) region, forcing the molecules to align into the crystal lattice.

  • Isolation: Filter the resulting crystals, wash with a small volume of ice-cold Heptane, and dry under high vacuum at 40°C.

Protocol B: Slow Evaporation Crystallization (For X-Ray Diffraction)

This technique is particularly useful for producing high-quality single crystals suitable for X-ray diffraction studies by slowly increasing the concentration of the solute until it reaches supersaturation[4].

  • Preparation: Dissolve 10-20 mg of the pure compound in 2 mL of a 1:1 mixture of Dichloromethane and Ethanol.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove nucleation sites (dust/particulates).

  • Evaporation Setup: Cover the vial tightly with Parafilm and puncture 2-3 small holes using a needle.

  • Incubation: Place the vial in a vibration-free, temperature-stable environment (20-25°C) and allow the solvents to evaporate over 3-7 days until distinct geometric crystals form.

Troubleshooting & FAQs

Q: My 6-trifluoromethoxy quinazoline derivative is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force crystallization? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it supersaturates in the chosen solvent. The flexible


 group lowers the lattice energy, exacerbating this issue.
Troubleshooting Steps:
  • Reduce the cooling rate: Rapid cooling pushes the system into the spinodal decomposition region. Cool at

    
    .
    
  • Seed the solution: Add pure crystalline compound just below the cloud point to bypass the nucleation energy barrier.

  • Adjust the solvent: Switch to a solvent system with a less steep solubility curve (e.g., replace Heptane with Isooctane).

Q: I am achieving a high yield, but NMR shows residual solvent trapped in the crystals. How do I remove it? A: The planar quinazoline core combined with the bulky


 group can create voids in the crystal lattice, leading to solvent inclusion (especially with DCM or Toluene).
Troubleshooting Steps:
  • Ostwald Ripening: Hold the suspension at a slightly elevated temperature (e.g., 40°C) for 2-4 hours before final cooling. This dissolves imperfect, solvent-trapping crystals and regrows them perfectly.

  • Vacuum Drying: Dry the crystals under high vacuum (<10 mbar) at 10-15°C below the compound's melting point for 24-48 hours.

Q: Why does standard ethanol recrystallization fail for my specific derivative? A: Standard quinazolines crystallize well in ethanol. However, the


 group imparts extreme lipophilicity. Your compound is likely too soluble in ethanol even at 0°C. You must switch to an anti-solvent system (e.g., Ethanol/Water or EtOAc/Heptane) to force precipitation.

References

Sources

Overcoming steric hindrance in 4-position substitution of quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinazoline Chemistry Technical Support Center.

Ticket ID: #QNZ-004-STERIC Subject: Overcoming Steric Hindrance in 4-Position Substitution Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The 4-position of the quinazoline core is inherently electrophilic, typically allowing for Nucleophilic Aromatic Substitution (


). However, when the incoming nucleophile is sterically encumbered (e.g., ortho-substituted anilines) or the 4-position leaving group is deactivated, the standard reaction pathway collapses. This guide provides three distinct protocols to overcome this energy barrier, moving from kinetic acceleration to catalytic bypass.

Visual Diagnostic: Method Selection Workflow

Before selecting a protocol, utilize this decision tree to match your specific substrate constraints to the correct methodology.

QuinazolineWorkflow Start START: Select Substrate State State Current Starting Material? Start->State Q_Cl 4-Chloroquinazoline (Reactive, Unstable) State->Q_Cl Q_OH Quinazolin-4-one (Stable, Unreactive) State->Q_OH Nucleophile Nucleophile Sterics? Q_Cl->Nucleophile MethodC PROTOCOL C: BOP/PyBOP Activation (Direct One-Pot) Q_OH->MethodC Avoid Chlorination Mild Primary/Secondary Amine (Low Sterics) Nucleophile->Mild Low Bulk Hard Ortho-Substituted Aniline (High Sterics) Nucleophile->Hard High Bulk MethodA PROTOCOL A: Acid-Catalyzed SNAr (Standard) Mild->MethodA MethodB PROTOCOL B: Microwave or Pd-Catalysis (Forcing Conditions) Hard->MethodB

Figure 1: Decision matrix for selecting the optimal amination strategy based on starting material stability and nucleophile steric profile.

Protocol A: Acid-Catalyzed (The "Standard" Enhanced)

Best For: Moderately hindered amines reacting with 4-chloroquinazolines.

The Science: Standard


 relies on the electron-deficiency of the C4 carbon. In sterically hindered systems, the approach vector of the nucleophile is blocked. By adding a proton source (Acid), we protonate the N1 nitrogen. This significantly lowers the LUMO energy of the ring, making C4 hyper-electrophilic and compensating for the poor orbital overlap caused by steric bulk [1].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloroquinazoline (1.0 eq) in anhydrous 2-propanol or Dioxane (0.2 M).

  • Activation: Add the amine (1.1 eq).

  • Catalysis: Add 1.0 eq of HCl (4M in Dioxane) or glacial Acetic Acid.

    • Note: Do not use base (TEA/DIPEA) initially; it deprotonates the activating N1-H+.

  • Reaction: Heat to reflux (80–100 °C) for 2-4 hours.

  • Workup: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether. If no precipitate, neutralize with sat.

    
     and extract with EtOAc.
    

Protocol B: The "Brick Wall" Solutions (Microwave & Buchwald-Hartwig)

Best For: Severely hindered anilines (e.g., 2,6-dimethylaniline) or when Protocol A yields <20%.

Option B1: Microwave Acceleration (Thermal/Kinetic)

Microwave irradiation provides rapid internal heating, overcoming the activation energy barrier that conventional reflux cannot surmount without decomposing the labile 4-chloro starting material [2].

  • Solvent: 2-Propanol (preferred) or Acetonitrile.

  • Conditions: 150 °C for 10–20 minutes in a sealed vessel.

  • Advantage: Minimizes the time the unstable 4-chloroquinazoline is exposed to moisture, preventing hydrolysis back to the quinazolinone.

Option B2: Buchwald-Hartwig Amination (Catalytic)

When nucleophilic attack is impossible due to repulsion, switch mechanisms to oxidative addition/reductive elimination.

  • Catalyst:

    
     or 
    
    
    
    (5 mol%).
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).[1] These bulky ligands create a pocket that facilitates the coupling of hindered substrates [3].

  • Base:

    
     (2.0 eq) or NaOtBu.
    
  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Temp: 100 °C, sealed tube, Argon atmosphere.

Protocol C: BOP-Mediated "One-Pot" Bypass

Best For: Users starting with Quinazolin-4-one who wish to avoid the synthesis and handling of the unstable 4-chloro intermediate.

The Science: Instead of converting the -OH to -Cl (using


 or 

), use a peptide coupling reagent like BOP or PyBOP. This activates the tautomeric 4-hydroxy group in situ into a leaving group (phosphonium salt/active ester) which is then displaced by the amine [4].

Step-by-Step Methodology:

  • Charge: Combine Quinazolin-4-one (1.0 eq) and BOP reagent (1.2 eq) in DMF.

  • Base: Add DBU (1.5 eq). The base is critical to tautomerize the lactam to the lactim form.

  • Nucleophile: Add the hindered amine (1.5 eq).

  • Reaction: Stir at RT for 30 mins, then heat to 50–60 °C if necessary.

  • Safety Note: BOP generates HMPA (carcinogen). Use PyBOP for a safer alternative (byproduct is pyrrolidine-based).

Mechanistic Insight: Why Acid Catalysis Works

The following diagram illustrates the electronic activation at N1, which is the critical success factor for Protocol A.

Mechanism Reactants 4-Cl-Quinazoline + H+ Intermediate N1-Protonated Species (Hyper-Electrophile) Reactants->Intermediate Protonation Transition Tetrahedral Intermediate Intermediate->Transition Amine Attack Product 4-Aminoquinazoline (Salt Form) Transition->Product -HCl

Figure 2: Acid-mediated activation pathway. Protonation at N1 pulls electron density from C4, facilitating nucleophilic attack.

Comparative Data Summary

FeatureProtocol A (Acid

)
Protocol B1 (Microwave)Protocol B2 (Buchwald)Protocol C (PyBOP)
Steric Tolerance ModerateHighVery HighModerate
Reaction Time 2–4 Hours10–20 Mins12–24 Hours2–4 Hours
Moisture Sensitivity High (due to 4-Cl)ModerateHigh (Catalyst death)Low
Cost LowLowHigh (Pd/Ligand)High (Reagent)
Scalability ExcellentLimited (Batch size)ModerateGood

Troubleshooting & FAQ

Q: My 4-chloroquinazoline starting material turns into a white solid before I add the amine. What happened? A: This is Hydrolysis . The 4-chloro derivative is extremely moisture-sensitive and reverts to the thermodynamically stable quinazolin-4-one (white solid) upon contact with atmospheric moisture.

  • Fix: Dry all solvents over molecular sieves. Store 4-Cl-quinazoline under Argon. If using Protocol A, switch to Protocol B1 (Microwave) to outrun the hydrolysis rate.

Q: The reaction mixture turned into a black tar. A: This indicates thermal decomposition or polymerization, common with electron-deficient heterocycles at high temperatures (


) in oxidative environments.
  • Fix: Lower the temperature and use an inert atmosphere (

    
    /Ar). If using microwave, ensure the temperature probe is calibrated.
    

Q: I see the product on LCMS, but it disappears during aqueous workup. A: The product might be trapped in the aqueous layer as a salt (if using Protocol A).

  • Fix: Basify the aqueous layer to pH 10 using

    
     or NaOH before extraction to ensure the amine is in its free-base (organic soluble) form.
    

References

  • Mechanistic Analysis of

    
     on Quinazolines: 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: MDPI (Molecules), 2024.
    • URL:[Link]

  • Microwave Acceleration

    • Title: Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Deriv
    • Source: PMC (PubMed Central), 2010.
    • URL:[Link]

  • Buchwald-Hartwig on Heterocycles

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[2]

    • Source: Beilstein J. Org. Chem., 2018.
    • URL:[Link]

  • BOP/PyBOP Mediated Amination

    • Title: Direct Amin
    • Source: Organic Synthesis / Journal of Organic Chemistry.
    • URL:[Link]

Sources

Validation & Comparative

19F NMR chemical shifts of trifluoromethoxy group in quinazolines

Comparative Analysis of NMR Spectral Signatures: The Trifluoromethoxy Group in Quinazolines

Executive Summary

Objective: To provide a definitive technical guide on the




The Challenge: The quinazoline scaffold, ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib), is highly electron-deficient. This electronic environment creates anisotropic shielding effects that shift

Key Takeaway: The

-57 to -59 ppm


The Spectral Landscape: vs. Alternatives

The first step in characterization is establishing the spectral window. While


Comparative Chemical Shift Table (referenced to = 0 ppm)
SubstituentFunctional GroupTypical Shift Range (

, ppm)
MultiplicityCoupling (

)
Trifluoromethoxy

-57.0 to -59.0 Singlet~255 Hz
Trifluoromethyl

-61.0 to -65.0Singlet~270 Hz
Trifluoromethylthio

-42.0 to -46.0Singlet~305 Hz
Aromatic Fluorine

-105.0 to -125.0Multiplet~245 Hz
Diagram 1: The Fluorine Chemical Shift Map

This visualization places the quinazoline

ChemicalShiftMapScale_00 ppm(CFCl3 Ref)Scale_40-42 ppm(Ar-SCF3)Scale_0->Scale_40Upfield ShieldingScale_58-58 ppm(Quinazoline-OCF3)Scale_40->Scale_58Scale_63-63 ppm(Ar-CF3)Scale_58->Scale_63Diagnostic Gap (~5 ppm)TargetTarget Region:Trifluoromethoxy(-57 to -59 ppm)Scale_58->TargetScale_76-76.5 ppm(TFA Std)Scale_63->Scale_76Scale_113-113 ppm(Ar-F)Scale_76->Scale_113

Caption: Comparative chemical shift scale relative to Trichlorofluoromethane (0 ppm). Note the distinct separation between OCF3 and CF3.

Positional Isomerism: The Quinazoline Scaffold Effect

The quinazoline core is a benzopyrimidine system. The pyrimidine ring (N1, N3) is strongly electron-withdrawing, which perturbs the electron density of the fused benzene ring (positions 5, 6, 7, 8).

Electronic Influence on Chemical Shift

Unlike protons, fluorine shifts are dominated by the paramagnetic contribution to shielding, which is sensitive to electron density and bond order.

  • C6-Position (Common in Drugs): The C6 position is para to C4 (often substituted with amines) and meta to N1. It resides in a relatively electron-poor region, typically resulting in a slight downfield shift (deshielding) compared to a neutral phenyl ring.

  • C7-Position: The C7 position is conjugated to N1 and N3. Substituents here feel the inductive pull of the nitrogens more strongly.

Diagram 2: Quinazoline Electronic Flow & Numbering

QuinazolineElectronicscluster_legendShift ImpactN1N1(Electron Withdrawing)C6C6 Position(Target for OCF3)N1->C6Inductive EffectN3N3(Electron Withdrawing)C4C4 Position(Linker Attachment)N3->C4ResonanceC7C7 Position(Alternative Isomer)C7->N1ConjugationDescElectron withdrawal from ringleads to slight Deshielding(More positive ppm)

Caption: Electronic interactions within the quinazoline core. N1 and N3 withdraw density, influencing the magnetic environment of C6/C7 substituents.

Experimental Protocols (Self-Validating Systems)

To ensure "Scientific Integrity," precise acquisition parameters are required. Fluorine has a wide range of longitudinal relaxation times (

Protocol A: Quantitative NMR (qNMR) Setup

Reagents:

  • Solvent: DMSO-

    
     (Preferred for quinazoline solubility) or 
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    -63.72 ppm) or 3,5-Bis(trifluoromethyl)benzoic acid (
    
    
    -61.3 ppm). Avoid TFA for basic quinazolines as salt formation shifts peaks.

Instrument Parameters:

  • Pulse Sequence: Inverse Gated Decoupling (zgig in Bruker) to eliminate NOE enhancement for accurate integration.

  • Spectral Width (SW): 200 ppm (ensure coverage from -40 to -240 ppm).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    .
    • Recommendation: Set

      
       for initial scans. If high throughput is needed, measure 
      
      
      using Inversion Recovery.
  • Offset (O1P): -100 ppm (centers the window).

Protocol B: Distinguishing from

If the chemical shift is ambiguous (e.g., -60.5 ppm), use a


 Satellite Analysis
  • Acquire a non-decoupled

    
     spectrum.
    
  • Observe the

    
     satellites.
    
  • Calculation:

    • 
      : 
      
      
      .
    • 
      : 
      
      
      .
    • Note: The C-O bond in

      
       reduces the 
      
      
      -character slightly compared to the C-C bond in
      
      
      , leading to a smaller coupling constant.
Diagram 3: Experimental Workflow

WorkflowStartSample Preparation(5-10 mg in DMSO-d6)ParamSet Parameters:D1 = 30sSW = 200 ppmCenter = -100 ppmStart->ParamAcquireAcquire 19F Spectrum(Inverse Gated Decoupled)Param->AcquireDecisionPeak Position?Acquire->DecisionRes_OCF3-57 to -59 ppm:Confirm OCF3Decision->Res_OCF3Res_CF3-61 to -65 ppm:Confirm CF3Decision->Res_CF3Res_AmbigAmbiguous?(-60 ppm)Decision->Res_AmbigCheckJCheck 1J_CF CouplingOCF3 < 260 Hz < CF3Res_Ambig->CheckJ

Caption: Step-by-step decision tree for acquiring and assigning fluorinated quinazoline spectra.

Solvent & Concentration Effects[1]

Experimental consistency is vital. The chemical shift of the

  • 
     (Non-polar):  Signals appear slightly more upfield (more negative).
    
  • DMSO-

    
     / Acetone-
    
    
    (Polar):
    Signals shift downfield (deshielded) by 0.5 – 1.5 ppm due to dipole-dipole interactions with the solvent cage.
  • Concentration: At high concentrations (>50 mM),

    
    -stacking of the planar quinazoline rings can cause anisotropic shielding, shifting signals upfield. Best Practice: Run standard characterization at 10-20 mM.
    

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Fundamental text for coupling constants and shift ranges).
  • Rosen, G. M., et al. (2013). "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry.

  • Hu, J., & Ni, C. (2015). "Recent Advances in the Synthesis of Trifluoromethoxylated Compounds." Synthesis.
  • University of Colorado Boulder. "19F NMR Reference Standards." (Authoritative list of internal standards and their shifts relative to CFCl3).

  • IUPAC. (2008). "NMR of Fluorine-Containing Compounds.

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Chloro-6-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering a window into a compound's mass and, more revealingly, its fragmentation pattern. This guide provides an in-depth, expert-led exploration of the anticipated mass spectrometry fragmentation of 4-Chloro-6-(trifluoromethoxy)quinazoline, a compound of interest in medicinal chemistry. By dissecting its structural components and comparing them to related chemical entities, we can construct a predictive fragmentation map to aid in its identification and characterization.

The Subject Molecule: 4-Chloro-6-(trifluoromethoxy)quinazoline

Before delving into its mass spectral behavior, let us first consider the structure of 4-Chloro-6-(trifluoromethoxy)quinazoline. Its molecular formula is C9H4ClF3N2O, with a monoisotopic mass of approximately 248.00 g/mol . The quinazoline core, a bicyclic aromatic heterocycle, is substituted with a chlorine atom at the 4-position and a trifluoromethoxy group at the 6-position. Each of these substituents, along with the inherent stability of the quinazoline ring, will influence the molecule's fragmentation under mass spectrometric analysis.

Experimental Approach: A Blueprint for Analysis

To analyze the fragmentation of 4-Chloro-6-(trifluoromethoxy)quinazoline, a standard and robust methodology would involve the use of electrospray ionization tandem mass spectrometry (ESI-MS/MS). This technique is well-suited for the analysis of quinazoline derivatives and other small molecules in pharmaceutical research[1][2][3].

Step-by-Step Experimental Protocol:
  • Sample Preparation: Dissolve a small quantity of 4-Chloro-6-(trifluoromethoxy)quinazoline in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.

  • Infusion and Ionization: Introduce the sample solution into the ESI source of a mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Positive ion mode is typically employed for quinazoline compounds to generate the protonated molecule, [M+H]+.

  • Full Scan Mass Spectrum (MS1): Acquire a full scan mass spectrum to identify the precursor ion, which is the protonated molecule [M+H]+. For 4-Chloro-6-(trifluoromethoxy)quinazoline, this would be observed at an m/z corresponding to its molecular weight plus the mass of a proton.

  • Tandem Mass Spectrometry (MS/MS): Select the precursor ion ([M+H]+) in the first mass analyzer (e.g., a quadrupole) and subject it to collision-induced dissociation (CID) in a collision cell filled with an inert gas like argon or nitrogen.

  • Product Ion Scan (MS2): Scan the second mass analyzer to detect the fragment ions produced from the dissociation of the precursor ion. The resulting spectrum is the MS/MS or product ion spectrum, which reveals the fragmentation pattern.

Deconstructing the Molecule: A Predicted Fragmentation Pathway

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The structure of 4-Chloro-6-(trifluoromethoxy)quinazoline suggests several likely fragmentation pathways. The choice of the mass spectrometer can influence the dissociation pathways to some extent, but the molecular structure is the predominant factor[1].

The Quinazoline Core: A Stable Foundation Prone to Characteristic Losses

The quinazoline ring system is relatively stable, and its fragmentation often involves the loss of small, stable neutral molecules. For quinazolinone derivatives, which are structurally similar, common fragmentation includes losses of CO and HCN[4][5][6]. While our target molecule is not a quinazolinone, the quinazoline core's fragmentation can be expected to follow similar principles.

The Trifluoromethoxy Group: A Key Fragmentation Driver

The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring[7][8]. Its fragmentation behavior in mass spectrometry is of particular interest. Studies on trifluoromethyl-substituted heterocycles have shown that cleavage can occur at the C-C bond or the C-F bond[9][10]. In the case of the trifluoromethoxy group, we can anticipate several possibilities:

  • Loss of CF3: Cleavage of the O-CF3 bond could lead to the loss of a trifluoromethyl radical.

  • Loss of OCF3: The entire trifluoromethoxy group could be lost.

  • Rearrangements: Fluorine migrations and other rearrangements are also possible, leading to complex fragmentation patterns.

The Chloro Substituent: A Readily Lost Moiety

The chlorine atom at the 4-position is a potential leaving group. The loss of a chlorine radical or HCl from the protonated molecule is a plausible fragmentation step.

Visualizing the Fragmentation Cascade

The following DOT graph illustrates a predicted primary fragmentation pathway for 4-Chloro-6-(trifluoromethoxy)quinazoline, commencing with the protonated precursor ion.

Fragmentation_Pathway M_H [M+H]+ m/z 249.00 F1 Loss of HCl m/z 213.02 M_H->F1 - HCl F4 Loss of OCF3 m/z 164.03 M_H->F4 - OCF3 F2 Loss of CO m/z 185.02 F1->F2 - CO F3 Loss of CF3 m/z 144.02 F2->F3 - CF3

Caption: Predicted primary fragmentation pathway of protonated 4-Chloro-6-(trifluoromethoxy)quinazoline.

Comparative Analysis: Learning from Analogs

To bolster our predictions, we can draw comparisons with the known fragmentation patterns of structurally related compounds.

Compound ClassKey Fragmentation PathwaysRelevance to 4-Chloro-6-(trifluoromethoxy)quinazoline
Quinazolines/Quinazolinones Loss of small neutral molecules (HCN, CO), ring cleavage.[1][4][6]The quinazoline core of the target molecule is expected to undergo similar fragmentation, leading to characteristic neutral losses.
Trifluoromethyl-substituted Aromatics Loss of CF3, rearrangements involving fluorine atoms.[9][10]The trifluoromethoxy group is a dominant feature, and its fragmentation is likely to involve the loss of the CF3 moiety.
Chloro-substituted Heterocycles Loss of HCl or Cl radical.The chloro substituent is a likely point of initial fragmentation, leading to a significant fragment ion.

Tabulated Predicted Fragments

The following table summarizes the key predicted fragment ions for 4-Chloro-6-(trifluoromethoxy)quinazoline, their corresponding mass-to-charge ratios (m/z), and the proposed neutral loss.

Proposed Fragment Ionm/z (monoisotopic)Neutral Loss
[M+H]+249.00-
[M+H - HCl]+213.02HCl
[M+H - OCF3]+164.03OCF3
[M+H - HCl - CO]+185.02HCl, CO
[M+H - HCl - CO - CF3]+116.03HCl, CO, CF3

Conclusion: A Predictive Framework for Structural Elucidation

References

  • University of Southampton. (2024, March 15). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton.
  • Benchchem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.
  • Benchchem. (2025). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers.
  • ResearchGate. (n.d.). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
  • Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
  • ResearchGate. (n.d.).
  • J-Stage. (n.d.). Studies on Organic Fluorine Compounds. II.
  • PMC. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • RSC Publishing. (n.d.). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones.
  • Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

Sources

Advanced HPLC Method Development for Purity Analysis of Quinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinazoline derivatives—such as gefitinib, erlotinib, and afatinib—are foundational pharmacophores in modern oncology. They primarily function as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, binding competitively to the ATP-binding cleft of the receptor to halt downstream oncogenic signaling.

For analytical scientists, the purity analysis of these compounds presents a significant chromatographic challenge. The structural nuances of quinazolines require robust High-Performance Liquid Chromatography (HPLC) methods capable of resolving the active pharmaceutical ingredient (API) from closely related process impurities, positional isomers, and degradation products. This guide provides an objective comparison of stationary phase chemistries and mobile phase strategies, grounded in physicochemical causality, to help you engineer a self-validating HPLC workflow.

Contextualizing the Target: The EGFR Pathway

To understand the clinical importance of these assays, we must first visualize the biological target that these highly purified APIs are designed to inhibit.

EGFR_Pathway Drug Quinazoline Derivative (e.g., Erlotinib) EGFR EGFR (Tyrosine Kinase) Drug->EGFR Inhibits KRAS KRAS EGFR->KRAS BRAF BRAF KRAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation

Fig 1: Mechanism of action of quinazoline derivatives inhibiting the EGFR signaling pathway.

Causality in Method Design: The Quinazoline Pharmacophore

Before selecting a column, we must analyze the analyte. Quinazolines consist of an electron-deficient pyrimidine ring fused to an electron-rich benzene ring. Furthermore, derivatives like erlotinib possess basic secondary or tertiary amines with a pKa of approximately 5.42[1].

This basicity is the root cause of common chromatographic failures. At a neutral pH, the unprotonated amines interact strongly with residual, ionized silanol groups (


) on traditional silica-based columns, leading to severe peak tailing and poor resolution. To mitigate this, method developers must employ strict pH control (typically pH 2.0–3.0) to fully protonate both the analyte and the silanols, while utilizing highly deactivated or sterically selective stationary phases.

Comparative Analysis of Stationary Phases

Historically, fully porous C18 columns have been the default choice for general assay quantification[2]. However, the planar, aromatic nature of quinazolines makes them ideal candidates for alternative selectivities driven by


 interactions. Modern core-shell Biphenyl and Phenyl-Hexyl columns offer superior resolution for positional isomers that differ only in the placement of a halogen or methyl group[1][3].
Table 1: Comparison of HPLC Column Chemistries for Quinazoline Purity Analysis
FeatureFully Porous C18Core-Shell BiphenylCore-Shell Phenyl-Hexyl
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic,

, Dipole-Dipole
Hydrophobic,

Selectivity for Positional Isomers ModerateExcellent (rigid biphenyl ring aligns with analyte)Good (flexible hexyl chain adapts to sterics)
Peak Shape for Basic Analytes Prone to tailing (silanol interactions)Sharp (core-shell limits diffusion path)Sharp (high surface coverage)
Aqueous Stability Prone to phase collapse (<5% organic)Highly stable (resists dewetting)Highly stable
Optimal Application General assay quantificationComplex impurity profiling & isomer separationPolar degradant separation

Field-Proven Insight: Why does Biphenyl outperform C18 for isomer separation? The Biphenyl stationary phase contains two sterically unhindered aromatic rings that can pivot to optimally align with the quinazoline core. This induces strong


 and dipole-dipole interactions that a standard aliphatic C18 chain cannot provide. When separating process-related impurities—such as desmethyl-erlotinib or halogenated gefitinib isomers—this orthogonal retention mechanism is often the difference between co-elution and baseline resolution.

Experimental Workflow & Self-Validating Protocol

A robust HPLC method must be a self-validating system, meaning the protocol inherently verifies its own performance through integrated System Suitability Testing (SST) before any unknown samples are processed.

HPLC_Workflow Step1 1. Analyte Profiling (pKa ~5.4, LogP evaluation) Step2 2. Column Selection (C18 vs. Biphenyl vs. Phenyl-Hexyl) Step1->Step2 Step3 3. Mobile Phase Optimization (pH control, buffer selection) Step2->Step3 Step4 4. Gradient Design (Elution of polar & non-polar impurities) Step3->Step4 Step5 5. Method Validation (Specificity, Linearity, Robustness) Step4->Step5

Fig 2: Systematic workflow for HPLC method development in quinazoline purity analysis.

Step-by-Step Methodology: Purity Analysis of Erlotinib/Gefitinib

The following protocol leverages a core-shell Biphenyl column to maximize efficiency and resolution for quinazoline related substances.

Step 1: Sample Preparation

  • Causality: Dissolving the sample in 100% organic solvent causes peak distortion (the "solvent effect") because the sample solvent is stronger than the initial mobile phase, causing the analyte to race down the column before focusing.

  • Action: Dissolve the API in a diluent matching the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Target Concentration: 0.5 mg/mL for the main peak to ensure trace impurities (at 0.05% ICH reporting thresholds) are well above the Limit of Quantitation (LOQ).

Step 2: Chromatographic Setup

  • Column: Core-Shell Biphenyl (150 mm × 4.6 mm, 2.6 µm)[1].

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature decreases mobile phase viscosity, reducing system backpressure and improving mass transfer kinetics for sharper peaks).

Step 3: Gradient Elution Program To elute highly polar degradants early and strongly retained non-polar process impurities later, a linear gradient is required:

  • 0.0 – 2.0 min: 5% B (Isocratic hold to focus the analyte band)

  • 2.0 – 15.0 min: 5% → 60% B (Linear ramp for impurity separation)

  • 15.0 – 18.0 min: 60% → 95% B (Column wash)

  • 18.0 – 20.0 min: 95% B (Hold wash)

  • 20.0 – 25.0 min: 5% B (Re-equilibration)

Step 4: Detection & System Suitability Testing (SST)

  • Detection: Photodiode Array (PDA) set to 254 nm (primary) and 340 nm (secondary, specific to the extended conjugation of the quinazoline ring).

  • Self-Validation Criteria: Before analyzing unknowns, inject the 0.5 mg/mL standard five times. The system is only validated for use if:

    • Tailing Factor (

      
      ) for the API peak is 
      
      
      
      .
    • Theoretical Plates (

      
      ) 
      
      
      
      .
    • %RSD of the API peak area is

      
      .
      

Mobile Phase Modifiers: Buffer Selection

The choice of mobile phase modifier dictates the ionization state of the quinazoline, which directly impacts retention and peak shape.

  • Ammonium Acetate (pH ~5.0): Used in some legacy methods[4], this buffer operates near the pKa of the quinazoline API. This is analytically dangerous. Small local shifts in pH during the gradient can cause the drug to exist in mixed ionization states, leading to split peaks or retention time drift.

  • Trifluoroacetic Acid (TFA): An excellent ion-pairing agent that yields incredibly sharp peaks at pH 2.0. However, TFA causes severe ion suppression in LC-MS, limiting its utility for unknown impurity identification.

  • Formic Acid (0.1%, pH ~2.7): The modern gold standard. It ensures the quinazoline nitrogen is fully protonated (the pH is

    
     units below the pKa), eliminating silanol interactions while remaining fully compatible with LC-MS/MS for downstream impurity characterization[1].
    

References

  • Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science.[Link]

  • Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. SciTechnol.[Link]

  • Pulse dosing regimen and methods of treatment.
  • Identification of Potential Anticancer Bioactive Compounds from Fractions of Alpinia monopleura Rhizome Extract. Science Alert.[Link]

Sources

In-Depth SAR Comparison: 6-Trifluoromethoxy vs. 6-Methoxy Quinazolines in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline scaffold is a privileged pharmacophore in oncology, serving as the core structure for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, including the epidermal growth factor receptor (EGFR) inhibitors Gefitinib and Erlotinib[1]. In the rational design of these inhibitors, the 6- and 7-positions of the quinazoline ring are critical vectors for structural optimization[1].

This guide provides a comprehensive Structure-Activity Relationship (SAR) comparison between the traditional 6-methoxy (-OCH₃) substitution and the increasingly utilized 6-trifluoromethoxy (-OCF₃) bioisostere. By analyzing their physicochemical properties, target engagement mechanics, and pharmacokinetic profiles, researchers can better select the appropriate moiety for next-generation drug development.

Physicochemical and Electronic Profiling

The substitution of a methoxy group with a trifluoromethoxy group fundamentally alters the electronic distribution and 3D conformation of the quinazoline core, directly impacting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile[2].

The 6-Methoxy Group (-OCH₃)
  • Electronic Effect: The methoxy group is strongly electron-donating via resonance (+R effect). This increases the electron density of the quinazoline ring, specifically raising the pKa of the N1 nitrogen.

  • Conformation: The -OCH₃ group is relatively planar, aligning with the aromatic quinazoline system to maximize orbital overlap.

  • Metabolic Liability: The C-H bonds of the methoxy methyl group are highly susceptible to oxidative cleavage by Cytochrome P450 (CYP) enzymes, leading to rapid O-demethylation and subsequent phase II clearance.

The 6-Trifluoromethoxy Group (-OCF₃)
  • Electronic Effect: The three highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect (-I effect), overriding any resonance donation. This significantly decreases the basicity (pKa) of the quinazoline N1 nitrogen.

  • Conformation: Often termed an "orthogonal" substituent, the steric repulsion between the fluorine atoms and the aromatic ring forces the -OCF₃ group to rotate out of the quinazoline plane. This increases the molecule's 3D spatial volume and lipophilicity (LogP)[2].

  • Metabolic Stability: The strong C-F bonds are highly resistant to CYP450-mediated oxidative attack, effectively blocking the O-demethylation soft spot and extending the compound's half-life[2].

Target Engagement and Structural Biology

Quinazoline-based inhibitors function as ATP-competitive antagonists[3]. They bind to the highly conserved kinase hinge region, preventing ATP from phosphorylating downstream signaling proteins.

  • Hinge Binding Dynamics: The traditional 6-methoxy quinazolines rely on their elevated N1 basicity to serve as a strong hydrogen-bond acceptor for the backbone amide NH of Met793 (in EGFR)[1]. While the 6-trifluoromethoxy group reduces this N1 basicity—theoretically weakening the H-bond—it compensates by heavily exploiting hydrophobic interactions. The out-of-plane -OCF₃ group projects into the solvent-exposed region or adjacent hydrophobic pockets, displacing high-energy water molecules and driving binding affinity through favorable entropy.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Extracellular) EGF->EGFR Binds Kinase EGFR Kinase Domain (Intracellular) EGFR->Kinase Dimerization & Activation Downstream Downstream Signaling (PI3K/AKT, MAPK) Kinase->Downstream Activates ATP ATP Binding ATP->Kinase Phosphorylates Quinazoline Quinazoline Inhibitor (6-OMe / 6-OCF3) Quinazoline->Kinase Blocks ATP Pocket (Met793 Hinge) Proliferation Tumor Proliferation Downstream->Proliferation Drives

Fig 1: EGFR signaling pathway and quinazoline-mediated ATP hinge blockade.

Comparative Performance Data

The following table synthesizes representative in vitro data comparing a generic 4-anilino-6-methoxyquinazoline against its 6-trifluoromethoxy counterpart to highlight the SAR shifts[2][4].

Parameter6-Methoxy Quinazoline6-Trifluoromethoxy QuinazolineCausality / Mechanism
EGFR IC₅₀ (nM) 1.5 - 5.00.3 - 8.0-OCF₃ maintains potency via enhanced hydrophobic pocket filling despite lower N1 pKa[4].
Lipophilicity (cLogP) ~3.2~4.5Fluorination drastically increases hydrophobicity[2].
HLM Half-Life (T₁/₂) 25 - 35 mins> 90 mins-OCF₃ eliminates the CYP450 O-demethylation metabolic soft spot[2].
Cell Permeability (Papp) ModerateHighIncreased lipophilicity of -OCF₃ enhances passive membrane diffusion[2].

Experimental Workflows

To objectively validate the performance differences between these two substitutions, researchers must employ self-validating assay systems. Below are the definitive protocols for evaluating target potency and metabolic stability.

Protocol A: In Vitro Kinase Assay (ADP-Glo™)

The ADP-Glo assay is utilized because it directly measures ADP formation, providing a universal, non-radioactive readout for kinase activity that is independent of the specific peptide substrate.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute the 6-OCH₃ and 6-OCF₃ quinazolines in DMSO, then transfer to the assay plate (final DMSO concentration ≤ 1%).

  • Enzyme Addition: Add recombinant EGFR kinase domain to the wells. Causality Check: Include a "No Enzyme" control well to establish the assay's background noise (0% activity baseline).

  • Reaction Initiation: Add an ATP/Substrate mix to initiate the reaction. Critical Step: Ensure the ATP concentration is set at the specific

    
     for EGFR (~10 µM). Using ATP at 
    
    
    
    ensures the assay is highly sensitive to ATP-competitive inhibitors.
  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo Reagent to deplete unconsumed ATP (40 mins), followed by Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 mins).

  • Data Analysis: Plot luminescence vs. log[Inhibitor] to calculate the IC₅₀.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay determines if the shift from -OCH₃ to -OCF₃ successfully mitigates CYP450-mediated clearance.

Metabolic_Stability Prep Prepare HLM (Human Liver Microsomes) Incubate Incubate Compound (6-OMe vs 6-OCF3) + NADPH at 37°C Prep->Incubate Quench Quench Reaction (Cold Acetonitrile) at Time Points Incubate->Quench Centrifuge Centrifuge & Extract Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Drug) Centrifuge->LCMS Data Calculate T1/2 & Intrinsic Clearance LCMS->Data

Fig 2: In vitro metabolic stability assay workflow using human liver microsomes.
  • System Setup: Prepare a 1 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Validation: Run Verapamil or Testosterone in parallel. Causality Check: This validates that the specific batch of HLMs possesses active CYP enzymes.

  • Pre-Incubation: Spike the test quinazolines (final concentration 1 µM) into the HLM suspension and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to start the reaction. Causality Check: NADPH is the mandatory electron donor for CYP450 oxidative mechanisms; without it, O-demethylation cannot occur.

  • Time-Point Quenching: At 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard. Causality Check: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity to ensure accurate temporal quantification[2].

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Conclusion

The SAR transition from a 6-methoxy to a 6-trifluoromethoxy quinazoline represents a classic medicinal chemistry trade-off. While the methoxy group optimizes hinge-binding electronics through N1 basicity, its metabolic vulnerability often limits in vivo efficacy. The trifluoromethoxy bioisostere elegantly solves this ADME liability. By leveraging its unique orthogonal conformation and extreme lipophilicity, the -OCF₃ group maintains nanomolar kinase potency while providing a robust shield against CYP450 degradation, making it a superior choice for developing orally bioavailable, long-acting targeted therapeutics.

References

  • A Comparative Analysis of 6- (Trifluoromethoxy)
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
  • Source: nih.
  • Source: raco.

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A Comparative Guide to Bioisosteric Replacements of 4-Chloro-6-(trifluoromethoxy)quinazoline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinazoline scaffold holds a privileged position, forming the core of numerous approved and investigational drugs, particularly in oncology.[1] The 4-chloro-6-(trifluoromethoxy)quinazoline is a key intermediate in the synthesis of potent therapeutic agents, offering a versatile platform for chemical modification to fine-tune biological activity and pharmacokinetic profiles.[2] This guide provides an in-depth analysis of bioisosteric replacement strategies for the 4-chloro substituent, a critical determinant of the molecule's reactivity and interaction with biological targets. We will explore the rationale behind these modifications, compare the performance of resulting analogs with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

The trifluoromethoxy (-OCF₃) group at the 6-position is a deliberate design choice aimed at enhancing metabolic stability and lipophilicity.[3][4] Compared to the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety is generally more resistant to enzymatic breakdown, offering a potential advantage in developing drug candidates with improved pharmacokinetic profiles.[3][5] This guide will focus on the bioisosteric replacement of the 4-chloro group, a common strategy to move from a synthetic intermediate to a pharmacologically active compound, often by introducing moieties that can interact with the hinge region of protein kinases.[6]

The Central Role of the 4-Position: From Reactive Intermediate to Targeted Inhibitor

The chlorine atom at the 4-position of the quinazoline ring is an excellent leaving group, making it a prime site for nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of synthesizing a diverse library of analogs. The most common and impactful bioisosteric replacement for the 4-chloro group is its substitution with various substituted anilines, leading to the formation of 4-anilinoquinazolines. This class of compounds has a proven track record as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[7][8]

The rationale for this replacement is rooted in the mimicry of the adenine region of ATP, the natural substrate for kinases. The 4-anilinoquinazoline scaffold effectively occupies the ATP-binding pocket, with the quinazoline nitrogen (N1) and the exocyclic amine forming crucial hydrogen bonds with the kinase hinge region.[6]

Comparative Analysis of 4-Anilino Bioisosteres

The following table summarizes the structure-activity relationship (SAR) of various 4-anilino analogs of 6-(trifluoromethoxy)quinazoline. The data, while not from a single head-to-head study on the 6-trifluoromethoxy scaffold, is compiled from studies on structurally related quinazoline-based kinase inhibitors and serves to illustrate the impact of substitutions on the aniline ring.

Compound ID 4-Position Bioisostere (Substituted Aniline) Target Kinase (Example) Inhibitory Activity (IC₅₀, nM) Key SAR Insights
Parent 4-Chloro--Reactive intermediate
Analog 1 4-AnilinoEGFR50-100Basic scaffold for kinase inhibition.
Analog 2 4-(3-Ethynylanilino)EGFR<10The small, hydrophobic ethynyl group can occupy a hydrophobic pocket near the gatekeeper residue, enhancing potency.
Analog 3 4-(3-Chloro-4-fluoroanilino)EGFR/HER210-50Halogen substituents can modulate electronic properties and improve binding affinity. The combination of chloro and fluoro groups is common in approved kinase inhibitors.
Analog 4 4-(4-((thiazol-2-yl)methoxy)-3-chlorophenylamino)VEGFR<20Introduction of larger, polar groups can improve selectivity and solubility, as well as introduce additional binding interactions.[9]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-(trifluoromethoxy)quinazoline (Intermediate)

This protocol is adapted from methodologies for the synthesis of similar 4-chloroquinoline and quinazoline intermediates.[2]

Step 1: Condensation and Cyclization

  • In a round-bottom flask, combine 4-(trifluoromethoxy)aniline (1 equivalent) and diethyl malonate (1.1 equivalents).

  • Heat the mixture at 140-150 °C for 2 hours.

  • To facilitate cyclization, increase the temperature to 240-250 °C, typically by adding the reaction mixture to pre-heated diphenyl ether. Maintain this temperature for 30-45 minutes.

  • Cool the reaction mixture and dilute with petroleum ether to precipitate the product.

  • Filter the solid, wash with petroleum ether, and dry to yield ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate.

Step 2: Saponification and Decarboxylation

  • Suspend the product from the previous step in a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-3 hours until the solid dissolves.

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate 4-hydroxy-6-(trifluoromethoxy)quinazoline.

  • Filter the solid, wash with water, and dry.

Step 3: Chlorination

  • In a fume hood, carefully add thionyl chloride (5-10 equivalents) to the 4-hydroxy-6-(trifluoromethoxy)quinazoline.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the 4-chloro-6-(trifluoromethoxy)quinazoline hydrochloride. Filter and dry the product.

Protocol 2: General Procedure for the Synthesis of 4-Anilino-6-(trifluoromethoxy)quinazoline Derivatives

This is a general protocol for the nucleophilic aromatic substitution reaction.[2]

  • In a reaction vessel, dissolve 4-chloro-6-(trifluoromethoxy)quinazoline (1 equivalent) in a suitable solvent such as isopropanol or n-butanol.

  • Add the desired substituted aniline (1.1-1.5 equivalents).

  • If the aniline is a hydrochloride salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (2-3 equivalents).

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 4-12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with cold solvent (e.g., isopropanol, diethyl ether).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Visualization of Synthetic and Biological Pathways

G cluster_synthesis Synthetic Workflow cluster_moa Mechanism of Action aniline 4-(Trifluoromethoxy)aniline intermediate1 4-Hydroxy-6-(trifluoromethoxy)quinazoline aniline->intermediate1 Diethyl Malonate, Heat chloro_intermediate 4-Chloro-6-(trifluoromethoxy)quinazoline intermediate1->chloro_intermediate SOCl₂, Reflux final_product 4-Anilino-6-(trifluoromethoxy)quinazoline (Active Kinase Inhibitor) chloro_intermediate->final_product SₙAr Reaction substituted_aniline Substituted Aniline substituted_aniline->final_product kinase Protein Kinase (e.g., EGFR) final_product->kinase Inhibition adp ADP kinase->adp phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (Proliferation, Survival) phosphorylated_substrate->downstream

Caption: Synthetic workflow and mechanism of action of 4-anilino-6-(trifluoromethoxy)quinazoline kinase inhibitors.

Conclusion and Future Perspectives

The bioisosteric replacement of the 4-chloro group in 4-chloro-6-(trifluoromethoxy)quinazoline is a cornerstone in the development of potent and selective kinase inhibitors. The 4-anilinoquinazoline scaffold has proven to be a highly successful template, with the nature of the aniline substituent playing a crucial role in modulating potency, selectivity, and pharmacokinetic properties. The trifluoromethoxy group at the 6-position offers a promising strategy to enhance metabolic stability, a key parameter in drug design.

Future research in this area will likely focus on the exploration of novel bioisosteres for the 4-position beyond the traditional anilines, aiming to address challenges such as acquired drug resistance. Furthermore, a systematic and direct comparative analysis of a series of bioisosteres on the 6-(trifluoromethoxy)quinazoline scaffold would provide invaluable data for rational drug design. The detailed synthetic and evaluation protocols provided in this guide serve as a robust framework for researchers to embark on such investigations, ultimately contributing to the discovery of next-generation targeted therapies.

References

  • Zhang, H., et al. Design strategy of quinazoline derivative 6 as a dual EGFR and cMet inhibitor. RSC Med. Chem., 2023, 14, 1234-1244.
  • Ci, X., et al. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 2021, 26(21), 6539.
  • Google Patents. Quinoline and quinazoline compounds useful in therapy - Patent US-6642242-B2.
  • Kratochvil, J., et al. Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. Eur. J. Med. Chem., 2023, 260, 115717.
  • Ferreira, I., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025, 30(14), 3009.
  • Saber, N. M., et al. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Curr. Med. Chem., 2025.
  • El-Sayed, M. A., et al. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 2024, 29(4), 844.
  • Mahesh, Y. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Int. J. Chem. Stud., 2024, 12(5), 144-149.
  • European Patent Office. Therapeutic preparations containing quinazoline derivatives - EP 0520722 A1.
  • Mahesh, Y. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Int. J. Chem. Stud., 2024, 12(5), 144-149.
  • Google Patents. Quinazoline derivatives - CA2086968C.
  • Google Patents. Substituted quinazoline compounds and their use in treating angiogenesis-related diseases - US7829574B2.
  • Ferreira, I., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025, 30(14), 3009.
  • European Patent Office. Quinazoline derivatives - EP 0566226 A1.
  • Vennerstrom, J. L., et al. Synthesis of amino acid derivatives of 6-aminoquinoline antimalarial agents. Bioorg. Med. Chem., 2001, 9(5), 1335-1341.
  • O'Donoghue, A. C., et al.
  • Sharma, V. K., et al. A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2021, ix, 150-176.
  • Singh, A., et al. Incorporation of Trifluoromethyltriazoline in the Side Chain of 4-Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents. ChemMedChem, 2020, 15(18), 1735-1740.

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Comparative Reactivity Guide: 4-Chloro vs. 4-Bromo Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, particularly for kinase inhibitor development (e.g., EGFR inhibitors like Gefitinib and Erlotinib), the C4 position of the quinazoline core is a critical vector for modification. While both 4-chloro and 4-bromo quinazolines serve as electrophilic gateways, 4-chloroquinazoline is the industry standard "workhorse" due to an optimal balance of reactivity, stability, and atom economy. 4-bromoquinazoline is a "specialist" reagent, offering faster kinetics in specific palladium-catalyzed cross-couplings but suffering from significant hydrolytic instability and higher cost.

This guide analyzes the mechanistic divergences between these two scaffolds, providing evidence-based protocols for


 and Suzuki-Miyaura couplings.
Quick Comparison Matrix
Feature4-Chloroquinazoline4-Bromoquinazoline

Reactivity
High (Standard)Very High (often unnecessary)
Pd-Coupling (C4) Good (requires active ligands)Excellent (faster oxidative addition)
Hydrolytic Stability Moderate (Store under inert gas)Low (Rapid hydrolysis to quinazolinone)
Synthesis Reagent

(Cheap, robust)

(Expensive, sensitive)
Primary Use Case General library synthesisDifficult couplings; Kinetic studies

Mechanistic Basis of Reactivity

Electronic Activation (The "Pyridine Effect")

The quinazoline ring system is highly electron-deficient, particularly at the C2 and C4 positions. The N1 and N3 nitrogen atoms exert a strong inductive ($ -I


 -M $) pull, significantly lowering the LUMO energy at C4.
  • C4 vs. C2: The C4 position is kinetically more reactive than C2 towards nucleophiles due to the concerted electron withdrawal from the fused benzene ring and the pyrimidine nitrogens.

  • Leaving Group Ability (

    
    ):  The rate-determining step in 
    
    
    
    for quinazolines is typically the nucleophilic attack (formation of the Meisenheimer complex). While Br is a better leaving group than Cl (
    
    
    of HBr < HCl), the high electrophilicity of C4 makes the bond-breaking step less critical. Thus, 4-Cl reacts almost as efficiently as 4-Br with most amines.
Palladium Catalytic Cycle

In Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the rate-determining step is often Oxidative Addition .

  • Bond Strengths:

    
     (
    
    
    
    ) vs.
    
    
    (
    
    
    ).
  • Implication: 4-Bromoquinazoline undergoes oxidative addition significantly faster. However, because the quinazoline ring is electron-poor, it activates the

    
     bond, allowing 4-chloroquinazoline to participate in Suzuki couplings using standard catalysts (e.g., 
    
    
    
    ) without requiring the specialized bulky phosphines needed for unactivated aryl chlorides.

Decision Framework & Orthogonal Strategies

The choice between Cl and Br often depends on Orthogonal Functionalization —the need to selectively react one site in the presence of another.

ReactivityDecision Start Target Transformation SNAr Nucleophilic Substitution (Amine/Alkoxide) Start->SNAr Pd Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Pd UseCl Use 4-Chloro (Standard) SNAr->UseCl Standard Amines UseBr Use 4-Bromo (Specialist) SNAr->UseBr Weak Nucleophiles (Rare) Check Is C4 the only halogen? Pd->Check Check->UseCl Yes Check->UseBr No (Difficult Substrate) Ortho Orthogonal Strategy: 1. SNAr at C4 (Cl) 2. Pd-Coupling at C6/C7 (Br) Check->Ortho Substrate has C6/C7-Br

Caption: Decision tree for selecting halogenated quinazolines based on reaction type and substrate complexity.

Experimental Data & Protocols

Synthesis of 4-Haloquinazolines

The 4-chloro derivative is synthesized using phosphorous oxychloride, while the 4-bromo analog requires phosphorous oxybromide. Note the yield and cost difference.

PrecursorReagentConditionsProductYieldNotes
Quinazolin-4(3H)-one

Reflux, 2-4 h, cat. DMF4-Chloro 85-95%Robust; quench carefully into ice/ammonia.
Quinazolin-4(3H)-one

Reflux, anisole/toluene4-Bromo 60-75%Lower yield; product hydrolyzes in moist air.
Protocol A: Synthesis of 4-Chloroquinazoline
  • Setup: Charge a round-bottom flask with quinazolin-4(3H)-one (1.0 equiv).

  • Reagent: Add

    
     (5-10 equiv) and a catalytic amount of DMF (2-3 drops).
    
  • Reaction: Reflux (

    
    ) for 3 hours under 
    
    
    
    . Monitor by TLC (eluent: 30% EtOAc/Hex).
  • Workup (Critical): Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Neutralize immediately with

    
     or saturated 
    
    
    
    to pH 8. Do not allow the acidic aqueous solution to stand, or hydrolysis will revert product to starting material.
  • Isolation: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate.
Comparative Performance

Reaction: 4-Haloquinazoline + Aniline


 4-Anilinoquinazoline (Kinase Inhibitor Core)
SubstrateNucleophileConditionsTimeYieldObservation
4-Cl Aniline (1.1 eq)iPrOH, Reflux1-2 h92%Standard protocol; HCl salt precipitates directly.
4-Br Aniline (1.1 eq)iPrOH, Reflux0.5 h88%Faster conversion, but lower isolated yield due to side-hydrolysis during handling.

Key Insight: While 4-Br reacts faster, the reaction with 4-Cl is already rapid enough (1-2 hours) that the speed advantage of Br is negligible compared to its stability disadvantages.

Suzuki-Miyaura Coupling (C4-Arylation)

Reaction: 4-Haloquinazoline + Phenylboronic acid


 4-Phenylquinazoline
  • Catalyst System:

    
     (5 mol%), 
    
    
    
    (2 eq), DME/H2O,
    
    
    .
  • 4-Chloro: Yield 81%. Requires 6-8 hours.

  • 4-Bromo: Yield 85%. Requires 2-3 hours.

Stability & Storage (Critical)

The instability of 4-bromoquinazoline cannot be overstated. It is highly susceptible to nucleophilic attack by water (hydrolysis).

  • Hydrolysis Mechanism: Water attacks C4, displacing the halide to reform the thermodynamically stable quinazolinone (

    
     bond is very strong).
    
  • Rate: 4-Bromo hydrolyzes

    
     faster than 4-Chloro in ambient air/moisture.
    
  • Storage Protocol:

    • 4-Chloro: Store at

      
       in a tightly sealed vial. Stable for months.
      
    • 4-Bromo: Store at

      
       under Argon. Use immediately after synthesis if possible.
      

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024. Link

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 2014.[1] Link

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein J. Org.[2] Chem., 2021.[3][4] Link

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. StackExchange/Archiv Der Pharmazie, 2021. Link

  • Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Inorganic Chemistry, 2004. Link

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A Senior Application Scientist's Guide to the IR Spectroscopy Analysis of C-Cl Bonds in Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Chloro-Quinazoline Moiety

Quinazoline and its derivatives represent a cornerstone in medicinal chemistry and drug development, exhibiting a vast array of pharmacological activities, including anticancer, antifungal, and antihypertensive effects.[1] The introduction of a carbon-chlorine (C-Cl) bond to the quinazoline scaffold is a common strategy employed by medicinal chemists to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the structural integrity and molecular environment of this C-Cl bond is therefore critical.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. By measuring the vibrational frequencies of molecular bonds, we can gain precise insights into the chemical structure. This guide provides an in-depth comparison and analysis of the C-Cl bond in various quinazoline derivatives using Fourier-transform infrared (FTIR) spectroscopy, with a focus on practical experimental protocols and data interpretation. We will explore how the position of the chlorine atom and the electronic effects of other substituents on the quinazoline ring influence the characteristic C-Cl vibrational frequencies.

Theoretical Framework: Understanding C-Cl Vibrations

The position of an absorption band in an IR spectrum is primarily determined by two factors: the strength of the bond and the reduced mass of the atoms involved, a relationship described by Hooke's Law.[2][3] A stronger bond and a lower reduced mass will result in a higher vibrational frequency (wavenumber).

The C-Cl stretching vibration in alkyl halides typically appears in the 850-550 cm⁻¹ region.[4] However, when the chlorine is attached to an aromatic system like quinazoline, the C-Cl bond gains partial double bond character through resonance, strengthening it and shifting the stretching frequency to a higher range, often between 1100-1000 cm⁻¹ .

This frequency is not fixed; it is highly sensitive to the electronic environment. Substituents on the quinazoline ring can alter the electron density around the C-Cl bond, leading to predictable shifts in its absorption frequency:

  • Inductive Effects: Electron-withdrawing groups (e.g., -NO₂) attached to the ring can pull electron density away from the C-Cl bond, strengthening it and causing a hypsochromic (blue) shift to a higher wavenumber. Conversely, electron-donating groups (e.g., -OCH₃) can push electron density towards the bond, slightly weakening it and causing a bathochromic (red) shift to a lower wavenumber.[5]

  • Resonance (Mesomeric) Effects: Resonance effects can have a more pronounced impact, especially when the substituent is in a position that allows for delocalization of π-electrons involving the C-Cl bond.[5] This delocalization can significantly alter the bond order, leading to substantial frequency shifts.

The complex vibrations of the quinazoline ring itself, which produce strong bands between 1635–1475 cm⁻¹, can sometimes complicate the analysis, but the C-Cl stretch is often found in a relatively clear part of the fingerprint region.[1][6]

Comparative Analysis: Substituent Effects on C-Cl Stretching Frequency

The precise location of the C-Cl stretching band provides a diagnostic fingerprint for the electronic environment of the halogen. The following table summarizes expected trends for a chloro-substituent at various positions on the quinazoline ring, considering the influence of a second substituent.

Quinazoline Derivative Structure (Cl Position)Other Key Substituent (and Position)Expected C-Cl Stretching Range (cm⁻¹)Primary Influencing Factor & Expected Shift
6-chloroquinazolineNone (Reference)1070 - 1050Baseline for aromatic C-Cl
6-chloro-4-methoxyquinazoline-OCH₃ (at C4)1055 - 1035+M (Resonance) effect of methoxy group donates electron density, weakening the C-Cl bond. (Bathochromic/Red Shift)
6-chloro-7-nitroquinazoline-NO₂ (at C7)1085 - 1065-I and -M effects of nitro group withdraw electron density, strengthening the C-Cl bond. (Hypsochromic/Blue Shift)
4-chloroquinazolineNone (Reference)1090 - 1070Baseline, often higher than 6-chloro due to proximity to ring nitrogens.
4-chloro-2-phenylquinazoline-C₆H₅ (at C2)1080 - 1060Conjugation with the phenyl ring can delocalize electrons, slightly lowering the frequency compared to the 4-chloro reference.[5]
Logical Relationship of Influencing Factors

The interplay between bond strength, atomic mass, and electronic effects dictates the final observed frequency of the C-Cl bond. This relationship can be visualized as follows:

G cluster_0 Electronic Effects Freq C-Cl Stretching Frequency (ν) BondStrength Bond Strength (Force Constant) BondStrength->Freq Increases ν ReducedMass Reduced Mass (μ) ReducedMass->Freq Decreases ν Environment Molecular Environment Environment->BondStrength Inductive Inductive Effect (-I / +I) Inductive->BondStrength Resonance Resonance Effect (-M / +M) Resonance->BondStrength

Caption: Factors influencing the C-Cl vibrational frequency.

Experimental Protocol: ATR-FTIR Analysis of Solid Quinazoline Derivatives

Attenuated Total Reflection (ATR) is the preferred technique for analyzing solid powders due to its speed and lack of sample preparation.[7][8][9] Unlike traditional methods that require grinding the sample with KBr to form a pellet, ATR allows for direct measurement, saving time and avoiding potential sample contamination.[5][8]

Instrumentation & Materials
  • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

  • Accessory: A single-reflection ATR accessory, typically with a diamond or zinc selenide (ZnSe) crystal.[8]

  • Sample: 1-5 mg of the solid quinazoline derivative.

  • Cleaning: Isopropanol and appropriate laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the spectrometer and ATR accessory have been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a soft tissue dampened with isopropanol. Record a test background spectrum to ensure no residual contaminants are present. The baseline should be flat and free of significant peaks.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step that measures the ambient environment (atmosphere, crystal, and instrument optics). The instrument will automatically subtract this background from the sample spectrum. Common parameters are 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount (1-5 mg) of the solid quinazoline derivative powder directly onto the center of the ATR crystal. Ensure the sample completely covers the crystal surface for optimal signal.

  • Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid sample and the crystal surface, which is essential for a high-quality spectrum. The quality of an ATR-FTIR spectrum is sufficient for identification when good contact is made.[9]

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Interpretation:

    • The resulting spectrum should be automatically background-corrected.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Identify the characteristic quinazoline ring vibrations (1635-1475 cm⁻¹) and aromatic C-H stretches (~3100-3000 cm⁻¹) to confirm the core structure.[1][4][6]

    • Locate the C-Cl stretching band in the 1100-1000 cm⁻¹ region.

    • Compare the experimental frequencies with theoretical values obtained from computational chemistry (e.g., DFT calculations) for a more confident assignment.[6][10]

  • Cleaning: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly with isopropanol as described in Step 2.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation A 1. Clean ATR Crystal B 2. Acquire Background Spectrum (32 scans, 4 cm⁻¹ resolution) A->B C 3. Apply Solid Sample to Crystal B->C D 4. Apply Consistent Pressure C->D E 5. Acquire Sample Spectrum (Same parameters as background) D->E F 6. Perform Data Processing (e.g., Baseline Correction) E->F G 7. Identify Key Vibrational Bands (Quinazoline, C-Cl) F->G H 8. Compare with Reference Data & Theoretical Calculations G->H

Caption: Workflow for ATR-FTIR analysis of a solid quinazoline derivative.

Conclusion

The analysis of the C-Cl bond in quinazoline derivatives by IR spectroscopy is a powerful tool for structural elucidation and for probing the electronic environment within the molecule. The C-Cl stretching frequency, typically found in the 1100-1000 cm⁻¹ range for these aromatic systems, serves as a sensitive indicator of the effects of other substituents on the ring. By employing a systematic approach using modern ATR-FTIR techniques and comparing experimental data with theoretical predictions, researchers can confidently characterize these pharmaceutically important molecules. This guide provides the foundational knowledge and practical steps for drug development professionals to integrate this analysis into their research workflows, ensuring the structural integrity of their target compounds.

References

  • Udrea, A.-M., Dinache, A., Pagès, J.-M., & Pirvulescu, R. A. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules, 26(8), 2293. [Link]

  • Zhang, Y., Wang, Y., Song, P., Liu, C., & Ai, X. (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. ACS Omega. [Link]

  • Mary, Y. S., Panicker, C. Y., & Varghese, H. T. (2012). Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. ResearchGate. [Link]

  • Zhang, Y., Wang, Y., Song, P., Liu, C., & Ai, X. (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. PMC. [Link]

  • Udrea, A. M., et al. (2018). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Conference paper. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC. [Link]

  • Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [Link]

  • Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]

  • Vaz, G., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry. [Link]

  • El-Sayed, M. A.-A., & El-Sattar, N. E. A. (2020). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Journal of Chemistry. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Edfawy, S. (2013). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Journal of Chemistry. [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. e-PG Pathshala. [Link]

  • Unknown. (n.d.). Sample preparation and factors affect IR bands. SlideShare. [Link]

  • ResearchGate. (2025). Theoretical and experimental investigation of novel quinazoline derivatives. Request PDF. [Link]

  • Udrea, A.-M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. MDPI. [Link]

  • Royal Society of Chemistry. (2021). ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins. RSC Publishing. [Link]

  • Chemazon. (2023, November 10). Factors affecting vibrational (IR) stretching frequency. YouTube. [Link]

  • LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

  • CORE. (2022). Rapid detection of synthetic adulterants in Indonesian herbal medicines using ATR-FTIR spectroscopy combined with chemometrics. CORE. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review. Journal of Applied Pharmaceutical Science. [Link]

  • MDPI. (2020). The Power of HPTLC-ATR-FTIR Hyphenation in Bioactivity Analysis of Plant Extracts. MDPI. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-Chloro-6-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Immediate Hazard Alert: 4-Chloro-6-(trifluoromethoxy)quinazoline (CAS 312295-62-8) is a high-reactivity electrophile . Upon contact with ambient moisture or mucosal surfaces, the C4-chlorine atom hydrolyzes rapidly to release hydrogen chloride (HCl) gas and the corresponding quinazolinone.

Critical Controls:

  • Strict Moisture Exclusion: Handle only in a desiccated glovebox or under a positive pressure nitrogen atmosphere.

  • Respiratory Defense: Inhalation of dust or hydrolysis vapors can cause severe respiratory tract burns. Work exclusively within a certified chemical fume hood.

  • Skin Protection: The lipophilic trifluoromethoxy (-OCF₃) group enhances bioavailability. Double-gloving with specific breakthrough-resistant materials is mandatory.

Part 2: Chemical Profile & Risk Assessment

Understanding the molecule's structure-activity relationship (SAR) is the foundation of a robust safety protocol.

Property Data Operational Implication
CAS Number 312295-62-8 Use for inventory tracking and waste labeling.
Formula C₉H₄ClF₃N₂OHalogenated organic waste stream.
Molecular Weight 248.59 g/mol Calculation basis for stoichiometry.
Physical State White to pale yellow solidDust generation is a primary exposure vector.
Reactivity Electrophilic (SNAr) The C4-Cl bond is labile; prone to hydrolysis and nucleophilic attack.
Lipophilicity High (due to -OCF₃)Enhanced Skin Absorption Risk. Standard latex gloves are insufficient.
Mechanistic Hazard: Hydrolysis Pathway

The following diagram illustrates why this compound is corrosive. The reaction with atmospheric moisture generates strong acid immediately.

HydrolysisPath Compound 4-Chloro-6-(trifluoromethoxy) quinazoline Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Water H₂O (Moisture/Mucosa) Water->Intermediate Product 6-(Trifluoromethoxy) quinazolin-4(3H)-one Intermediate->Product Elimination Acid HCl (Hydrochloric Acid) Intermediate->Acid Byproduct Release

Figure 1: Hydrolysis mechanism demonstrating the release of corrosive HCl upon contact with moisture.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard lab PPE is inadequate for fluorinated electrophiles. Adhere to this matrix to ensure a self-validating safety system.

Zone/Task Hand Protection Body Protection Respiratory Protection Eye/Face Protection
Weighing (Solid) Double Glove: Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield®)Tyvek® Lab Coat (wrist-sealed)Fume Hood (Sash <18")If hood unavailable: N95/P100 RespiratorChemical Goggles + Face Shield (if powder is fine)
Reaction Setup Double Glove: Inner: NitrileOuter: Nitrile (8 mil, extended cuff)Flame-Resistant (FR) Lab CoatFume Hood (Face velocity >100 fpm)Chemical Splash Goggles
Quenching/Workup Double Glove: Change outer gloves immediately if splashed.FR Lab Coat + Chemical ApronFume Hood (Risk of acid mist)Chemical Splash Goggles
Spill Cleanup Laminate Gloves (Silver Shield®)Tychem® SuitFull-face Respirator with Acid Gas/Organic Vapor CartridgeIntegrated in Respirator

Scientific Rationale:

  • Laminate Gloves: The -OCF₃ group increases solvent permeation rates. Silver Shield® laminates provide the broadest chemical resistance against fluorinated organics.

  • Tyvek® vs. Cotton: Cotton absorbs liquids, holding the corrosive hydrolysate against the skin. Tyvek® repels dust and light splashes.

Part 4: Operational Protocol: Handling & Synthesis

Phase 1: Preparation & Weighing
  • Dehumidify: Ensure the working environment (glovebox or hood) is as dry as possible. Relative Humidity (RH) < 30% is ideal.

  • Static Control: Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.

  • Vessel Selection: Weigh directly into a dried reaction flask (oven-dried at 120°C for >4 hours). Avoid weighing papers; use a glass funnel to prevent neck contamination.

Phase 2: Reaction Setup
  • Solvent Choice: Use anhydrous solvents (DCM, THF, DMF) stored over molecular sieves. Water content >50 ppm will degrade the reagent and lower yield.

  • Addition Sequence:

    • Dissolve the nucleophile (amine/alcohol) and base (TEA/DIPEA) in solvent.

    • Cool the mixture to 0°C (to control the exothermic SNAr reaction).

    • Add 4-Chloro-6-(trifluoromethoxy)quinazoline portion-wise or as a solution.

  • Monitoring: Monitor reaction progress via TLC or LC-MS. Note: The starting material is unstable on silica gel plates (hydrolyzes). Run TLC with a co-spot of the reaction mixture immediately.

Phase 3: Quenching & Workup
  • Acid Neutralization: The reaction generates HCl (sequestered by the base). Quench with saturated NaHCO₃ solution slowly to prevent foaming.

  • Extraction: Extract with EtOAc or DCM.

  • Drying: Dry organic layers over Na₂SO₄ (Magnesium sulfate is acceptable but can be slightly acidic).

Workflow Visualization

HandlingWorkflow Start Reagent Receipt Storage Storage: -20°C Under Argon/Nitrogen Start->Storage Weighing Weighing (Fume Hood) Anti-static protocols Storage->Weighing Warm to RT in desiccator Reaction Reaction Setup Anhydrous Conditions Weighing->Reaction Dissolve immediately Quench Quench/Workup Neutralize HCl Reaction->Quench Complete Conversion Waste Disposal Halogenated Waste Quench->Waste Aqueous/Organic Separation

Figure 2: Safe handling lifecycle from receipt to disposal.

Part 5: Emergency Response & Decontamination

Scenario A: Skin Contact (Solid or Solution)

  • Immediate Action: Drench area with water for 15 minutes . Do not use neutralizing creams immediately.

  • Removal: Remove contaminated clothing while under the safety shower to prevent dragging chemicals across the face.

  • Medical: Seek evaluation for hydrofluoric acid-like burns (unlikely from -OCF₃, but conservative treatment is best) and HCl burns.

Scenario B: Inhalation

  • Evacuate: Move to fresh air immediately.

  • Support: If breathing is difficult, trained personnel should administer oxygen.

  • Observation: Pulmonary edema (fluid in lungs) can be delayed up to 24 hours. Medical observation is mandatory.

Scenario C: Spill (< 5g)

  • Isolate: Close the fume hood sash. Alert nearby personnel.

  • Neutralize: Cover the spill with a 1:1 mixture of soda ash (Na₂CO₃) and sand . This neutralizes the acid generated by hydrolysis.

  • Collect: Scoop into a wide-mouth jar labeled "Hazardous Waste: Corrosive Solid."

Part 6: Waste Management & Disposal

Compliance with EPA (RCRA) and local regulations is non-negotiable.

Waste Stream Classification Disposal Code (Typical) Handling Protocol
Reaction Mother Liquor Halogenated Organic SolventF002 / D001 Segregate from non-halogenated solvents. Do not mix with strong oxidizers.
Solid Residues/Spill Debris Toxic/Corrosive SolidD002 (Corrosive) Double-bag in polyethylene. Label as "Toxic & Corrosive - Fluorinated."
Aqueous Washings Hazardous AqueousD002 Adjust pH to 6-9 before disposal if local regulations permit, otherwise treat as hazardous aqueous waste.

Important: Do not dispose of fluorinated compounds via drain or evaporation. High-temperature incineration is the only acceptable destruction method to prevent PFAS-related environmental accumulation.

References

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Quinazoline Derivatives Safety Profile. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Reactive Chemicals. Retrieved March 1, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Management of Halogenated Organic Wastes (RCRA Guidelines). Retrieved March 1, 2026, from [Link]

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